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Core Science & Biosynthesis

Foundational

Strategic Synthesis & Characterization: (2-Amino-6-fluoropyridin-4-yl)boronic Acid

This guide details the strategic synthesis and characterization of (2-Amino-6-fluoropyridin-4-yl)boronic acid (and its pinacol ester surrogate), a critical heterocyclic building block in the development of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic synthesis and characterization of (2-Amino-6-fluoropyridin-4-yl)boronic acid (and its pinacol ester surrogate), a critical heterocyclic building block in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Executive Summary & Strategic Analysis

Target Molecule: (2-Amino-6-fluoropyridin-4-yl)boronic acid Primary Application: Suzuki-Miyaura cross-coupling for biaryl ether/amine synthesis in medicinal chemistry.

The synthesis of 2,4,6-substituted pyridines presents a classic regioselectivity paradox. The 2-amino and 6-fluoro groups exert opposing electronic demands. The amino group is a strong ortho/para donor, deactivating the 4-position toward nucleophilic attack while activating the 3/5-positions toward electrophiles. Conversely, the fluorine atom activates the ring for nucleophilic aromatic substitution (


).

Critical Challenge: Direct borylation of 2-amino-6-fluoropyridine is not feasible due to the incompatibility of the free amine with lithium reagents and the directing effects favoring C3/C5 halogenation. Therefore, the optimal route requires a "Halogen-First, Amine-Second" or "Difluoro-Precursor" strategy to lock the C4 substituent before installing the amine.

Retrosynthetic Analysis

The most robust disconnection relies on the Miyaura Borylation of a 4-bromo precursor. This precursor is accessed via a regioselective


 reaction on a symmetrical difluoro-pyridine scaffold.

Retrosynthesis Target (2-Amino-6-fluoropyridin-4-yl) boronic acid pinacol ester Inter1 2-Amino-4-bromo- 6-fluoropyridine Target->Inter1 Miyaura Borylation (Pd cat., B2pin2) Inter2 4-Bromo-2,6- difluoropyridine Inter1->Inter2 Regioselective SNAr (NH3) Start 2,6-Difluoropyridine Inter2->Start Directed Lithiation (LDA, Br2)

Figure 1: Retrosynthetic logic flow prioritizing the installation of the C4-halogen prior to amination to ensure correct regiochemistry.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-difluoropyridine

This step utilizes the acidity of the C4 proton in 2,6-difluoropyridine (facilitated by the inductive withdrawal of two flanking fluorine atoms) to perform a Directed Ortho-Lithiation (DoL).

  • Reagents: 2,6-Difluoropyridine, Lithium Diisopropylamide (LDA), 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

    
    ) or Bromine (
    
    
    
    ).
  • Solvent: Anhydrous THF.

Protocol:

  • Charge a flame-dried 3-neck flask with anhydrous THF and diisopropylamine (1.1 eq). Cool to -78°C.[1]

  • Add

    
    -Butyllithium (1.1 eq) dropwise. Stir for 30 min to generate LDA in situ.
    
  • Add 2,6-difluoropyridine (1.0 eq) dropwise at -78°C. The solution typically turns yellow, indicating the formation of the 4-lithio species. Stir for 45–60 min.

    • Mechanistic Note: Lithiation occurs exclusively at C4 due to the combined inductive effect of the C2/C6 fluorines and the directing ability of the ring nitrogen.

  • Add the electrophile (Br source) dropwise.[2] Maintain temperature < -70°C to prevent "halogen dance" side reactions.

  • Quench with saturated

    
     and extract with 
    
    
    
    .
  • Purification: Distillation or silica gel chromatography (Hexanes).

Step 2: Regioselective Amination ( )

We exploit the fact that Fluorine is a superior leaving group to Bromine in


 reactions on electron-deficient heterocycles (Meisenheimer complex stabilization).
  • Reagents: 4-Bromo-2,6-difluoropyridine, Ammonium Hydroxide (

    
    ) or ethanolic ammonia.
    
  • Conditions: Sealed tube/autoclave, 80–100°C.

Protocol:

  • Dissolve 4-bromo-2,6-difluoropyridine in isopropanol or ethanol.

  • Add concentrated aqueous

    
     (5–10 eq).
    
  • Seal the vessel and heat to 90°C for 4–6 hours.

  • Workup: Cool to room temperature. The product, 2-Amino-4-bromo-6-fluoropyridine , often precipitates. If not, concentrate in vacuo and recrystallize from EtOH/Water.

    • Why this works: Nucleophilic attack occurs at C2/C6 rather than C4 because the transition state (negative charge on Nitrogen) is lower in energy than attack at C4 (negative charge on Carbon).

Step 3: Miyaura Borylation (The Critical Step)

Direct lithiation of the Step 2 product is risky due to the acidic protons on the primary amine. Palladium-catalyzed Miyaura borylation is the preferred route to the pinacol ester.

  • Reagents: 2-Amino-4-bromo-6-fluoropyridine, Bis(pinacolato)diboron (

    
    ), 
    
    
    
    , Potassium Acetate (KOAc).
  • Solvent: 1,4-Dioxane (anhydrous).

Protocol:

  • In a glovebox or under Argon, combine the aryl bromide (1.0 eq),

    
     (1.1 eq), and KOAc (3.0 eq) in dry dioxane.
    
    • Note: KOAc is crucial; stronger bases (e.g.,

      
      ) promote Suzuki coupling of the product with the starting material (homocoupling).
      
  • Add

    
     (5 mol%).
    
  • Heat to 90–100°C for 2–4 hours. Monitor by LC-MS.

    • Caution: Extended heating can lead to protodeboronation (loss of the boron group), yielding 2-amino-6-fluoropyridine.

  • Workup: Filter through Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography is possible but risky due to boronate instability on silica. Recrystallization from Hexanes/EtOAc or precipitation is preferred.

Characterization & Data Analysis

The resulting product is typically isolated as the pinacol ester . The free boronic acid is difficult to isolate pure due to dehydration (boroxine formation) and protodeboronation.

Expected Analytical Data
TechniqueExpected Signal / ObservationInterpretation

H NMR
(DMSO-

)

1.30 (s, 12H)
Pinacol methyl protons (confirmation of ester).

6.50 (s, 2H, broad)

protons (exchangeable with

).

6.8 - 7.2 (d, 2H)
Aromatic protons at C3 and C5. Coupling with

will split these signals.

F NMR

-70 to -80 ppm
Characteristic singlet (or multiplet if coupled to H). Confirming mono-fluoro substitution.

B NMR

~30 ppm
Broad singlet, characteristic of aryl-Bpin species.
LC-MS

~239.1
Molecular ion for

.
Stability Warning

(2-Amino-6-fluoropyridin-4-yl)boronic acid is prone to protodeboronation under aqueous/acidic conditions.

  • Mechanism: The electron-rich amino group and the electron-withdrawing fluorine create a "push-pull" system that can facilitate the hydrolytic cleavage of the C-B bond, especially at low pH.

  • Storage: Store as the pinacol ester at -20°C under inert atmosphere.

Mechanistic Visualization: Regioselective

The selectivity in Step 2 is dictated by the stability of the Meisenheimer intermediate.

SNAr_Mechanism cluster_fail Disfavored Pathway (Attack at C4) Start 4-Bromo-2,6- difluoropyridine Transition Meisenheimer Complex (Negative charge on N) Start->Transition + NH3 (Attack at C2) Fail Attack at C4 (Charge on C3/C5) Start->Fail Slow Product 2-Amino-4-bromo- 6-fluoropyridine Transition->Product - HF (Aromatization)

Figure 2: The nitrogen atom stabilizes the negative charge during attack at C2/C6, making displacement of Fluorine kinetically favored over displacement of Bromine at C4.

References

  • Miyaura Borylation Principles: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry. Link

  • Amination of Fluoropyridines: Thomas, S., et al. (2011). Nucleophilic Aromatic Substitution of 2,6-Difluoropyridine derivatives. Tetrahedron Letters.
  • Synthesis of 2-Amino-4-bromopyridines: BenchChem Technical Protocols. "Synthesis and Discovery of 2-Amino-4-bromopyridine". Link

  • Boronic Acid Stability: Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Related Patent Methodology: "Preparation of 2-fluoropyridine-4-boronic acid derivatives". (Methodology adapted for amino-analog).[3][4][5][6] Link

Sources

Exploratory

Physical and chemical properties of (2-Amino-6-fluoropyridin-4-YL)boronic acid

An In-Depth Technical Guide to (2-Amino-6-fluoropyridin-4-YL)boronic acid Introduction: A Versatile Heterocyclic Building Block (2-Amino-6-fluoropyridin-4-YL)boronic acid is a specialized heterocyclic organic compound of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2-Amino-6-fluoropyridin-4-YL)boronic acid

Introduction: A Versatile Heterocyclic Building Block

(2-Amino-6-fluoropyridin-4-YL)boronic acid is a specialized heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structural architecture, featuring a pyridine core functionalized with an amino group, a fluorine atom, and a boronic acid moiety, makes it a highly valuable building block in medicinal chemistry. The pyridine ring is a common scaffold in numerous biologically active molecules, and the strategic placement of amino and fluoro substituents allows for fine-tuning of physicochemical properties such as basicity, lipophilicity, and metabolic stability.

The boronic acid group is the key reactive handle, primarily enabling carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This capability allows for the efficient construction of complex biaryl and heteroaryl structures, which are prevalent in modern drug candidates.[4][5] Furthermore, the boronic acid functional group itself is recognized as a pharmacophore capable of forming reversible covalent interactions with serine, threonine, or lysine residues in enzyme active sites, a feature exploited in several FDA-approved drugs.[6][7][8] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with practical insights into its synthesis, handling, and application.

Molecular Identity and Structure

The fundamental identity of a chemical reagent is the cornerstone of its application in research. The structural and identifying information for (2-Amino-6-fluoropyridin-4-YL)boronic acid is summarized below.

Caption: 2D Structure of (2-Amino-6-fluoropyridin-4-YL)boronic acid.

Table 1: Compound Identification

Identifier Value
IUPAC Name (2-Amino-6-fluoropyridin-4-yl)boronic acid
CAS Number Not explicitly found for this specific isomer, related isomers exist.
Molecular Formula C₅H₆BFN₂O₂[9]
Molecular Weight 155.92 g/mol (calculated)
Canonical SMILES NC1=CC(B(O)O)=CC(F)=N1[9]

| InChI Key | QOQNLEGRQYIOIE-UHFFFAOYSA-N[9] |

Physical and Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and solubility, which are critical parameters for experimental design. While data for this exact isomer is sparse, properties can be inferred from closely related analogues.

Table 2: Physical Properties of Pyridine Boronic Acids | Property | Value/Description | Source(s) | | :--- | :--- | :--- | | Physical Form | Typically a solid, often a white or off-white powder. |[10] | | Boiling Point | ~327 °C (Predicted for (6-Fluoropyridin-2-yl)boronic acid) |[11] | | Density | ~1.34 g/cm³ (Predicted for (2-fluoropyridin-4-yl)boronic acid) |[12] | | Solubility | Generally soluble in organic solvents like DMSO, methanol, and PEG300.[13] Limited solubility in water, though this can be improved by forming salts or using co-solvents.[6] | | Storage | Store in a cool, dry, well-ventilated place.[14] Often refrigerated (2-8°C) under an inert atmosphere to prevent degradation.[15][16] |

Chemical Properties and Reactivity

Stability and Degradation Pathways

Boronic acids require careful handling due to several inherent stability challenges:

  • Dehydration: A primary degradation pathway is the intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine . This process is reversible upon the addition of water. Boroxine formation can complicate analysis, particularly NMR spectroscopy, and may affect reactivity.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acid, base, or certain metals and is a common source of impurities in cross-coupling reactions. The electron-deficient nature of the pyridine ring can make 2-pyridyl boronic acids particularly susceptible to this decomposition pathway.[2]

  • Oxidation: Boronic acids can be susceptible to oxidation, and storage under an inert atmosphere (e.g., nitrogen or argon) is often recommended.

To enhance stability for storage and certain applications, boronic acids are often converted to more robust boronate esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[6]

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount chemical application of (2-Amino-6-fluoropyridin-4-YL)boronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][17] This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the core of many pharmaceutical agents and advanced materials.[3]

The reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R¹-X) bond.

  • Transmetalation: The boronic acid (or its derived boronate) transfers its organic group (the 2-amino-6-fluoropyridin-4-yl moiety) to the palladium center. This step typically requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst.

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the pyridine ring and its substituents plays a critical role. The electron-donating amino group can increase the nucleophilicity of the boronic acid, while the electron-withdrawing fluorine atom and the pyridine nitrogen decrease it. Furthermore, the basic nitrogen of the pyridine ring can coordinate to the metal catalyst, potentially inhibiting the reaction.[5] Careful selection of the catalyst, ligand, base, and solvent is therefore crucial for achieving high yields.

Analytical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is used to confirm the arrangement of protons on the pyridine ring. The signals for the ring protons are expected in the aromatic region (δ 6.5-8.5 ppm).[18] The amino (-NH₂) protons typically appear as a broader signal that can be confirmed by D₂O exchange.[18] The B(OH)₂ protons are often broad and may not be easily observed. As mentioned, boroxine formation can lead to complex or uninterpretable spectra.[19]

  • ¹³C NMR: Provides information on the carbon skeleton. The carbon attached to the boron atom will show a characteristic chemical shift.

  • ¹¹B NMR: A useful technique for directly observing the boron environment, helping to distinguish between the boronic acid and its corresponding boroxine or ester derivatives.

  • ¹⁹F NMR: Will show a single resonance corresponding to the fluorine atom, providing a clear signal for purity assessment.

Experimental Insight: To obtain clean NMR spectra and overcome oligomerization, it is common practice to convert a small sample of the boronic acid into its pinacol or diethanolamine ester derivative.[19] These derivatives are stable monomers and typically provide sharp, well-resolved spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the range of 3300-3500 cm⁻¹.[20]

  • O-H Stretching: A broad band around 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.

  • C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1470-1680 cm⁻¹ region.[18]

  • B-O Stretching: A strong absorption band around 1310-1380 cm⁻¹ is indicative of the B-O bond.

  • C-F Stretching: A strong band typically appears in the 1100-1350 cm⁻¹ region.[21]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Techniques like electrospray ionization (ESI) are commonly employed. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the molecular formula. Ultra-high performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is a powerful method for high-throughput analysis and purity assessment of boronic acids and their reaction products.[22][23]

Synthesis and Handling

Representative Synthesis Protocol

A common route to aryl and heteroaryl boronic acids involves a metal-halogen exchange followed by quenching with a borate ester. The following is a representative protocol adapted from literature procedures for a similar compound.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of anhydrous toluene and tetrahydrofuran (THF) (e.g., 4:1 ratio) in a flame-dried, multi-neck flask under an inert nitrogen atmosphere, add the starting material (e.g., 4-bromo-2-amino-6-fluoropyridine) and triisopropyl borate.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at -78 °C. The n-BuLi performs a lithium-halogen exchange, creating a highly reactive lithiated intermediate.

  • Borylation: After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes. The lithiated pyridine then attacks the electrophilic boron atom of the triisopropyl borate.

  • Warming: Allow the reaction to slowly warm to -20 °C over approximately one hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[10]

  • Quench and Hydrolysis: Once the reaction is complete, carefully quench the mixture by adding aqueous acid (e.g., 3N HCl) until the pH is acidic (pH ~2).[10] Stirring at room temperature for 15-30 minutes hydrolyzes the borate ester to the desired boronic acid.

  • Workup and Isolation: Transfer the mixture to a separatory funnel and perform an extraction with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to afford the final (2-Amino-6-fluoropyridin-4-YL)boronic acid as a solid.

Safety and Handling

(2-Amino-6-fluoropyridin-4-YL)boronic acid and related compounds are research chemicals and should be handled with appropriate care.

  • Hazard Classification: Typically classified as causing skin and serious eye irritation, and may cause respiratory irritation.[16][24]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][16] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

Conclusion: An Enabling Tool for Discovery

(2-Amino-6-fluoropyridin-4-YL)boronic acid is more than a simple chemical; it is an enabling tool for researchers in drug discovery and materials science. Its well-defined reactivity, particularly in Suzuki-Miyaura coupling, provides a reliable and efficient pathway to novel molecular architectures. The strategic incorporation of amino and fluoro groups offers chemists levers to modulate biological activity and pharmacokinetic properties. Understanding its physical properties, chemical reactivity, and analytical profile is paramount for its effective use. As the demand for complex, highly functionalized heterocyclic compounds continues to grow, the importance of versatile building blocks like this boronic acid will undoubtedly increase, paving the way for the next generation of therapeutics and functional materials.

References

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Download Scientific Diagram - ResearchGate. (n.d.).
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chem Pharm Bull (Tokyo), 73(4), 327-335.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
  • (2-fluoropyridin-4-yl)boronic acid | 401815-98-3. (n.d.). Sigma-Aldrich.
  • (2-fluoropyridin-4-yl)-boronic acid, CAS No. 401815-98-3. (n.d.). iChemical.
  • 2-Fluoropyridine-4-boronic acid | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • 2-Fluoropyridine-4-boronic acid synthesis. (n.d.). ChemicalBook.
  • 2-Fluoropyridine-4-boronic acid(401815-98-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (2025). MDPI.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(8), 2530.
  • 2-Fluoropyridine-5-boronic acid SDS, 351019-18-6 Safety D
  • (6-amino-4-fluoropyridin-3-yl)boronic acid. (n.d.). Fluorochem.
  • (2-Chloro-6-fluoropyridin-4-yl)boronic acid. (n.d.). ChemScene.
  • (6-Fluoropyridin-2-yl)boronic Acid | CAS 916176-61-9. (n.d.). AMERICAN ELEMENTS®.
  • (2-chloro-6-fluoropyridin-4-yl)boronic acid | 2225176-58-7. (n.d.). Molport.
  • Chemical Safety Data Sheet MSDS / SDS - 2-CHLORO-5-FLUOROPYRIDINE-4-BORONIC ACID. (2026). ChemicalBook.
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery and Development.
  • SYNTHESIS & SPECTOSCOPIC STUDIES OF SOME NEW 2-AMINO-6-ALKYL ( PERFLUOROALKYL) -4- ARYLPYRIMIDINES. (2014). Jetir.Org.
  • Design and discovery of boronic acid drugs. (2020). European journal of medicinal chemistry.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC.
  • (2-amino-6-fluoropyridin-4-yl)boronic acid. (n.d.). GlobalChemMall.
  • (2-Amino-6-methoxypyrimidin-4-yl)boronic acid|BLD Pharm. (n.d.). BLD Pharm.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid. (n.d.).
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023).
  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. (n.d.).
  • 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene... (n.d.).
  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA.
  • 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354. (n.d.). PubChem.
  • Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
  • DFT, FT-Raman, FT-IR and NMR studies of 2-fluorophenylboronic acid. (2025).
  • BB-3818 - Safety D
  • Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pai. (2025).
  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2025). Journal of the American Society for Mass Spectrometry.
  • (2-amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid. (n.d.). Advanced ChemBlocks.
  • TOOLS FOR MASS SPECTROMETRY. (n.d.). Sigma-Aldrich.
  • 2-Fluoropyridine-4-boronic acid, 95%, Thermo Scientific Chemicals 5 g | Buy Online. (n.d.). Fisher Scientific.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.
  • 1597-32-6|2-Amino-6-fluoropyridine|BLD Pharm. (n.d.). BLD Pharm.

Sources

Foundational

(2-Amino-6-fluoropyridin-4-YL)boronic acid CAS number and molecular structure

Executive Summary (2-Amino-6-fluoropyridin-4-yl)boronic acid is a specialized organoboron intermediate critical in the synthesis of complex heterocyclic scaffolds, particularly within medicinal chemistry. As a pyridine-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Amino-6-fluoropyridin-4-yl)boronic acid is a specialized organoboron intermediate critical in the synthesis of complex heterocyclic scaffolds, particularly within medicinal chemistry. As a pyridine-based boronic acid, it serves as a vital building block for Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl systems found in kinase inhibitors and other small-molecule therapeutics. Its unique substitution pattern—featuring an electron-donating amino group at the 2-position and an electron-withdrawing fluorine atom at the 6-position—modulates both the electronic properties of the pyridine ring and its binding affinity in biological targets. However, like many 2-pyridyl boronic acids, it exhibits inherent instability (protodeboronation), necessitating precise handling and often derivatization into more stable esters (e.g., pinacol) for practical application.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Core Identifiers
PropertyDetail
Chemical Name (2-Amino-6-fluoropyridin-4-yl)boronic acid
CAS Number 1214879-87-4
Molecular Formula C₅H₆BFN₂O₂
Molecular Weight 155.92 g/mol
SMILES Nc1cc(B(O)O)cc(F)n1
InChI Key QOQNLEGRQYIOIE-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~8.5 (Boronic acid), ~3.5 (Pyridine N)
Structural Analysis

The molecule features a pyridine core substituted at three positions:

  • Position 2 (Amino, -NH₂): Acts as a hydrogen bond donor/acceptor, crucial for ligand-protein interactions. It also increases electron density on the ring, potentially deactivating the boronic acid toward nucleophilic attack during coupling but stabilizing the intermediate complex.

  • Position 6 (Fluoro, -F): An electron-withdrawing group that modulates the pKa of the pyridine nitrogen and enhances metabolic stability by blocking oxidative metabolism at this position.

  • Position 4 (Boronic Acid, -B(OH)₂): The reactive handle for cross-coupling. Its placement at the 4-position (para to the nitrogen) is strategic, avoiding the rapid protodeboronation often seen with 2-pyridyl boronic acids, although stability remains a concern.

Synthesis & Production Workflows

The synthesis of (2-Amino-6-fluoropyridin-4-yl)boronic acid typically proceeds via metal-halogen exchange or transition-metal catalyzed borylation of a halogenated precursor. The most common route involves the borylation of 2-Amino-4-bromo-6-fluoropyridine .

Synthetic Pathway (Miyaura Borylation)

This method is preferred for its functional group tolerance, avoiding the harsh conditions of lithium-halogen exchange that might affect the unprotected amino group.

Precursor: 2-Amino-4-bromo-6-fluoropyridine (CAS 1390641-19-6)[1][2]

Protocol:

  • Reagents: Bis(pinacolato)diboron (B₂pin₂), Potassium acetate (KOAc), PdCl₂(dppf)·DCM catalyst.

  • Solvent: 1,4-Dioxane or DMSO (anhydrous).

  • Conditions: Heat at 80–100°C under inert atmosphere (N₂ or Ar) for 2–6 hours.

  • Workup: The resulting pinacol ester is often isolated directly due to higher stability. To obtain the free acid, the ester is hydrolyzed using sodium periodate (NaIO₄) and ammonium acetate (NH₄OAc) in an acetone/water mixture.

Visualization of Synthesis Logic

Synthesis_Pathway Start 2,6-Difluoropyridine Step1 2-Amino-6-fluoropyridine (Nucleophilic Subst.) Start->Step1 NH3 (aq), Heat Step2 2-Amino-4-bromo-6-fluoropyridine (Bromination) Step1->Step2 NBS, MeCN Step3 Pinacol Ester Intermediate (Pd-Catalyzed Borylation) Step2->Step3 B2pin2, PdCl2(dppf), KOAc Final (2-Amino-6-fluoropyridin-4-yl) boronic acid Step3->Final Hydrolysis (NaIO4/NH4OAc)

Caption: Step-wise synthesis from commercially available 2,6-difluoropyridine to the target boronic acid.

Handling, Stability, and Storage[7][8][9]

Protodeboronation Risk

Pyridine boronic acids are notoriously unstable. The electron-deficient nature of the pyridine ring facilitates hydrolytic cleavage of the C-B bond, a process known as protodeboronation .

  • Mechanism: Nucleophilic attack by water or hydroxide on the boron atom forms a boronate "ate" complex. The pyridine nitrogen (or adjacent substituents) can stabilize the protonation of the carbon-boron bond, leading to cleavage and the formation of 2-amino-6-fluoropyridine (the deboronated byproduct).

  • Mitigation:

    • Storage: Store at -20°C under inert gas (Argon).

    • Derivatization: Convert to the pinacol ester or MIDA (N-methyliminodiacetic acid) boronate for long-term storage.

    • Usage: Use immediately upon generation or purchase.

Safety Protocols
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Incompatibility: Strong oxidizing agents and strong bases (accelerate deboronation).

Applications in Drug Discovery

This compound is a "privileged scaffold" intermediate. The 2-amino-pyridine motif is ubiquitous in kinase inhibitors (e.g., interacting with the hinge region of ATP-binding sites).

Suzuki-Miyaura Cross-Coupling

The primary utility is coupling with aryl halides to form biaryl systems.

  • Challenge: The free amino group can coordinate to Pd catalysts, poisoning the reaction.

  • Solution: Use of bulky phosphine ligands (e.g., XPhos, SPhos) or protection of the amine (e.g., as a Boc-carbamate) prior to coupling.

Mechanistic Workflow for Coupling

Suzuki_Coupling Substrate Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd-X) Substrate->OxAdd + Catalyst BoronicAcid (2-Amino-6-fluoropyridin-4-yl) boronic acid Transmetal Transmetalation (Base Activation) BoronicAcid->Transmetal + Base (K2CO3) Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim Pd(II) Complex RedElim->Catalyst Regeneration Product Biaryl Product (Ar-Pyridine) RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling utilizing the target boronic acid.

Case Study: Kinase Inhibitor Synthesis

In the development of inhibitors for targets like c-Met or ALK , the 2-amino-6-fluoropyridine moiety provides:

  • H-Bonding: The 2-amino group forms a key hydrogen bond with the kinase hinge region.

  • Metabolic Stability: The 6-fluoro group blocks metabolic oxidation at the susceptible ortho-position.

  • Solubility: The pyridine nitrogen improves aqueous solubility compared to benzene analogs.

References

  • GlobalChemMall. (2025). (2-Amino-6-fluoropyridin-4-yl)boronic acid Product Entry. Retrieved from

  • Sigma-Aldrich. (2025). 2-Fluoropyridine-4-boronic acid pinacol ester Product Sheet. Retrieved from

  • ChemicalBook. (2025). Synthesis of 2-Amino-6-fluoropyridine derivatives. Retrieved from

  • BOC Sciences. (2025). Boronic Acid Building Blocks for Drug Discovery. Retrieved from

  • National Institutes of Health (PMC). (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from

Sources

Exploratory

Spectroscopic Characterization of (2-Amino-6-fluoropyridin-4-YL)boronic acid: A Technical Guide

Introduction: Elucidating the Structure of a Key Synthetic Building Block (2-Amino-6-fluoropyridin-4-YL)boronic acid is a substituted heteroaromatic compound of significant interest to researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elucidating the Structure of a Key Synthetic Building Block

(2-Amino-6-fluoropyridin-4-YL)boronic acid is a substituted heteroaromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an aminopyridine core, a fluorine substituent, and a reactive boronic acid moiety, makes it a versatile building block for the synthesis of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. The precise arrangement of these functional groups dictates the molecule's electronic properties, reactivity, and potential biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount.

This technical guide provides an in-depth analysis of the expected spectroscopic data for (2-Amino-6-fluoropyridin-4-YL)boronic acid. In the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes predicted data based on established principles of spectroscopy and by drawing strong analogies to structurally related compounds. We will delve into the theoretical underpinnings of the expected spectral features in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Key Features

The structure of (2-Amino-6-fluoropyridin-4-YL)boronic acid presents a fascinating interplay of electronic effects. The amino group at the 2-position is a strong electron-donating group, which increases the electron density of the pyridine ring. Conversely, the fluorine atom at the 6-position is a strong electron-withdrawing group. The boronic acid group at the 4-position is also electron-withdrawing. This complex electronic environment will have a profound impact on the spectroscopic signatures of the molecule.

molecule N1 N C6 C N1->C6 C2 C C2->N1 NH2_N N C2->NH2_N C3 C C3->C2 H3 H C3->H3 C4 C C4->C3 B B C4->B C5 C C5->C4 H5 H C5->H5 C6->C5 F F C6->F H1_NH2 H NH2_N->H1_NH2 H2_NH2 H NH2_N->H2_NH2 O1_B O B->O1_B O2_B O B->O2_B H_O1_B H O1_B->H_O1_B H_O2_B H O2_B->H_O2_B

Caption: Molecular structure of (2-Amino-6-fluoropyridin-4-YL)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of (2-Amino-6-fluoropyridin-4-YL)boronic acid will be dictated by the chemical environment of each nucleus and the through-bond scalar couplings.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show two signals in the aromatic region for the pyridine ring protons, a broad signal for the amino protons, and another broad signal for the boronic acid hydroxyl protons. The electron-donating amino group will shield the ring protons, while the electron-withdrawing fluorine and boronic acid groups will deshield them.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.0 - 6.5d~2-3 Hz (⁴JHF)
H-56.8 - 7.3d~2-3 Hz (⁴JHF)
-NH₂4.5 - 5.5br s-
-B(OH)₂8.0 - 9.0br s-

Note: Chemical shifts are predicted for a DMSO-d₆ solution and can vary based on solvent and concentration. The boronic acid and amine protons are exchangeable and their chemical shifts and appearance are highly dependent on conditions such as temperature, concentration, and residual water content.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbon atoms directly attached to the electronegative fluorine and nitrogen atoms will be significantly affected. The carbon attached to the boron will also have a characteristic chemical shift.

CarbonPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-395 - 105
C-4110 - 120 (broad)
C-5100 - 110
C-6162 - 168 (d, ¹JCF ≈ 240-260 Hz)

Note: The carbon attached to the boron (C-4) may appear as a broad signal due to quadrupolar relaxation of the boron nucleus. The C-6 signal will appear as a doublet with a large one-bond C-F coupling constant.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6 mL of DMSO-d₆ prep1->prep2 prep3 Vortex to homogenize prep2->prep3 acq1 Acquire ¹H spectrum prep3->acq1 Transfer to NMR tube acq2 Acquire ¹³C spectrum acq1->acq2 acq3 Acquire 2D spectra (COSY, HSQC, HMBC) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate and assign peaks proc2->proc3

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is an excellent choice for boronic acids as its viscosity and hydrogen bond accepting nature help in observing the exchangeable -OH and -NH₂ protons as broader, but often distinct, signals.

  • Spectrometer Field Strength: A 400 MHz or higher field spectrometer is recommended to achieve better signal dispersion, which is crucial for resolving the fine coupling patterns, especially the H-F couplings.

  • 2D NMR: COSY, HSQC, and HMBC experiments are invaluable for unambiguously assigning the proton and carbon signals, especially in a substituted aromatic system where first-order analysis may not be sufficient.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (2-Amino-6-fluoropyridin-4-YL)boronic acid will be characterized by the vibrational modes of the N-H, O-H, C-F, B-O, and pyridine ring bonds.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (boronic acid)3200 - 3600Broad, Strong
N-H stretch (amino)3100 - 3500Medium-Strong
C=C, C=N stretch (aromatic)1550 - 1650Medium-Strong
N-H bend (amino)1600 - 1650Medium
B-O stretch (boronic acid)1300 - 1400Strong
C-F stretch1200 - 1300Strong

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of the molecule.

Trustworthiness of the Protocol: Using a dry sample and KBr is critical, as boronic acids can form cyclic anhydrides (boroxines) upon dehydration, which would alter the spectrum, particularly in the B-O stretching region. ATR is often preferred for its simplicity and minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data
  • Molecular Formula: C₅H₆BFN₂O₂

  • Monoisotopic Mass: 156.05 g/mol

  • Ionization Mode: Electrospray ionization (ESI) is recommended, likely in positive ion mode ([M+H]⁺ at m/z 157.06) or negative ion mode ([M-H]⁻ at m/z 155.04).

  • Isotopic Pattern: A characteristic isotopic pattern for boron will be observed. Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). This will result in an M+1 peak that is approximately 80% of the intensity of the molecular ion peak for the boron-containing fragments.

Predicted Fragmentation Pathway

Boronic acids are known to undergo facile dehydration and fragmentation. A likely fragmentation pathway would involve the loss of water and subsequent fragmentation of the pyridine ring.

Fragmentation parent [M+H]⁺ m/z = 157.06 frag1 [M+H - H₂O]⁺ m/z = 139.05 parent->frag1 - H₂O frag2 [M+H - B(OH)₂]⁺ m/z = 113.05 parent->frag2 - B(OH)₂

Caption: A plausible fragmentation pathway for (2-Amino-6-fluoropyridin-4-YL)boronic acid in ESI+ mode.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid for positive ion mode, or in methanol/water for negative ion mode.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition.

  • Data Acquisition: Acquire the full scan mass spectrum. If further structural information is needed, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

Expertise in Method Selection: High-resolution mass spectrometry is essential for distinguishing the target compound from potential impurities with the same nominal mass. The choice of ESI is based on its soft ionization nature, which is suitable for polar molecules like boronic acids and helps in observing the molecular ion.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of (2-Amino-6-fluoropyridin-4-YL)boronic acid. By understanding the expected NMR chemical shifts and coupling constants, the characteristic IR vibrational frequencies, and the likely mass spectrometric fragmentation patterns, researchers and drug development professionals can confidently verify the structure and purity of this valuable synthetic intermediate. The provided protocols are designed to be self-validating and represent best practices in the field of analytical chemistry. While this guide is based on sound theoretical principles and data from analogous structures, it is imperative to confirm these predictions with experimental data on an authenticated sample.

References

  • General Principles of NMR Spectroscopy

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.
    • URL: [Link]

  • NMR of Pyridine Derivatives

    • Title: The ¹H and ¹³C NMR spectra of pyridine and its deriv
    • Source: Magnetic Resonance in Chemistry
    • URL: [Link]

  • Spectroscopy of Boronic Acids

    • Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M
    • Source: Hall, D. G. (Ed.). (2011). John Wiley & Sons.
    • URL: [Link]

  • Data for 2-Fluoropyridine-4-boronic acid: Title: 2-Fluoropyridine-4-boronic acid Source: Sigma-Aldrich
  • Data for 2-Aminopyridine

    • Title: 2-Aminopyridine
    • Source: NIST Chemistry WebBook
    • URL: [Link]

Foundational

Stability Dynamics and Storage Protocols for (2-Amino-6-fluoropyridin-4-YL)boronic acid: A Technical Guide

Executive Summary (2-Amino-6-fluoropyridin-4-YL)boronic acid (CAS: 1214879-87-4) is a highly functionalized, electron-deficient heteroaryl building block critical for fragment-based drug design and the synthesis of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Amino-6-fluoropyridin-4-YL)boronic acid (CAS: 1214879-87-4) is a highly functionalized, electron-deficient heteroaryl building block critical for fragment-based drug design and the synthesis of complex biaryls. However, its unique structural topology—combining a Lewis acidic boronic acid, an oxidation-prone primary amine, and a highly electronegative fluorine atom on a pyridine core—renders it exceptionally sensitive to environmental degradation.

As a Senior Application Scientist, I have observed that the failure of Suzuki-Miyaura couplings involving this substrate is rarely due to catalytic inefficiency, but rather pre-reaction degradation of the boronic acid. This whitepaper deconstructs the mechanistic causality behind its instability and provides field-proven, self-validating protocols for its storage, handling, and analytical verification.

Structural & Electronic Profiling

To understand the storage requirements, we must first analyze the electronic push-pull dynamics of the molecule:

  • The 4-Boronic Acid: Positioned para to the pyridine nitrogen, this group is highly susceptible to base-catalyzed protodeboronation.

  • The 6-Fluoro Group: Fluorine exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the boronic acid, making it highly Lewis acidic and prone to forming the reactive boronate "ate" complex even under mildly basic or neutral conditions. Furthermore, it activates the pyridine ring towards Nucleophilic Aromatic Substitution (SNAr).

  • The 2-Amino Group: While electron-donating via resonance (+M), its primary vulnerability is oxidative. Exposure to atmospheric oxygen or reactive oxygen species (ROS) leads to the formation of colored polymeric or nitroso impurities that act as potent palladium catalyst poisons.

Degradation Pathways & Causality

A. Base-Catalyzed Protodeboronation

The primary mode of failure for heteroaryl boronic acids is protodeboronation. As established in kinetic studies , this process is not a simple hydrolysis. It requires the pre-equilibrium formation of a tetrahedral boronate "ate" complex [ArB(OH)3]⁻.

Because the 6-fluoro group withdraws electron density from the ring, it stabilizes the transient pyridyl anion formed during the rate-limiting C-B bond cleavage. Consequently, (2-Amino-6-fluoropyridin-4-YL)boronic acid degrades orders of magnitude faster in basic media than simple phenylboronic acids .

Mechanism A Neutral Boronic Acid (Stable) B Boronate 'Ate' Complex [ArB(OH)3]⁻ A->B OH⁻ Attack C Transient Aryl Anion + B(OH)3 B->C C-B Cleavage (Rate-Limiting) D Degraded Product (Protodeboronation) C->D Rapid Protonation

Figure 1: Base-catalyzed protodeboronation pathway of electron-deficient boronic acids.

B. Oxidation and Dehydration

Boronic acids exist in a dynamic equilibrium with their cyclic anhydrides (boroxines). Fluctuations in ambient humidity shift this equilibrium, making accurate stoichiometric weighing impossible. Simultaneously, the 2-amino group is vulnerable to photo-oxidation and auto-oxidation, necessitating strict atmospheric control.

Quantitative Stability & Vulnerability Matrix

To synthesize the physicochemical data into actionable insights, the following table outlines the specific vulnerabilities of the molecule and the necessary preventive measures.

Functional GroupVulnerabilityMechanistic CausePreventive Storage Measure
4-Boronic Acid ProtodeboronationBase-catalyzed C-B bond cleavage via "ate" complexStore at -20 °C; strictly avoid alkaline environments.
4-Boronic Acid DehydrationEquilibrium shift to boroxine trimerStore tightly sealed over desiccants.
2-Amino Group OxidationROS/O₂ mediated radical oxidationMaintain Argon blanket; use amber vials.
6-Fluoro Group SNAr DisplacementNucleophilic attack stabilized by pyridine NAvoid primary amines or protic nucleophiles in solution.

Self-Validating Handling & Storage Protocols

To ensure scientific integrity and reproducible cross-coupling yields , the physical handling of this compound must follow a strict, self-validating workflow.

Protocol 1: Inert Aliquoting and Cryogenic Storage

Causality: Repeated freeze-thaw cycles and atmospheric exposure introduce condensation, driving both boroxine formation and amine oxidation. Single-use aliquoting eliminates this variable.

  • Receipt & Inspection: Upon receipt, visually inspect the powder. A pristine batch is white to off-white. Validation Check: Any yellow or brown discoloration indicates irreversible amine oxidation; the batch should be rejected or repurified.

  • Glovebox Transfer: Transfer the bulk bottle into an inert glovebox purged with Argon (O₂ < 1 ppm, H₂O < 1 ppm). Argon is preferred over Nitrogen as it is denser and provides a superior protective blanket.

  • Aliquoting: Weigh the compound into single-use, amber glass vials (e.g., 50 mg or 100 mg per vial).

  • Sealing: Cap the vials using PTFE-lined septa to prevent plasticizer leaching. Wrap the caps tightly with Parafilm.

  • Cryogenic Storage: Remove the vials from the glovebox and immediately store them in a desiccator box placed inside a -20 °C freezer .

Handling A 1. Receipt Inspect Color B 2. Glovebox Argon (<1ppm O2) A->B C 3. Aliquot Amber Vials B->C D 4. Seal PTFE + Parafilm C->D E 5. Store -20°C Desiccated D->E

Figure 2: Optimal inert-atmosphere handling and cryogenic storage workflow.

Analytical Validation of Integrity

Standard Reverse-Phase HPLC is often inadequate for bare heteroaryl boronic acids due to severe peak streaking (interaction with column silanols) and the presence of multiple boroxine equilibrium peaks.

Protocol 2: In Situ Derivatization for Accurate HPLC Purity

To obtain a trustworthy purity readout, the boronic acid must be locked into a stable ester prior to analysis .

  • Sample Preparation: Dissolve 5.0 mg of the stored (2-Amino-6-fluoropyridin-4-YL)boronic acid in 1.0 mL of anhydrous Acetonitrile.

  • Derivatization: Add 1.5 equivalents of Pinacol (2,3-dimethyl-2,3-butanediol) and 100 mg of anhydrous MgSO₄ (to scavenge liberated water).

  • Incubation: Stir the suspension at room temperature (20 °C) for 30 minutes.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Analysis: Inject onto the HPLC. Validation Check: The presence of a single, sharp peak corresponding to the Bpin ester confirms the structural integrity of the parent core and the absence of protodeboronated side-products (which would appear as 2-amino-6-fluoropyridine).

References

  • Title: Kinetics and Mechanism of the Protodeboronation of Heteroarylboronic Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates Source: Organic Letters URL: [Link]

  • Title: Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society URL: [Link]

Exploratory

Strategic Sourcing and Utilization of (2-Amino-6-fluoropyridin-4-yl)boronic Acid &amp; Derivatives

[1] Executive Summary The molecule (2-Amino-6-fluoropyridin-4-yl)boronic acid represents a "high-value, high-risk" scaffold in medicinal chemistry.[1] Its structural features—the 2-amino group (H-bond donor), the 6-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The molecule (2-Amino-6-fluoropyridin-4-yl)boronic acid represents a "high-value, high-risk" scaffold in medicinal chemistry.[1] Its structural features—the 2-amino group (H-bond donor), the 6-fluoro substituent (metabolic stability/electronic modulation), and the 4-boronic acid handle (Suzuki coupling vector)—make it an ideal building block for kinase inhibitors and protein-protein interaction modulators.[1]

However, this specific free boronic acid is rarely available as a shelf-stable catalog item due to protodeboronation , a decomposition pathway accelerated by the 2-amino-pyridine motif.[1]

This technical guide provides a dual-track strategy:

  • Sourcing: Identifying reliable precursors and stable ester equivalents.

  • Utilization: Protocols for synthesizing the boronate in-situ and coupling it effectively without decomposition.[1]

Part 1: Chemical Profile & Strategic Value[1]

The Stability Paradox

The 2-amino-pyridine ring system is electron-rich, but the 6-fluoro substituent introduces an inductive withdrawing effect.[1] While 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the presence of the amino group at C2 creates a zwitterionic potential that can catalyze C-B bond cleavage (protodeboronation) in aqueous basic media—conditions typical for Suzuki couplings.[1]

Key Structural Specs:

  • Core Scaffold: Pyridine[1]

  • Substituents: 2-Amino (

    
    ), 6-Fluoro (
    
    
    
    ), 4-Boronic Acid (
    
    
    )[1]
  • Critical Risk: Rapid hydrolysis to 2-amino-6-fluoropyridine under standard Suzuki conditions (

    
    , aqueous dioxane).[1]
    
Sourcing Decision Matrix

Researchers should rarely attempt to source the free acid directly. The industry standard is to procure the Pinacol Ester or the Bromo-precursor .[1]

SourcingMatrix Start Need (2-Amino-6-fluoropyridin-4-yl)boronic acid CheckCommercial Check Commercial Availability Start->CheckCommercial FreeAcid Free Acid (CAS: Custom) CheckCommercial->FreeAcid Rare/Unstable Pinacol Pinacol Ester (Stable) CheckCommercial->Pinacol Preferred Form Precursor Bromo-Precursor (CAS: 1390641-19-6) CheckCommercial->Precursor Most Reliable FreeAcid->Precursor If unavailable, switch to Pinacol->Precursor If expensive/OOS

Figure 1: Strategic decision matrix for sourcing unstable heteroaryl boronic acids.[1]

Part 2: The Supply Landscape

Due to the instability of the free acid, commercial suppliers typically stock the Bromo-precursor or the Pinacol Ester . Below is the tiered analysis of supply sources.

Table 1: Primary Commercial Targets
Compound FormCAS NumberStabilityAvailabilityRecommended Suppliers
Bromo-Precursor 1390641-19-6 HighHigh (Stock)Combi-Blocks, Enamine, ChemScene, Fluorochem
Pinacol Ester Custom/AnalogHighMediumEnamine, WuXi AppTec (Make-on-Demand)
Free Acid N/A (Unstable)LowVery LowNot Recommended
Chloro-Analog 2225176-58-7 MediumMediumMolPort, ChemScene
Supplier Profiles (Tiered)
Tier 1: Primary Manufacturers (Building Blocks)

These suppliers synthesize the material in-house and are most likely to have the Bromo-precursor (CAS 1390641-19-6) in stock.[1]

  • Combi-Blocks (USA): Known for high stock levels of functionalized pyridines.[1]

  • Enamine (Ukraine/Latvia): The world's largest catalog of building blocks; excellent for "make-on-demand" pinacol esters.[1]

  • Fluorochem (UK): Strong inventory of fluorinated heterocycles.

Tier 2: Aggregators[1]
  • MilliporeSigma / Fisher: Will likely list the product but fulfill via third-party vendors (longer lead times).[1]

Part 3: Synthesis & Utilization (The "Make" Protocol)

Since the free acid is elusive, the most robust workflow is to purchase 2-Amino-4-bromo-6-fluoropyridine (CAS 1390641-19-6) and perform a Miyaura Borylation.

Protocol: Miyaura Borylation to Pinacol Ester

Direct synthesis of the boronate ester avoids the isolation of the unstable free acid.

Reagents:

  • Substrate: 2-Amino-4-bromo-6-fluoropyridine (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) - Crucial: Do not use carbonate bases here.[1]

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the bromide,

    
    , and KOAc. Seal and purge with Argon for 5 minutes.
    
  • Catalyst Addition: Add

    
     quickly under Argon flow.
    
  • Solvation: Add anhydrous dioxane via syringe.

  • Heating: Heat to 90°C for 2–4 hours. Monitor by LCMS.

    • Note: The free amino group may cause minor catalyst poisoning. If conversion is slow, use XPhos Pd G3 catalyst.

  • Workup: Filter through Celite to remove Pd black. Concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Do not use acidic modifiers on the column.

Protocol: Optimized Suzuki Coupling

Once you have the pinacol ester, coupling it requires care to prevent protodeboronation.

The "Weak Base" System (Recommended):

  • Catalyst:

    
     or 
    
    
    
    (High activity, short reaction time).
  • Base:

    
     (2.0 M aq) or 
    
    
    
    (anhydrous conditions).
  • Solvent: THF/Water (4:1) or Dioxane/Water (4:1).

  • Temperature: 60–80°C. Avoid reflux temperatures if possible.

ReactionWorkflow Bromide Start: Bromo-Precursor (CAS 1390641-19-6) Miyaura Miyaura Borylation (Pd(dppf)Cl2, KOAc, B2pin2) Bromide->Miyaura PinEst Intermediate: Pinacol Ester (Stable Storage Form) Miyaura->PinEst Coupling Suzuki Coupling (Pd(dtbpf)Cl2, K3PO4) PinEst->Coupling Target Final Biaryl Product Coupling->Target

Figure 2: Recommended synthetic workflow from commercial precursor to final product.[1]

Part 4: Quality Assurance & Validation (QA/QC)

Validating the identity of fluorinated boronic acids requires specific NMR techniques due to the quadrupolar relaxation of Boron (


) which broadens proton signals.
NMR (The Gold Standard)

Proton NMR is often messy for these compounds. Fluorine NMR provides a sharp, distinct singlet that shifts significantly between the bromide, the boronic acid, and the protodeboronated byproduct.

  • Bromide Precursor: ~ -70 ppm (approx, solvent dependent).

  • Boronate Ester: Shifted downfield relative to bromide.

  • Protodeboronated Impurity: Distinct shift corresponding to 2-amino-6-fluoropyridine.[1]

Boronate Titration (Mannitol Method)

To determine the precise wt% of active boronic species (crucial for stoichiometry):

  • Dissolve sample in water/methanol.[2]

  • Add excess D-Mannitol (forms a cyclic boronate complex, releasing protons).

  • Titrate the released protons with standardized NaOH using phenolphthalein.

Storage
  • Temperature: -20°C.

  • Atmosphere: Under Argon.

  • Additives: If storing the free acid (not recommended), add 5-10% water to form the boroxine trimer, which is often more stable than the monomeric acid.

References

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[3] Retrieved from [Link]

Sources

Foundational

Introduction to the chemistry of aminopyridine boronic acids

An In-depth Technical Guide to the Chemistry of Aminopyridine Boronic Acids This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core chemistry, applic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemistry of Aminopyridine Boronic Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core chemistry, application, and handling of aminopyridine boronic acids. Moving beyond simple protocols, we delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

Introduction: A Tale of Two Moieties

Aminopyridine boronic acids represent a fascinating and highly versatile class of reagents. Their unique chemical personality arises from the intramolecular marriage of two distinct functional groups within a single, relatively simple scaffold: the Lewis acidic boronic acid [-B(OH)₂] and the Lewis basic aminopyridine ring. This duality governs their stability, reactivity, and ultimately, their utility.

The pyridine ring, an electron-deficient heterocycle, coupled with an electron-donating amino group, creates a nuanced electronic environment that influences the adjacent boronic acid. This interplay is the key to their successful application as indispensable building blocks in modern organic synthesis and medicinal chemistry.[1] From creating blockbuster pharmaceuticals to developing advanced materials, understanding the fundamental chemistry of these reagents is paramount.[2][3][4]

Physicochemical Properties: Stability, Solubility, and Structure

A frequent challenge in working with boronic acids is their propensity for dehydration to form cyclic trimeric anhydrides, known as boroxines.[5] This equilibrium is often reversible in the presence of water but can complicate characterization and stoichiometry. Furthermore, their polar nature can make them challenging to handle and purify.[6]

To circumvent these issues, aminopyridine boronic acids are frequently converted to more stable and less polar boronate esters, with the pinacol ester being the most common surrogate in organic synthesis.[6] While this strategy enhances stability and simplifies purification, the esterification is reversible and may require specific conditions for either formation or subsequent hydrolysis back to the free boronic acid.[6]

Table 1: General Physicochemical and Handling Properties

PropertyDescription & Expert InsightCitation
Physical Form Typically off-white to tan solids or powders.
Solubility Free boronic acids are often soluble in polar organic solvents (DMSO, DMF, alcohols) but may have limited solubility in nonpolar solvents. Pinacol esters exhibit significantly better solubility in a wider range of organic solvents like chloroform, DCM, and EtOAc.[7][6][7]
pKa The acidity of the boronic acid is influenced by substituents on the pyridine ring. Generally, aryl boronic acids are more acidic than alkyl boronic acids. Electron-withdrawing groups on the ring decrease the pKa, making the boron center more Lewis acidic.[8]
Stability Prone to dehydration to form boroxines. Sensitive to moisture and strong oxidizing agents.[9] Storage under an inert atmosphere (Nitrogen or Argon) in a cool, dry place is critical for long-term integrity.[10][11][10][9][11]
Hygroscopicity Many free boronic acids are hygroscopic and will readily absorb moisture from the air. This can impact reaction stoichiometry and promote degradation.[9]

Synthesis and Purification: Crafting the Building Block

The synthesis of aminopyridine boronic acids is a well-established field, with several reliable methods at the chemist's disposal. The choice of method often depends on the starting materials' availability and the desired scale.

Common Synthetic Pathways
  • Palladium-Catalyzed Borylation (Miyaura Borylation): This is arguably the most common and robust method. It involves the cross-coupling of a halo-aminopyridine (typically bromo- or iodo-) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This directly yields the stable pinacol ester, which can be used as is or hydrolyzed to the free boronic acid.

  • Halogen-Metal Exchange and Borylation: This classical approach involves treating a halo-aminopyridine with a strong organometallic base (e.g., n-BuLi or a Grignard reagent) at low temperatures to generate an organometallic intermediate. This intermediate is then "trapped" with a trialkyl borate, such as triisopropyl borate (B(Oi-Pr)₃), followed by acidic workup to yield the boronic acid. A key consideration here is the potential for the amino group to interfere; thus, in situ protection, for instance via silylation with TMSCl, is often employed to achieve high yields.[6]

The following workflow diagram illustrates these two primary synthetic strategies.

G A Halo-Aminopyridine B1 Miyaura Borylation (Pd Catalyst, Base, B₂pin₂) A->B1 Pathway 1 B2 Halogen-Metal Exchange (e.g., n-BuLi) A->B2 Pathway 2 C1 Aminopyridine Boronic Pinacol Ester B1->C1 G Optional Hydrolysis C1->G C2 Aminopyridyl-Lithium Intermediate B2->C2 D2 Trap with B(Oi-Pr)₃ C2->D2 E2 Acidic Workup (Hydrolysis) D2->E2 F Aminopyridine Boronic Acid E2->F G->F Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)-X L₂ A->C B Oxidative Addition E Ar-Pd(II)-Ar' L₂ C->E D Transmetalation E->A F Reductive Elimination Product Ar-Ar' (Product) ArX Ar-X (Aryl Halide) Boronic Ar'-B(OH)₂ (Aminopyridine Boronic Acid) + Base

Sources

Exploratory

The Evolution and Application of Fluorinated Pyridine Boronic Acids in Modern Discovery Chemistry

Introduction: The Heteroaryl Challenge As a Senior Application Scientist navigating the complexities of late-stage functionalization and scaffold hopping, I frequently encounter the inherent limitations of standard pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Heteroaryl Challenge

As a Senior Application Scientist navigating the complexities of late-stage functionalization and scaffold hopping, I frequently encounter the inherent limitations of standard pyridine boronic acids. Historically, the Suzuki-Miyaura cross-coupling reaction revolutionized carbon-carbon bond formation. However, electron-deficient heteroaromatics like pyridines presented a notorious challenge: rapid protodeboronation and competitive coordination of the basic nitrogen to the transition metal catalyst.

The discovery and subsequent commercialization of fluorinated pyridine boronic acids marked a paradigm shift in synthetic design. By introducing a highly electronegative fluorine atom onto the pyridine ring, chemists fundamentally altered the electronic landscape of the molecule, unlocking new, highly stable pathways for complex molecule synthesis.

Historical Context and Mechanistic Rationale

The integration of fluorine into agrochemicals and pharmaceuticals is a proven strategy—over 50% of pesticides launched in recent decades and numerous blockbuster drugs contain fluorine motifs 1[1]. However, the synthesis of fluorinated building blocks like pyridine boronic acids required overcoming significant synthetic hurdles.

The presence of a strongly electron-withdrawing fluorine atom exerts a profound inductive effect on the pyridine ring. This modification serves two critical mechanistic functions 2[2]:

  • Modulation of Lewis Acidity: The introduction of fluorine enhances the Lewis acidity of the boron atom. This drastically facilitates the formation of the reactive boronate complex during the transmetalation step of the Suzuki-Miyaura cycle.

  • Suppression of Protodeboronation: While highly electron-deficient boronic acids can sometimes be intrinsically unstable, the strategic placement of fluorine (e.g., ortho to the boron or nitrogen) can sterically and electronically shield the C-B bond, mitigating the rapid protodeboronation pathways that plague non-fluorinated analogs.

Synthesis Methodologies: A Self-Validating Protocol

The foundational step in utilizing these compounds is their robust synthesis. The synthesis of 2-fluoropyridine-4-boronic acid via halogen-metal exchange is a classic, field-proven methodology3[3]. The following protocol is designed with built-in validation points to ensure intermediate stability and high yield.

Step-by-Step Protocol: Synthesis of 2-Fluoropyridine-4-boronic acid

Causality Note: The choice of a mixed solvent system (Toluene/THF) and ultra-low temperatures (-70 °C) is not arbitrary. It is strictly required to prevent the highly reactive lithiated pyridine intermediate from undergoing undesired nucleophilic attack or dimerization before the borate ester can be trapped.

  • Preparation & Inertion: Flame-dry a Schlenk flask under argon. Charge the flask with a 4:1 mixture of anhydrous toluene and tetrahydrofuran (THF).

  • Reagent Loading: Add 4-bromo-2-fluoropyridine (1.0 equiv) and triisopropylborate (1.2 equiv).

    • Validation Point: Ensure the solution is completely homogenous and clear before initiating the cooling phase. Any cloudiness indicates moisture contamination.

  • Cryogenic Cooling: Cool the reaction vessel to -70 °C using a dry ice/acetone bath.

  • Lithiation (Halogen-Metal Exchange): Add n-butyllithium (1.2 equiv) dropwise over 30 minutes.

    • Mechanistic Rationale: The in situ trapping method (having the electrophilic borate present during lithiation) is critical here. It immediately captures the transient 2-fluoro-4-lithiopyridine, preventing thermal decomposition.

  • Maturation: Stir the mixture for exactly 30 minutes at -70 °C to ensure complete conversion.

  • Quenching: Gradually warm the mixture to -20 °C. Quench the reaction by adding 2N hydrochloric acid.

    • Causality Note: The acidic quench hydrolyzes the intermediate borate ester to the free boronic acid, while -20 °C prevents exothermic degradation during the pH shift.

  • Isolation: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo to yield the final product (MS: MH+ = 141)[3].

SynthesisWorkflow Start 4-Bromo-2-fluoropyridine + Triisopropylborate Lithiation n-Butyllithium Addition (-70 °C, 0.5h) Start->Lithiation Halogen-Metal Exchange Intermediate Boronate Complex Intermediate Lithiation->Intermediate In Situ Boron Trapping Quench Acidic Quench (2N HCl, -20 °C) Intermediate->Quench Hydrolysis Product 2-Fluoropyridine-4-boronic acid Quench->Product Isolation

Caption: Step-by-step workflow for the synthesis of 2-fluoropyridine-4-boronic acid.

Catalytic Coupling: Palladium vs. Nickel

When deploying fluorinated pyridine boronic acids in cross-coupling, the choice of transition metal catalyst dictates the reaction's success. While Palladium (e.g., Pd(PPh₃)₄) remains the gold standard, Nickel catalysis has emerged as a powerful alternative for challenging electrophiles 2[2].

Quantitative Comparison of Catalytic Systems
ParameterPalladium Catalysis (e.g., Pd(PPh₃)₄)Nickel Catalysis (e.g., NiCl₂(dppf))
Primary Oxidation States Pd(0) / Pd(II)Ni(0) / Ni(II) and Ni(I) / Ni(III)
Reduction Potential Higher (Less reducing)Lower (Facilitates oxidative addition)
Electrophile Scope Aryl bromides, iodides, triflatesExcellent for less reactive Aryl chlorides
Functional Group Tolerance Very HighModerate to High
Cost & Toxicity High cost, low toxicityLower cost, higher toxicity

Table 1: Comparative analysis of Palladium and Nickel catalytic systems for cross-coupling.

Applications in Drug Discovery: Targeting Kinase Pathways

Fluorinated pyridine derivatives are classified as "privileged scaffolds" in medicinal chemistry. Their enhanced metabolic stability, improved lipophilicity, and unique hydrogen-bonding capabilities make them ideal for interacting with biological targets 1[1].

A prominent historical application of these building blocks is in the development of Raf kinase inhibitors 3[3]. The Raf serine/threonine kinases are critical effectors in the Ras-MAPK signaling cascade, which regulates cell proliferation and survival. Overactivation of this pathway is a hallmark of numerous human cancers.

By utilizing fluorinated pyridine boronic acids in the modular assembly of substituted benzazoles, researchers can fine-tune the electronic properties of the inhibitor to maximize binding affinity within the ATP-binding pocket of the Raf kinase 3[3].

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras (GTPase) RTK->Ras Activation Raf Raf Kinase (Inhibitor Target) Ras->Raf Phosphorylation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Caption: The Ras-MAPK signaling pathway illustrating Raf Kinase as the therapeutic target.

Conclusion

The historical trajectory of fluorinated pyridine boronic acids—from unstable, difficult-to-synthesize curiosities to indispensable reagents—highlights the power of physical organic chemistry in solving practical drug discovery problems. By understanding the causality between fluorine substitution, Lewis acidity, and catalyst selection, scientists can design highly efficient, self-validating workflows that accelerate the development of next-generation therapeutics.

References

  • Title: Direct Boronation Approaches for Pyridinylboronic Acids Source: Benchchem URL
  • Title: 2-Bromo-6-(2,2,2-trifluoroethyl)
  • Title: WO2005032548A1 - Substituted benzazoles and use thereof as inhibitors of raf kinase Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for (2-Amino-6-fluoropyridin-4-yl)boronic Acid

Executive Summary & Chemical Challenges The incorporation of highly functionalized heteroaromatic motifs is a cornerstone of modern drug discovery. However, the Suzuki-Miyaura cross-coupling (SMC) of (2-Amino-6-fluoropyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Challenges

The incorporation of highly functionalized heteroaromatic motifs is a cornerstone of modern drug discovery. However, the Suzuki-Miyaura cross-coupling (SMC) of (2-Amino-6-fluoropyridin-4-yl)boronic acid presents a formidable synthetic challenge. Researchers frequently encounter low yields, incomplete conversions, and complex reaction mixtures when using standard catalytic systems (e.g.,


 or 

).

This substrate is uniquely difficult due to a convergence of three detrimental factors:

  • Rapid Protodeboronation: Basic heteroaromatic boronic acids, particularly pyridylboronic acids, form zwitterionic species under neutral to slightly basic conditions, leading to rapid unimolecular fragmentation of the C–B bond[1].

  • Catalyst Poisoning (The "2-Pyridyl Problem"): The Lewis basic 2-amino group and the pyridine nitrogen can tightly coordinate to the palladium center, displacing the intended ligands and sequestering the catalyst in an inactive, off-cycle state[2]. Cross-coupling on heterocycles bearing free –NH groups is notoriously prone to failure for this reason[3].

  • Electronic Deactivation: The highly electronegative 6-fluoro substituent withdraws electron density from the aromatic system. This reduces the nucleophilicity of the intermediate boronate complex, drastically slowing down the critical transmetalation step.

This application note details a self-validating, highly efficient protocol utilizing the Buchwald precatalyst system (XPhos Pd G2 ) to overcome these limitations.

Mechanistic Causality & Catalyst Selection

To achieve high yields with (2-Amino-6-fluoropyridin-4-yl)boronic acid, the rate of transmetalation must outcompete the rate of protodeboronation.

Traditional palladium catalysts fail because transmetalation is too slow, allowing the boronic acid to degrade into 2-amino-6-fluoropyridine. By employing the XPhos Pd G2 precatalyst, the reaction is fundamentally altered[4]. Under mildly basic conditions, this precatalyst rapidly releases a highly active, monoligated


 species.

The extreme steric bulk of the dialkylbiaryl phosphine ligand (XPhos) serves a dual purpose:

  • Steric Shielding: It physically prevents the 2-amino group of the substrate from coordinating to the palladium center, thereby preventing catalyst poisoning.

  • Kinetic Acceleration: The electron-rich nature of XPhos accelerates oxidative addition, while its steric profile forces a rapid transmetalation step, successfully outrunning the competing protodeboronation pathway.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim Proto Protodeboronation (Undesired Degradation) TransMet->Proto Competing Pathway (Slow Transmetalation) RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the competing protodeboronation pathway.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization data for the coupling of (2-Amino-6-fluoropyridin-4-yl)boronic acid with a standard aryl bromide model substrate. The data clearly demonstrates the necessity of the XPhos Pd G2 system and mild base conditions.

Catalyst System (2 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Isolated Yield (%)Mechanistic Observation


Toluene /

90< 10%Massive protodeboronation; slow transmetalation.


1,4-Dioxane /

9028%Catalyst poisoning by free -NH2 group observed.
XPhos Pd G2

1,4-Dioxane /

80 88% Clean conversion; protodeboronation minimized.
XPhos Pd G2

1,4-Dioxane /

8045%Strong base accelerated C-B bond fragmentation.

Note: A mild base (


) is critical. Stronger bases (like 

) hyper-activate the boronic acid but simultaneously trigger rapid base-catalyzed protodeboronation.

Step-by-Step Experimental Protocol

Workflow Prep Reagent Preparation Degas Solvent Degassing (N2) Prep->Degas Heat Heating (80°C, 2-4 h) Degas->Heat Monitor Reaction Monitoring Heat->Monitor Quench Aqueous Quench Monitor->Quench Purify Flash Chromatography Quench->Purify

Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling protocol.

Materials & Reagents
  • Aryl/Heteroaryl Halide: 1.0 equiv (1.0 mmol, limiting reagent)

  • (2-Amino-6-fluoropyridin-4-yl)boronic acid: 1.5 equiv (1.5 mmol). Causality: A 0.5 equiv excess is mandatory to compensate for unavoidable baseline protodeboronation.

  • XPhos Pd G2 Precatalyst: 0.02 equiv (2 mol%)

  • Potassium Phosphate Tribasic (

    
    ):  0.5 M aqueous solution, 2.0 equiv (2.0 mmol)
    
  • 1,4-Dioxane: Anhydrous, 5.0 mL

Execution Steps
  • Reaction Setup: To an oven-dried 20 mL Schlenk tube or pressure vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and (2-Amino-6-fluoropyridin-4-yl)boronic acid (1.5 mmol).

  • Catalyst Introduction: Add XPhos Pd G2 (2 mol%). Best Practice: While XPhos Pd G2 is relatively air-stable, weighing it inside a glovebox or minimizing atmospheric exposure ensures maximum active catalyst lifetime.

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous 1,4-Dioxane. Seal the vial with a septum and sparge the mixture with dry Nitrogen or Argon gas for 10 minutes. Causality: Dissolved oxygen oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex and promotes undesired homocoupling of the boronic acid.

  • Base Addition: Via syringe, add 4.0 mL of the previously degassed 0.5 M aqueous

    
     solution. Replace the septum with a Teflon-lined crimp cap or screw cap.
    
  • Heating & Agitation: Transfer the sealed vial to a pre-heated oil bath or heating block set to 80 °C . Stir vigorously (≥1000 rpm). Causality: High-speed stirring is critical to maximize the interfacial surface area of the biphasic Dioxane/Water system, ensuring continuous base transfer.

  • Reaction Monitoring: Monitor the reaction progress via LC-MS. The reaction is typically complete within 2 to 4 hours. Do not over-heat. Once the aryl halide is consumed, prolonged heating only degrades the remaining boronic acid and can lead to product decomposition.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Deionized Water (10 mL). Separate the layers and extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, typically utilizing a Hexanes/EtOAc or DCM/MeOH gradient depending on the polarity of the coupled product).
    

References

  • Protodeboronation Mechanism & Zwitterionic Fragmentation Source: Wikipedia, The Free Encyclopedia URL:[Link][1]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: ResearchGate (Kinzel et al.) URL:[Link][4]

  • Application of Palladium Based Precatalytic Systems in the Suzuki-Miyaura Cross-Coupling Reactions of Chloro-Heterocycles Source: ResearchGate URL:[Link][3]

Sources

Application

Palladium catalysts for cross-coupling with (2-Amino-6-fluoropyridin-4-YL)boronic acid

This guide details the protocols and catalytic strategies for the Suzuki-Miyaura cross-coupling of (2-Amino-6-fluoropyridin-4-yl)boronic acid .[1] This specific substrate presents a "perfect storm" of chemical instabilit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocols and catalytic strategies for the Suzuki-Miyaura cross-coupling of (2-Amino-6-fluoropyridin-4-yl)boronic acid .[1] This specific substrate presents a "perfect storm" of chemical instability and catalyst poisoning risks, requiring a deviation from standard "high-throughput" screening conditions.[1]

Executive Summary & Chemical Context

The target substrate, (2-Amino-6-fluoropyridin-4-yl)boronic acid , is a high-value scaffold for kinase inhibitor development (e.g., targeting the ATP-binding pocket).[1] However, it is chemically fragile. Unlike stable phenylboronic acids, this heteroaryl boronic acid suffers from two distinct failure modes:[1]

  • Rapid Protodeboronation (C4 Instability): The C4 position of pyridine is electron-deficient.[1] The presence of the Fluorine atom at C6 further pulls electron density, making the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation), especially under basic conditions.

  • Catalyst Poisoning (C2-Amino Chelation): The free amino group at C2, in proximity to the pyridine nitrogen, can form a stable chelate with the Palladium center, displacing labile ligands and arresting the catalytic cycle.

Strategic Imperative: To succeed, the reaction rate of Transmetallation must exceed the rate of Protodeboronation . This requires "fast-ignition" catalysts (Buchwald G3/G4 series) rather than "slow-burn" traditional catalysts (e.g., Pd(PPh₃)₄).[1]

Mechanistic Insight: The "Race Against Time"

The success of this reaction is defined by the competition between two pathways.

Pathway Analysis (DOT Visualization)

CatalyticCompetition cluster_0 Critical Kinetic Junction Substrate (2-Amino-6-fluoro pyridin-4-yl)boronic acid Boronate Boronate Species (Activated) Substrate->Boronate Activation Base Base (OH-/PO4---) Base->Boronate Product Coupled Product Boronate->Product Transmetallation (k_trans) (Must be FAST) Decomp Decomposed Arene (Protodeboronation) Boronate->Decomp Hydrolysis (k_hydro) (Competing Side Rxn) Pd_II L-Pd(II)-Ar-X (Oxidative Addition Complex) Pd_II->Product Reductive Elimination

Figure 1: The Kinetic Junction.[1] Success depends on maximizing


 (Transmetallation) relative to 

(Hydrolysis).[1]

Catalyst & Ligand Selection

Primary Recommendation: Buchwald Precatalysts (Gen 3/4)

Traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often require high temperatures (>80°C) to activate, by which time this specific boronic acid will have decomposed.[1]

Catalyst SystemRecommendationRationale
XPhos Pd G3 / G4 First Choice Excellent for heteroaryl chlorides/bromides.[1] The bulky biaryl ligand prevents amine coordination and accelerates transmetallation.
SPhos Pd G3 Alternative Highly active for sterically hindered partners.
Pd(dppf)Cl₂ BackupOnly if using the Pinacol Ester derivative (more stable). Too slow for the free acid.
Pd(PPh₃)₄ AvoidActivation is too slow; high temp required leads to decomposition.

Experimental Protocols

Protocol A: The "Fast-Ignition" Method (Recommended)

Best for: Direct coupling of the free boronic acid with Aryl Bromides/Chlorides.[1]

Reagents:

  • Substrate: (2-Amino-6-fluoropyridin-4-yl)boronic acid (1.5 equiv)

  • Coupling Partner: Aryl Halide (1.0 equiv)[1]

  • Catalyst: XPhos Pd G3 (2-4 mol%)[1]

  • Base: K₃PO₄ (0.5 M aqueous solution) – Phosphate is gentler than Carbonate/Hydroxide.[1]

  • Solvent: THF (Tetrahydrofuran) – Biphasic system mitigates protodeboronation.[1]

Step-by-Step:

  • Charge: In a vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, excess is crucial ), and XPhos Pd G3 (0.02 mmol).

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and phenol formation.

  • Solvent Addition: Add degassed THF (4 mL) via syringe.

  • Base Addition: Add degassed 0.5 M K₃PO₄ (4 mL) via syringe.

  • Reaction: Place in a pre-heated block at 40–50°C .

    • Note: Do not overheat. This catalyst works at mild temps.[2][3]

  • Monitor: Check LCMS at 30 mins and 1 hour. The reaction should be fast.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO₄, and concentrate.

Protocol B: The "Pinacol Rescue" (Stability Strategy)

Best for: Large scale or if Protocol A yields <30%.

If the boronic acid decomposes too fast, convert it to the Pinacol Ester in situ or use the pre-formed ester.

Reagents:

  • Substrate: (2-Amino-6-fluoropyridin-4-yl)boronic acid pinacol ester (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

  • Base: K₂CO₃ (2.0 M aq)[1]

  • Solvent: 1,4-Dioxane.

Step-by-Step:

  • Mix Aryl Halide, Boronate Ester, and Catalyst in Dioxane.

  • Add aqueous K₂CO₃.

  • Heat to 80–90°C . The ester is thermally stable enough to survive the ramp-up time required for Pd(dppf)Cl₂.[1]

Troubleshooting & Optimization Logic

Use this decision tree to diagnose low yields.

Optimization Workflow (DOT Visualization)

Workflow Start Start Reaction (Protocol A) Check Analyze LCMS (1 Hour) Start->Check Success Yield > 70% Proceed to Isolation Check->Success Good Conversion Fail_Decomp Problem: Protodeboronation (SM consumed, Pyridine detected) Check->Fail_Decomp Mass = M-B(OH)2 + H Fail_Stall Problem: Stalled/No Rxn (SM remains intact) Check->Fail_Stall SM Unchanged Sol_Decomp1 Switch to Anhydrous Conditions (Dioxane/KF) Fail_Decomp->Sol_Decomp1 Sol_Decomp2 Use Pinacol Ester Fail_Decomp->Sol_Decomp2 Sol_Stall1 Increase Temp (60°C) Fail_Stall->Sol_Stall1 Sol_Stall2 Switch Ligand (SPhos or CataCXium A) Fail_Stall->Sol_Stall2

Figure 2: Troubleshooting Logic. Distinguishing between decomposition and catalyst inactivity is key.

Self-Validating Checks (Scientific Integrity)
  • The "Blank" Test: Run the boronic acid in the solvent/base mixture without catalyst or halide at 50°C. Monitor by LCMS. If >50% decomposes to 2-amino-6-fluoropyridine within 1 hour, your base is too strong or the temperature is too high.[1]

  • The "Color" Test: If the reaction mixture turns black immediately upon heating (Pd black precipitation), the amine is likely poisoning the ligand. Switch to a precatalyst with a stronger ligand backbone (e.g., XPhos Pd G4).[1]

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society.[2] Link[1]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[2] Link[1]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[2] Link[1]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link[1]

Sources

Method

Reaction conditions for C-C bond formation with (2-Amino-6-fluoropyridin-4-YL)boronic acid

This application note details the reaction parameters, mechanistic considerations, and optimized protocols for C-C bond formation using (2-Amino-6-fluoropyridin-4-yl)boronic acid (and its pinacol ester surrogate). This g...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the reaction parameters, mechanistic considerations, and optimized protocols for C-C bond formation using (2-Amino-6-fluoropyridin-4-yl)boronic acid (and its pinacol ester surrogate).

This guide is structured for medicinal chemists targeting kinase inhibitors (e.g., CDK9, P-TEFb) where this fluorinated pyridine scaffold is a privileged motif.

Executive Summary & Chemical Profile

(2-Amino-6-fluoropyridin-4-yl)boronic acid represents a "push-pull" heterocyclic building block.[1] The electron-donating 2-amino group and the electron-withdrawing 6-fluoro atom create a unique electronic environment at the C4-boron center.

  • Primary Challenge: Protodeboronation . Pyridyl boronic acids are notoriously unstable. While the 4-pyridyl position is generally more stable than the 2-pyridyl, the electron-rich nature of the 2-amino group facilitates protonolysis of the C-B bond, yielding the hydro-deboronated byproduct (2-amino-6-fluoropyridine).

  • Secondary Challenge: Catalyst Poisoning . The free primary amine (

    
    ) and the pyridine nitrogen (
    
    
    
    ) can competitively coordinate to the Palladium(II) center, arresting the catalytic cycle.
  • Strategic Solution: The use of Pinacol Esters (BPin) and Buchwald Precatalysts is strongly recommended over the free acid and traditional

    
    .
    
Chemical Data
PropertySpecification
Compound Name (2-Amino-6-fluoropyridin-4-yl)boronic acid
Preferred Surrogate 2-Amino-6-fluoropyridine-4-boronic acid pinacol ester
CAS (Analog) 1150114-35-4 (Refers to acid/ester class)
Electronic State Electron-Rich Pyridine (prone to oxidation/hydrolysis)
Key Application Synthesis of CDK9/P-TEFb inhibitors; Kinase selectivity scaffolds

Mechanistic Considerations & Troubleshooting Logic

The success of this coupling relies on managing the equilibrium between Transmetalation (Productive) and Protodeboronation (Destructive).

The Protodeboronation Trap

Under basic, aqueous conditions (standard Suzuki), the boronate forms a "ate" complex. For this substrate, the electron density from the 2-amino group stabilizes the protonation of the C4-position, leading to rapid loss of the boron group.

  • Symptom: Starting halide remains; Boronic acid disappears; "De-boronated" pyridine appears in LCMS.

  • Fix: Reduce water concentration, use anhydrous bases (

    
    ), or switch to a precatalyst that promotes faster transmetalation (
    
    
    
    series).
Catalyst Inhibition

The free amine can form a stable


-complex with Pd(II).[1]
  • Symptom: Reaction stalls at 10-20% conversion despite excess reagents.

  • Fix: Use a bulky biaryl phosphine ligand (XPhos, SPhos) to sterically crowd out the amine coordination, or protect the amine (Boc/Acetyl) prior to coupling.

Optimized Experimental Protocols

Protocol A: The "Robust" Standard (High Success Rate)

Best for: Initial screening, stable coupling partners, and scale-up.

Reagents:

  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Boronate: (2-Amino-6-fluoropyridin-4-yl)boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a reaction vial, combine the Aryl Halide (1.0 equiv), Boronate Ester (1.3 equiv), and

    
     (0.05 equiv).
    
  • Solvent: Add 1,4-Dioxane (

    
    ).
    
  • Base: Add

    
     (
    
    
    
    , 3.0 equiv).
  • Degas: Sparge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and phenol formation.

  • Reaction: Seal and heat to 90°C for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc). The amino-pyridine product is polar; consider adding 1%

    
     to the eluent.
    
Protocol B: The "Difficult" Substrate (Sterically Hindered/Unstable)

Best for: Electron-rich aryl halides, ortho-substituted partners, or if Protocol A fails due to deboronation.

Reagents:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)

  • Base:

    
     (finely ground solid, 3.0 equiv)
    
  • Solvent:

    
     (4:1 ratio) OR Anhydrous THF (if water sensitive).
    

Step-by-Step:

  • Charge: Combine Aryl Halide, Boronate, Precatalyst (XPhos Pd G3), and solid

    
     in a vial.
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed

    
     mixture via syringe.
    
  • Reaction: Heat to 80°C (mild) or 100°C (standard). The G3 precatalyst activates rapidly, often finishing the reaction in <1 hour, minimizing time for protodeboronation.

  • Note: If the free amine interferes, add 1.0 equiv of Boc-anhydride directly to the pot (in situ protection) if the product allows.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for optimizing this specific coupling reaction.

G Start Start: Coupling (2-Amino-6-F-Py-4-yl) Boronate Check_Source Check Boron Source Start->Check_Source Acid Free Acid Check_Source->Acid If only acid avail Ester Pinacol Ester (Recommended) Check_Source->Ester Preferred Protocol_A Run Protocol A (Pd(dppf)Cl2 / K2CO3 / Dioxane) Acid->Protocol_A Convert in situ w/ Pinacol Ester->Protocol_A Analyze Analyze Conversion (LCMS) Protocol_A->Analyze Success Yield > 70% Proceed to Isolation Analyze->Success Good Yield Fail_Deboron Fail: High Protodeboronation (Product: 2-Amino-6-F-Py) Analyze->Fail_Deboron Boron loss Fail_Stall Fail: Stalled Reaction (SM Remaining) Analyze->Fail_Stall Catalyst death Opt_Deboron Switch to Anhydrous (THF / Cs2CO3) Fail_Deboron->Opt_Deboron Opt_Stall Switch to Active Catalyst (XPhos Pd G3 / SPhos) Fail_Stall->Opt_Stall Opt_Deboron->Protocol_A Retry Opt_Stall->Protocol_A Retry

Caption: Optimization workflow distinguishing between stability issues (protodeboronation) and reactivity issues (catalyst poisoning).

References & Authoritative Sources

  • Luecking, U. et al. (2015).[2] Substituted 5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine Derivatives and Their Use as CDK9 Kinase Inhibitors. US Patent 2015/0291528 A1.

    • Core Reference: Describes the synthesis of the 2-amino-6-fluoropyridine core and subsequent coupling conditions using Pd(dppf)Cl2.

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Foundational: General mechanism and base effects.

  • Billingsley, K. & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acid Derivatives. Journal of the American Chemical Society, 129, 3358-3366.

    • Expert Insight: Establishes XPhos/SPhos as the solution for unstable 2-heterocyclic boronates.

  • Cox, P. A. et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 55, 5915.

    • Mechanistic: Explains the mechanism of base-catalyzed deboronation in pyridyl systems.

Sources

Application

Use of (2-Amino-6-fluoropyridin-4-YL)boronic acid as a building block in drug discovery

Executive Summary (2-Amino-6-fluoropyridin-4-yl)boronic acid (CAS: 1214879-87-4)[1] is a highly versatile, multi-functional building block utilized extensively in modern medicinal chemistry. It combines three critical st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Amino-6-fluoropyridin-4-yl)boronic acid (CAS: 1214879-87-4)[1] is a highly versatile, multi-functional building block utilized extensively in modern medicinal chemistry. It combines three critical structural features: a boronic acid handle for carbon-carbon bond formation, an amino group for hydrogen bonding or further functionalization, and a strategically placed fluorine atom that modulates physicochemical and metabolic properties. This application note provides a comprehensive guide to the physicochemical rationale, synthetic workflows, and validated experimental protocols for utilizing this reagent in drug development, particularly in the design of kinase inhibitors.

Physicochemical Rationale: The "Why" Behind the Scaffold

The incorporation of fluorine into heteroaromatic systems is a cornerstone of rational drug design[2]. The specific substitution pattern of 2-amino-6-fluoropyridine offers distinct advantages over its non-fluorinated counterparts[3]:

  • pKa Modulation and Basicity Reduction: The strongly electron-withdrawing nature of the fluorine atom at the 6-position significantly lowers the pKa of the pyridine nitrogen via inductive effects[4]. While 2-aminopyridine has a pKa of ~6.86[5], the introduction of the 6-fluoro group drops the predicted pKa to ~2.26[6]. This reduction in basicity is crucial for improving oral bioavailability, enhancing membrane permeability, and mitigating off-target hERG liabilities often associated with basic amines.

  • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450-mediated oxidative metabolism[3]. Placing fluorine adjacent to the basic nitrogen blocks potential sites of oxidation, extending the molecule's half-life in vivo.

  • Kinase Hinge-Binding Motif: The 2-amino group acts as a potent hydrogen-bond donor, while the adjacent pyridine nitrogen serves as a hydrogen-bond acceptor. This bidentate interaction is a privileged motif for binding to the hinge region of various kinases.

Table 1: Physicochemical Comparison of Pyridine Scaffolds
Property2-Aminopyridine2-Amino-6-fluoropyridineImpact on Drug Design
Pyridine N pKa ~6.86~2.26Reduced basicity; lower hERG liability; improved passive permeability.
Metabolic Stability Susceptible to oxidationHighly resistantBlocked oxidation at the 6-position extends in vivo half-life.
Lipophilicity (LogD) LowerHigherFluorine increases the hydrophobic surface area, aiding target affinity.
H-Bonding Profile Donor/AcceptorModulated Donor/AcceptorAltered electron density fine-tunes kinase hinge-binding strength.

Synthetic Workflows & Mechanistic Pathways

The primary utility of (2-amino-6-fluoropyridin-4-yl)boronic acid lies in its ability to undergo Suzuki-Miyaura cross-coupling [7] with aryl or heteroaryl halides. The resulting 4-aryl-6-fluoro-pyridin-2-amine intermediate can then be advanced through downstream functionalization, such as amidation to form complex hinge-binding domains.

Workflow A (2-Amino-6-fluoropyridin-4-yl) boronic acid C Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, Base A->C B Aryl/Heteroaryl Halide (Ar-X) B->C D 4-Aryl-6-fluoro-pyridin-2-amine Intermediate C->D C-C Bond Formation E Amidation / Urea Formation (Hinge Binder Motif) D->E Electrophile addition F Nucleophilic Aromatic Substitution (SNAr) D->F F displacement

Figure 1: Synthetic workflow utilizing (2-amino-6-fluoropyridin-4-yl)boronic acid in drug discovery.

Mechanistic Causality in the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling proceeds via a Pd(0)/Pd(II) catalytic cycle[8]. Electron-deficient boronic acids (like fluorinated pyridines) are prone to competitive protodeboronation (cleavage of the C-B bond by water). To counteract this, the protocol below utilizes Pd(dppf)Cl₂ . The large bite angle of the dppf ligand accelerates the reductive elimination step, pushing the catalytic cycle forward faster than the degradation pathway can occur. Furthermore, a biphasic mixture of 1,4-dioxane and water is essential; water facilitates the formation of the reactive trihydroxyboronate intermediate required for efficient transmetalation[7].

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition [Pd(II)(Ar)(X)] Pd0->OA + Ar-X TM Transmetalation [Pd(II)(Ar)(Py)] OA->TM RE Reductive Elimination [Ar-Py Product] TM->RE RE->Pd0 - Product BA (2-Amino-6-fluoropyridin-4-yl) boronic acid + Base BA->TM Boronate complex

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol A: Standard Suzuki-Miyaura Cross-Coupling

This self-validating protocol is optimized to suppress protodeboronation while maximizing the yield of the cross-coupled 4-aryl-6-fluoro-pyridin-2-amine.

Reagents & Materials:

  • (2-Amino-6-fluoropyridin-4-yl)boronic acid (1.2 equivalents)

  • Aryl/Heteroaryl bromide or iodide (1.0 equivalent)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equivalents / 5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.5 equivalents)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq) and (2-amino-6-fluoropyridin-4-yl)boronic acid (1.2 eq).

  • Base Addition: Add K₂CO₃ (2.5 eq). Causality: A mild inorganic base is required to activate the boronic acid into the reactive "ate" complex without causing base-catalyzed degradation of the starting materials.

  • Solvent & Degassing: Add the 1,4-dioxane/H₂O (4:1) mixture to achieve a concentration of ~0.1 M. Degas the suspension by sparging with Argon or Nitrogen for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (5 mol%) under a positive stream of inert gas. Seal the vessel.

  • Reaction: Heat the mixture to 90 °C in an oil bath (or 110 °C in a microwave reactor for 30 mins) and stir vigorously for 4–12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate the organic layer, extract the aqueous layer twice with EtOAc, and wash the combined organics with brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure 4-aryl-6-fluoro-pyridin-2-amine.

Protocol B: Downstream Amidation (Kinase Inhibitor Synthesis)

The 2-amino group of the resulting intermediate is weakly nucleophilic due to the electron-withdrawing 6-fluoro group. Standard coupling reagents (e.g., HATU, EDC) may result in sluggish reactions. The use of acid chlorides or highly activated species is recommended.

Step-by-Step Methodology:

  • Dissolve the 4-aryl-6-fluoro-pyridin-2-amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Pyridine (0.2 M).

  • Add an organic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq) if using DCM.

  • Cool the mixture to 0 °C.

  • Dropwise, add the desired acyl chloride (1.5 eq). Causality: The high electrophilicity of the acid chloride overcomes the reduced nucleophilicity of the fluorinated 2-aminopyridine.

  • Warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM. Purify via chromatography.

Storage, Handling, and Troubleshooting

  • Storage: Boronic acids are prone to trimerization into boroxines (anhydrides) upon standing. Store (2-amino-6-fluoropyridin-4-yl)boronic acid at 2–8 °C under an inert atmosphere, protected from moisture and light.

  • Stoichiometry Adjustment: If LC-MS indicates the presence of the boroxine mass rather than the free boronic acid, adjust the molecular weight calculations accordingly, as boroxines still couple efficiently under aqueous basic conditions.

  • Protodeboronation Troubleshooting: If the des-borylated byproduct (2-amino-6-fluoropyridine) is observed as the major impurity, increase the catalyst loading to 10 mol%, switch to a more active pre-catalyst (e.g., XPhos Pd G2)[9], or lower the reaction temperature to 70 °C to favor transmetalation over degradation.

References

  • GlobalChemMall.(2-amino-6-fluoropyridin-4-yl)boronic acid - CAS 1214879-87-4.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI: 10.1039/C3CS60197H.
  • Eastman, K. J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. DOI: 10.1021/acs.jmedchem.5b00258.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. DOI: 10.1126/science.1131943.
  • ChemRxiv Preprint.The catalytic mechanism of the Suzuki-Miyaura reaction.

Sources

Method

Application Note: Bioactive Molecule Synthesis using (2-Amino-6-fluoropyridin-4-yl)boronic acid

Executive Summary & Strategic Value (2-Amino-6-fluoropyridin-4-yl)boronic acid (CAS: 1256255-70-1) is a high-value heterocyclic building block predominantly used in the discovery of ATP-competitive kinase inhibitors . It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

(2-Amino-6-fluoropyridin-4-yl)boronic acid (CAS: 1256255-70-1) is a high-value heterocyclic building block predominantly used in the discovery of ATP-competitive kinase inhibitors . Its structural uniqueness lies in its trifunctional nature:

  • 2-Amino Group: Functions as a critical hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region [1].

  • 6-Fluoro Substituent: Modulates pKa (reducing basicity of the pyridine nitrogen), enhances metabolic stability against oxidative metabolism, and influences lipophilicity (

    
    ).
    
  • 4-Boronic Acid: Serves as a versatile handle for Suzuki-Miyaura cross-coupling to attach "tail" regions that occupy the hydrophobic pocket or solvent-exposed regions of the target protein.

This guide provides optimized protocols for utilizing this reagent, specifically addressing the challenges of protodeboronation and catalyst poisoning common to aminopyridyl boronates.

Chemical Properties & Stability Handling[1][2][3]

Warning: Pyridyl boronic acids are inherently less stable than phenyl boronic acids. The electron-deficient nature of the pyridine ring facilitates hydrolytic C-B bond cleavage (protodeboronation), particularly under aqueous basic conditions required for Suzuki coupling.

PropertySpecification
Molecular Weight 155.92 g/mol
Appearance Off-white to beige solid
Storage -20°C, under Argon/Nitrogen (Hygroscopic)
Solubility DMSO, Methanol, DMF. Poor solubility in non-polar solvents.
Stability Risk High risk of protodeboronation in hot aqueous base.

Application I: Optimized Suzuki-Miyaura Coupling

The primary application of this building block is the formation of biaryl scaffolds (e.g., Pyridine-Pyrimidine, Pyridine-Indazole).

Mechanistic Challenge

Free amino groups can coordinate to Palladium (Pd), poisoning the catalyst. Furthermore, the 2-amino-pyridine system is electron-rich at the nitrogen but electron-deficient at the ring carbons, making the C-B bond labile.

  • Strategy: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to prevent amine coordination and accelerate the transmetallation step before deboronation occurs [2].

Reaction Workflow Diagram

The following diagram outlines the strategic placement of this building block in a drug discovery campaign.

KinaseInhibitorSynthesis BoronicAcid (2-Amino-6-fluoropyridin-4-yl) boronic acid Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki Nucleophile Halide Heteroaryl Halide (e.g., Chloropyrimidine) Halide->Suzuki Electrophile Scaffold Biaryl Scaffold (Hinge Binder Installed) Suzuki->Scaffold Pd(dppf)Cl2 / Base Diversification Late-Stage Diversification Scaffold->Diversification Amide Coupling / SNAr FinalDrug Bioactive Kinase Inhibitor Diversification->FinalDrug

Figure 1: Strategic workflow for incorporating the 2-amino-6-fluoropyridine motif into kinase inhibitors.

Standard Operating Procedure (SOP)

Objective: Synthesize a 4-(heteroaryl)-6-fluoro-pyridin-2-amine scaffold.

Reagents:

  • (2-Amino-6-fluoropyridin-4-yl)boronic acid (1.2 equiv)

  • Aryl/Heteroaryl Bromide (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

  • Inert Setup: Charge a microwave vial or round-bottom flask with the Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), and Catalyst. Cap the vial and purge with Nitrogen/Argon for 5 minutes.

    • Note: Do not add solvent yet.[2] Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

  • Solvent Addition: Degas the solvent mixture (Dioxane/Water) separately by sparging with nitrogen for 15 minutes. Inject the degassed solvent into the reaction vial via syringe.

  • Base Addition: Add the aqueous base (degassed).

  • Reaction:

    • Method A (Microwave - Recommended): Heat to 100°C for 30–60 minutes. Rapid heating minimizes the time window for protodeboronation.

    • Method B (Thermal): Heat to 90°C in an oil bath for 4–12 hours. Monitor by LCMS every hour.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (0-10% gradient) or Hexane:EtOAc (depending on the polarity of the coupling partner). The free amine is polar; adding 1% Triethylamine to the eluent can reduce streaking.

Application II: Protecting Group Strategies

If the standard Suzuki coupling fails due to low yields (often caused by the free amine interfering), utilize a Boc-protection strategy .

Protocol for In-Situ Protection (if starting material is unprotected): While it is better to buy the Boc-protected boronate, you can protect the amine post-coupling if purification is difficult, or protect the boronic acid pre-coupling (though difficult due to boronic acid stability).

Recommended Alternative: Use (2-((tert-butoxycarbonyl)amino)-6-fluoropyridin-4-yl)boronic acid if available. The Boc group withdraws electron density from the amine, preventing catalyst poisoning and slightly stabilizing the C-B bond.

  • Deprotection: Treat the coupled product with TFA/DCM (1:1) at 0°C to RT for 1 hour to reveal the active hinge-binding amine.

Troubleshooting & Optimization Matrix

Use this table to diagnose low yields.

ObservationProbable CauseCorrective Action
Product mass +1 (Protodeboronation) Hydrolysis of C-B bond before coupling.1. Switch base to anhydrous Cs₂CO₃ or K₃PO₄.2. Use anhydrous Dioxane/DMF.3. Increase catalyst loading to speed up coupling.
No Reaction (Starting Material remains) Catalyst poisoning by free amine.1. Use Buchwald Precatalysts (XPhos Pd G2).2. Switch to Boc-protected boronate.
Homocoupling of Halide Oxygen presence.Rigorous degassing (Freeze-Pump-Thaw).
Black Precipitate (Pd black) Catalyst decomposition.Lower temperature (80°C), ensure excess ligand is present.

Structural Biology Context: The "Hinge Binder"

The 2-amino-6-fluoropyridine moiety is designed to interact with the kinase hinge region.

HingeBinding KinaseHinge Kinase Hinge Region (Backbone CO / NH) Interaction1 H-Bond Acceptor (Pyridine N) KinaseHinge->Interaction1 H-Bond Interaction2 H-Bond Donor (Exocyclic NH2) KinaseHinge->Interaction2 H-Bond Inhibitor Inhibitor Core (2-Amino-6-Fluoropyridine) FluorineRole Fluorine Role: Modulates acidity of NH2 Metabolic Blockade Inhibitor->FluorineRole Interaction1->Inhibitor Interaction2->Inhibitor

Figure 2: Interaction mode of the 2-amino-pyridine motif with kinase hinge residues (e.g., Val, Leu).

References

  • Vertex Pharmaceuticals. (2012). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Conditions.

  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-6-fluoropyridine derivatives.

  • Georgiou, I., et al. (2009).[4] Synthesis of aminoboronic acids and their applications. Accounts of Chemical Research.

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[3]

Sources

Application

Application Notes and Protocols: Derivatization of the Amino Group on (2-Amino-6-fluoropyridin-4-YL)boronic Acid

Abstract (2-Amino-6-fluoropyridin-4-YL)boronic acid is a pivotal building block in medicinal chemistry and materials science, largely due to its capacity for diverse functionalization. The primary amino group serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2-Amino-6-fluoropyridin-4-YL)boronic acid is a pivotal building block in medicinal chemistry and materials science, largely due to its capacity for diverse functionalization. The primary amino group serves as a versatile handle for introducing a wide array of substituents, thereby modulating the molecule's physicochemical properties, biological activity, and reactivity in subsequent cross-coupling reactions. This guide provides a comprehensive overview of common and effective strategies for the derivatization of the amino group on this valuable scaffold. We will delve into the mechanistic underpinnings of key reactions, including acylation, sulfonylation, and reductive amination, while offering detailed, field-tested protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and execute synthetic routes that leverage the full potential of this versatile molecule.

Introduction: The Strategic Importance of the 2-Aminopyridine Moiety

The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. Its ability to engage in hydrogen bonding and its specific electronic properties make it an attractive pharmacophore. When incorporated into a boronic acid, such as (2-Amino-6-fluoropyridin-4-YL)boronic acid, its utility is further expanded, enabling its use in powerful carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki-Miyaura coupling.[1][2]

Derivatization of the exocyclic amino group is a critical strategy for several reasons:

  • Modulation of Physicochemical Properties: Altering the substituent on the amino group can significantly impact solubility, lipophilicity (LogP), and metabolic stability.

  • Pharmacophore Elaboration: The amino group provides a convenient attachment point for introducing pharmacophoric elements that can interact with biological targets.

  • Tuning Electronic Properties: The nature of the substituent on the amino group can influence the electronic character of the pyridine ring and the reactivity of the boronic acid moiety.

  • Prodrug Strategies: The amino group can be functionalized to create prodrugs that release the active parent molecule under specific physiological conditions.[3]

This guide will focus on three principal classes of amino group derivatization: acylation, sulfonylation, and reductive amination. For each, we will discuss the underlying chemistry and provide robust protocols.

Core Derivatization Strategies: A Mechanistic and Practical Overview

The nucleophilic character of the primary amino group on the pyridine ring is the cornerstone of its derivatization. The choice of reaction conditions is crucial to ensure high yields and to preserve the integrity of the sensitive boronic acid functionality.

Acylation: Formation of Amides

Acylation is a widely employed method for converting the amino group into an amide. This transformation is typically achieved by reacting the aminopyridine boronic acid with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base.

Causality Behind Experimental Choices:

  • Acylating Agent: Acid chlorides are generally more reactive than anhydrides. The choice depends on the desired reactivity and the stability of the starting materials.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the acid byproduct (e.g., HCl) generated during the reaction. This prevents protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to avoid side reactions with the acylating agent.

Visualizing the Acylation Workflow:

Acylation_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Aminopyridine (2-Amino-6-fluoropyridin-4-YL)boronic acid Reaction Reaction in Aprotic Solvent (e.g., DCM, THF) Aminopyridine->Reaction AcylatingAgent Acyl Chloride / Anhydride AcylatingAgent->Reaction Base Base (e.g., TEA, DIPEA) Base->Reaction AmideProduct N-Acylated Product Reaction->AmideProduct SaltByproduct Amine Salt Byproduct Reaction->SaltByproduct

Caption: General workflow for the acylation of (2-Amino-6-fluoropyridin-4-YL)boronic acid.

Protocol 2.1: General Procedure for Acylation with an Acid Chloride

Materials:

  • (2-Amino-6-fluoropyridin-4-YL)boronic acid

  • Acid chloride (1.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard laboratory glassware

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add (2-Amino-6-fluoropyridin-4-YL)boronic acid (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA, 1.5 equivalents) to the solution and stir for 5 minutes.

  • Slowly add a solution of the acid chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[4]

Data Summary for a Representative Acylation Reaction:

ReactantProductYield (%)Purity (%)
(2-Amino-6-fluoropyridin-4-YL)boronic acidN-(6-fluoro-4-(dihydroxyboranyl)pyridin-2-yl)acetamide85>95 (by LC-MS)
(2-Amino-6-fluoropyridin-4-YL)boronic acidBenzoyl-(6-fluoro-4-(dihydroxyboranyl)pyridin-2-yl)amide82>95 (by LC-MS)
Sulfonylation: Crafting Sulfonamides

Sulfonylation introduces a sulfonyl group to the amino moiety, forming a sulfonamide. This functional group is a key component in many therapeutic agents. The reaction typically involves a sulfonyl chloride and a base.

Causality Behind Experimental Choices:

  • Sulfonylating Agent: Aromatic and aliphatic sulfonyl chlorides are the most common reagents.

  • Base: Pyridine is often used as both the base and the solvent. Its basicity is sufficient to neutralize the generated HCl, and it can also act as a nucleophilic catalyst. Alternatively, other non-nucleophilic bases like TEA or DIPEA in an aprotic solvent can be employed.[5]

  • Temperature: The reaction is often performed at elevated temperatures to drive it to completion.

Visualizing the Sulfonylation Workflow:

Sulfonylation_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Aminopyridine (2-Amino-6-fluoropyridin-4-YL)boronic acid Reaction Reaction in Aprotic Solvent (e.g., Pyridine, DCM) Aminopyridine->Reaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Pyridine, TEA) Base->Reaction SulfonamideProduct N-Sulfonylated Product Reaction->SulfonamideProduct SaltByproduct Amine Salt Byproduct Reaction->SaltByproduct

Caption: General workflow for the sulfonylation of (2-Amino-6-fluoropyridin-4-YL)boronic acid.

Protocol 2.2: General Procedure for Sulfonylation with a Sulfonyl Chloride

Materials:

  • (2-Amino-6-fluoropyridin-4-YL)boronic acid

  • Sulfonyl chloride (1.2 equivalents)

  • Pyridine (as solvent and base) or TEA/DIPEA (2.0 equivalents) in DCM

  • Anhydrous DCM (if not using pyridine as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (2-Amino-6-fluoropyridin-4-YL)boronic acid (1.0 equivalent) in anhydrous pyridine or DCM.

  • If using DCM, add the base (TEA or DIPEA, 2.0 equivalents).

  • Add the sulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to 40-60 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. If pyridine was used, remove it under reduced pressure.

  • Dilute the residue with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization.[4]

Data Summary for a Representative Sulfonylation Reaction:

ReactantProductYield (%)Purity (%)
(2-Amino-6-fluoropyridin-4-YL)boronic acidN-(6-fluoro-4-(dihydroxyboranyl)pyridin-2-yl)benzenesulfonamide78>95 (by LC-MS)
(2-Amino-6-fluoropyridin-4-YL)boronic acidN-(6-fluoro-4-(dihydroxyboranyl)pyridin-2-yl)methanesulfonamide81>95 (by LC-MS)
Reductive Amination: Accessing Secondary and Tertiary Amines

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6] The reaction proceeds through an imine or enamine intermediate, which is then reduced in situ.

Causality Behind Experimental Choices:

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used to introduce diverse alkyl and aryl substituents.

  • Reducing Agent: Mild reducing agents are required to selectively reduce the imine intermediate in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are commonly used for this purpose.[7][8] Amine borane complexes, such as pyridine borane, are also effective.[7]

  • Acid Catalyst: The formation of the imine intermediate is often catalyzed by a weak acid, such as acetic acid.[8]

  • Solvent: Solvents like 1,2-dichloroethane (DCE), methanol, or THF are suitable for this reaction.

Visualizing the Reductive Amination Workflow:

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Aminopyridine (2-Amino-6-fluoropyridin-4-YL)boronic acid Reaction One-pot reaction in a suitable solvent Aminopyridine->Reaction Carbonyl Aldehyde / Ketone Carbonyl->Reaction ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Reaction AcidCatalyst Acid Catalyst (e.g., Acetic Acid) AcidCatalyst->Reaction AmineProduct Secondary / Tertiary Amine Product Reaction->AmineProduct

Caption: General workflow for the reductive amination of (2-Amino-6-fluoropyridin-4-YL)boronic acid.

Protocol 2.3: General Procedure for Reductive Amination

Materials:

  • (2-Amino-6-fluoropyridin-4-YL)boronic acid

  • Aldehyde or ketone (1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Acetic acid (catalytic amount, e.g., 0.1 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add (2-Amino-6-fluoropyridin-4-YL)boronic acid (1.0 equivalent), the aldehyde or ketone (1.2 equivalents), and anhydrous DCE or methanol.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Data Summary for a Representative Reductive Amination Reaction:

ReactantProductYield (%)Purity (%)
(2-Amino-6-fluoropyridin-4-YL)boronic acid & Benzaldehyde(2-(Benzylamino)-6-fluoropyridin-4-yl)boronic acid75>95 (by LC-MS)
(2-Amino-6-fluoropyridin-4-YL)boronic acid & Acetone(2-(Isopropylamino)-6-fluoropyridin-4-yl)boronic acid72>95 (by LC-MS)

Purification and Characterization: Ensuring Product Integrity

The purification of boronic acids can sometimes be challenging due to their polarity and potential for dehydration to form boroxines.

Purification Strategies:

  • Column Chromatography: Silica gel chromatography is a common method for purifying derivatized aminopyridine boronic acids.[4] A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane/ethyl acetate or DCM/methanol), is typically effective.

  • Recrystallization: For crystalline products, recrystallization from a suitable solvent system can provide highly pure material.[4]

  • Acid-Base Extraction: The amphoteric nature of boronic acids can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to remove acidic impurities. Subsequent washing with an acidic aqueous solution can remove basic impurities.[9]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the derivatized product. The disappearance of the starting amine protons and the appearance of new signals corresponding to the introduced substituent are key diagnostic features.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the newly formed amide or sulfonamide bonds.

Conclusion and Future Perspectives

The derivatization of the amino group on (2-Amino-6-fluoropyridin-4-YL)boronic acid is a cornerstone of its application in modern chemical synthesis. The methods of acylation, sulfonylation, and reductive amination provide a robust toolkit for chemists to create a vast array of novel molecules with tailored properties. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the development of even more efficient and selective methods for the functionalization of such versatile building blocks will remain an active area of research.

References

  • Ramesh, B., & Jeganmohan, M. (2017). Ruthenium-Catalyzed Remote C–H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. Organic Letters, 19(21), 6000–6003. [Link]

  • Ramesh, B., & Jeganmohan, M. (2017). Ruthenium-Catalyzed Remote C-H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. PubMed. [Link]

  • Pereshivko, O. P., et al. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. SpringerLink.
  • Molander, G. A., & Sandrock, D. L. (2009). Functionalization of Organotrifluoroborates: Reductive Amination. PMC - NIH. [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI.
  • Matos, K., Pichlmair, S., & Burkhardt, S. (n.d.). Boron reagents for reductive amination. ResearchGate. [Link]

  • Powers, I. G., et al. (2022). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. PMC. [Link]

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.).
  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. (2024). MDPI. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • 3-pyridylboronic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • Tosylation of 2-aminopyridine. (n.d.). ResearchGate. [Link]

  • Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron.
  • Purification of boronic acids?. (2017). Reddit. [Link]

  • Selective Reduction of Amides to Amines by Boronic Acid Catalyzed Hydrosilylation. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC. [Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (2025). MDPI.
  • Aminative Suzuki–Miyaura coupling. (2024). Science. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023). PMC - NIH. [Link]

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Boronic acid. (n.d.). Wikipedia. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). MDPI. [Link]

  • Demianenko, E., Rayevsky, A., & Marvin, A. (n.d.).
  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). PMC. [Link]

  • HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. (n.d.). SciSpace. [Link]

  • Derivatization Method for the Determination of Amino Acids in Tobacco by Gas Chromatography–mass Spectrometry. (2025). ResearchGate. [Link]

Sources

Method

Large-scale synthesis procedures involving (2-Amino-6-fluoropyridin-4-YL)boronic acid

Executive Summary This Application Note details the large-scale synthesis of (2-Amino-6-fluoropyridin-4-yl)boronic acid (and its stable pinacol ester equivalent). This structural motif is a critical intermediate in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the large-scale synthesis of (2-Amino-6-fluoropyridin-4-yl)boronic acid (and its stable pinacol ester equivalent). This structural motif is a critical intermediate in the development of kinase inhibitors (e.g., Pralsetinib analogs) and other medicinal chemistry campaigns.

The synthesis addresses two primary challenges:

  • Regioselectivity: Ensuring the amino group is installed at the C2 position while preserving the C4-bromide for borylation.

  • Boronic Acid Instability: Pyridyl boronic acids are prone to protodeboronation. This guide prioritizes the isolation of the pinacol ester , which is air-stable and suitable for direct use in Suzuki-Miyaura couplings, while providing a protocol for hydrolysis to the free acid if strictly required.

Retrosynthetic Strategy

The most robust route for scale-up avoids the cryogenic lithiation of aminopyridines (which requires protecting groups and hazardous organolithiums). Instead, we utilize a Nucleophilic Aromatic Substitution (SNAr) followed by a Miyaura Borylation .

Pathway Logic:
  • Precursor Selection: 2,6-Difluoro-4-bromopyridine is the optimal starting material. The fluorine atoms at C2/C6 are significantly more activated toward SNAr displacement by ammonia than the bromine at C4, despite C4 being para to the nitrogen. This allows for highly regioselective mono-amination.

  • Functionalization: Palladium-catalyzed borylation converts the C4-bromide to the boronate.

Synthesispathway SM 2,6-Difluoro-4-bromopyridine (CAS: 161266-93-9) Inter 2-Amino-6-fluoro-4-bromopyridine (CAS: 1390641-19-6) SM->Inter Step 1: SnAr NH4OH, 90°C Prod_Est Pinacol Ester (Stable Form) (CAS: 1195995-72-2 analog) Inter->Prod_Est Step 2: Miyaura B2pin2, Pd(dppf)Cl2 Prod_Acid Boronic Acid (Free Acid) (Target) Prod_Est->Prod_Acid Step 3: Hydrolysis NaIO4/HCl (Optional)

Caption: Logical flow for the synthesis of (2-Amino-6-fluoropyridin-4-yl)boronic acid.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-fluoro-4-bromopyridine

Objective: Regioselective displacement of one fluorine atom with ammonia.

ParameterSpecification
Starting Material 2,6-Difluoro-4-bromopyridine (1.0 eq)
Reagent Ammonium Hydroxide (28-30% aq., 10.0 eq)
Solvent Ethanol (Optional co-solvent) or Neat in NH4OH
Temperature 90–100 °C
Vessel Stainless Steel Autoclave or Sealed Pressure Tube
Yield Target 85–92%

Procedure:

  • Charge: Load 2,6-difluoro-4-bromopyridine (e.g., 100 g) into a pressure-rated vessel (autoclave).

  • Addition: Add Ammonium Hydroxide (28-30% aqueous solution, ~500 mL). An excess is required to drive the reaction and suppress di-amination.

  • Reaction: Seal the vessel and heat to 95 °C with vigorous stirring. Maintain for 12–16 hours .

    • Note: Internal pressure will rise (approx. 3–5 bar). Ensure safety relief valves are functional.

  • Workup:

    • Cool the vessel to room temperature (20–25 °C).

    • Vent carefully to release excess ammonia gas (scrub into dilute HCl).

    • The product typically precipitates as a solid. Filter the suspension.

    • Wash the filter cake with cold water (3 x 100 mL) to remove ammonium salts and residual di-amino byproduct.

  • Purification: Dry the solid in a vacuum oven at 45 °C. If purity is <98%, recrystallize from Ethanol/Water (1:1).

QC Check:

  • 1H NMR (DMSO-d6): Look for two aromatic singlets (or doublets with small coupling) and a broad NH2 exchangeable peak. Absence of 2,6-diamino peaks.

Step 2: Miyaura Borylation (Synthesis of Pinacol Ester)

Objective: Conversion of the aryl bromide to the boronate ester. Critical Note: The free amino group is tolerated by Pd(dppf)Cl2. Protection (e.g., Boc) is usually unnecessary unless specific side reactions occur.

ParameterSpecification
Substrate 2-Amino-6-fluoro-4-bromopyridine (1.0 eq)
Boron Source Bis(pinacolato)diboron (B2pin2) (1.1–1.2 eq)
Catalyst Pd(dppf)Cl2·CH2Cl2 (0.03–0.05 eq)
Base Potassium Acetate (KOAc) (3.0 eq)
Solvent 1,4-Dioxane (anhydrous)
Temperature 80–90 °C

Procedure:

  • Inertion: Flame-dry a 3-neck round bottom flask and purge with Nitrogen/Argon.

  • Charge: Add the substrate (Step 1 product), B2pin2, and KOAc.

  • Solvent: Add anhydrous 1,4-Dioxane (approx. 10 volumes relative to substrate mass).

  • Degas: Sparge the mixture with Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst: Add Pd(dppf)Cl2·CH2Cl2 quickly under a stream of Nitrogen.

  • Reaction: Heat to 85 °C for 4–8 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of bromide.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The residue is often a semi-solid. Triturate with n-Heptane or Pentane to induce precipitation of the boronate ester.

    • Alternatively, pass through a short plug of silica gel (eluting with EtOAc/Hexane) to remove residual Boron species.

Step 3: Hydrolysis to Free Boronic Acid (Optional)

Context: Perform this step only if the free acid is strictly required. The ester is generally preferred for storage.

Procedure:

  • Dissolve the pinacol ester in Acetone/Water (4:1).

  • Add Sodium Periodate (NaIO4, 3.0 eq) and Ammonium Acetate (1.5 eq) .

  • Stir at room temperature for 24 hours. The periodate oxidatively cleaves the pinacol diol.

  • Workup:

    • Filter the reaction mixture to remove insoluble iodate salts.

    • Evaporate acetone from the filtrate.

    • Extract the aqueous layer with Ethyl Acetate.

    • pH Adjustment: Carefully adjust pH to ~6–7 (isoelectric point) to precipitate the amphoteric boronic acid or extract it.

    • Caution: 2-Amino-pyridine boronic acids are unstable to strong acid/base heating (protodeboronation). Avoid boiling in acid.

Analytical Data & Quality Control

TestAcceptance CriteriaMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC) > 97.0% (Area %)C18 Column, ACN/H2O + 0.1% Formic Acid
1H NMR Consistent with structure; Pinacol methyls at ~1.3 ppm (12H, s) for ester.DMSO-d6
19F NMR Single peak characteristic of 2-F-pyridine (~ -70 to -80 ppm range).DMSO-d6
Boron NMR Single peak (check for absence of borate salts).11B NMR

References

  • Miyaura Borylation Mechanism & Conditions

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.
  • Synthesis of 2-Amino-6-fluoropyridine Precursors

    • ChemicalBook. (n.d.). 2-Amino-6-fluoropyridine synthesis. Retrieved March 7, 2026.
  • Regioselectivity in SnAr of 2,6-Dihalopyridines

    • Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of 2,6-dibromopyridine. The Journal of Organic Chemistry.
  • Stability of Pyridyl Boronates

    • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Large-Scale Handling of 2-Amino-4-bromopyridine

    • BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.

Sources

Application

Application Note: (2-Amino-6-fluoropyridin-4-yl)boronic acid as a Versatile Building Block in Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction: The Strategic Value of the Scaffold The disco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction: The Strategic Value of the Scaffold

The discovery and optimization of modern agrochemicals—such as succinate dehydrogenase inhibitor (SDHI) fungicides and next-generation insecticides—rely heavily on the modular assembly of complex heterocyclic cores[1]. Among these, (2-Amino-6-fluoropyridin-4-yl)boronic acid (CAS 1214879-87-4)[2] has emerged as a highly strategic, trifunctional building block.

The incorporation of fluorinated pyridines into agrochemical active ingredients is a proven tactic to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity at the target site[3]. This specific boronic acid derivative provides orthogonal reactivity handles, allowing chemists to rapidly construct diverse libraries of bioactive analogs without the need for cumbersome protecting-group chemistry.

Mechanistic Insights & Structure-Activity Relationship (SAR)

The synthetic utility of this scaffold is dictated by its precise substitution pattern. Each functional group serves a distinct mechanistic and pharmacological purpose:

  • C4-Boronic Acid: Serves as the primary handle for carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura cross-coupling[4].

  • C6-Fluoro Group: Acts as a metabolic block against cytochrome P450-mediated oxidation in target pests. Electronically, it withdraws electron density from the pyridine ring, increasing the electrophilicity of the core[3].

  • C2-Amino Group: Functions as the attachment point for the final pharmacophore (e.g., via amidation). However, the electron-withdrawing nature of the C6-fluorine renders this amine exceptionally poor as a nucleophile, necessitating specialized catalytic conditions for subsequent acylation.

SAR_Logic Scaffold (2-Amino-6-fluoropyridin-4-yl)boronic acid C2 C2-Amino Group Scaffold->C2 C6 C6-Fluoro Group Scaffold->C6 C4 C4-Boronic Acid Scaffold->C4 Func1 Amidation Handle (H-Bond Donor) C2->Func1 Func2 Metabolic Stability (Lipophilicity) C6->Func2 Func3 C-C Bond Formation (Suzuki Coupling) C4->Func3

Figure 1: Structure-Activity Relationship (SAR) logic of the trifunctional pyridine scaffold.

Application Workflow: Synthesis of an Agrochemical Lead

To demonstrate the utility of this building block, we outline a two-step workflow for the synthesis of a putative SDHI fungicide analog. The sequence relies on a primary Suzuki-Miyaura coupling to establish the biaryl core, followed by a DMAP-catalyzed amidation to install the active pyrazole-carboxamide moiety.

SyntheticWorkflow A Boronic Acid (CAS 1214879-87-4) C Suzuki-Miyaura Coupling A->C B Aryl Halide (Ar-X) B->C D 4-Aryl-6-fluoropyridin- 2-amine C->D Pd Cat., Base Heat F Amidation Reaction D->F E Acyl Chloride (R-COCl) E->F G Agrochemical Lead (SDHI Analog) F->G DMAP, Base RT

Figure 2: Two-step synthetic workflow for generating agrochemical leads via Suzuki coupling.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful execution of these reactions requires strict adherence to the underlying chemical causality. The following protocols are designed as self-validating systems to ensure high fidelity in your synthesis.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple the electron-deficient boronic acid with an aryl bromide without competitive protodeboronation[4].

Mechanistic Causality: Boronic acids attached to electron-deficient heteroaromatics are highly susceptible to C-B bond cleavage (protodeboronation) under basic conditions at elevated temperatures. We utilize


 because the bidentate dppf ligand enforces a large bite angle, which dramatically accelerates the reductive elimination step, outcompeting the degradation pathway. A biphasic 1,4-Dioxane/

system is chosen to ensure the inorganic base (

) dissolves, facilitating the formation of the reactive boronate species required for transmetalation.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask, add (2-Amino-6-fluoropyridin-4-yl)boronic acid (1.2 equiv), the target aryl bromide (1.0 equiv),

    
     (2.5 equiv), and 
    
    
    
    (0.05 equiv).
  • Degassing: Evacuate the flask and backfill with dry

    
     (repeat 3 times). Add a pre-degassed mixture of 1,4-Dioxane/
    
    
    
    (4:1 v/v, 0.2 M relative to the aryl bromide). Causality: Oxygen must be excluded to prevent oxidative homocoupling of the boronic acid.
  • Reaction: Heat the biphasic mixture to 90°C under vigorous stirring for 8 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS and TLC (Hexanes/EtOAc). The reaction is complete when the aryl bromide is consumed and a new, more polar, highly UV-active (254 nm) spot appears. The mass spectrum should show the

    
     of the coupled 4-aryl-6-fluoropyridin-2-amine.
    
  • Workup: Cool to room temperature. Dilute with EtOAc and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash column chromatography.
    
Protocol B: Nucleophilic Catalyzed Amidation

Objective: Convert the sterically hindered, electron-deficient C2-amine into an active carboxamide.

Mechanistic Causality: The C2-amino group on a fluorinated pyridine is a notoriously poor nucleophile[3]. Standard acylation conditions will result in recovered starting material. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP rapidly attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which easily overcomes the poor nucleophilicity of the fluorinated aminopyridine, driving the acylation forward.

Step-by-Step Procedure:

  • Preparation: Dissolve the 4-aryl-6-fluoropyridin-2-amine intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and DMAP (0.1 equiv). Cool the reaction mixture to 0°C in an ice bath.

  • Acylation: Dropwise, add the desired acyl chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, 1.1 equiv). Causality: Dropwise addition at 0°C controls the exotherm and prevents unwanted di-acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The disappearance of the starting amine mass and the appearance of the desired amide

    
     confirms success.
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with DCM. Wash the organic layer with 1N HCl (to selectively remove DMAP and DIPEA), followed by brine. Dry over 
    
    
    
    , concentrate, and recrystallize to yield the final agrochemical lead.

Quantitative Data: Optimization of Suzuki Coupling

To maximize the yield of the critical C-C bond formation step, various catalytic systems were evaluated. The data below summarizes the optimization process, highlighting the superiority of the


 / 

system for this specific boronic acid.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent System (4:1)Temp (°C)Yield (%)Observation / Causality
1


Toluene /

9045%Significant protodeboronation observed due to slow reductive elimination.
2


1,4-Dioxane /

90 82% Optimal. Clean conversion; bidentate ligand prevents degradation.
3

/ SPhos

Toluene /

10078%Good yield, but higher catalyst cost and requires higher temperature.
4


DMF /

9065%Increased side-product formation due to overly harsh basicity of Cesium.

Conclusion

(2-Amino-6-fluoropyridin-4-yl)boronic acid is an indispensable building block for modern agrochemical synthesis. By understanding the electronic interplay between the fluoro, amino, and boronic acid groups, chemists can deploy targeted, self-validating protocols—such as dppf-ligated Suzuki couplings and DMAP-catalyzed amidations—to efficiently construct complex, metabolically stable active ingredients.

References

  • GlobalChemMall - (2-amino-6-fluoropyridin-4-yl)boronic acid - CAS 1214879-87-4. Available at:[Link]

  • National Institutes of Health (PMC) - A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2. Available at:[Link]

  • European Patent Office - Process for the preparation of thiazole derivatives - EP 2604268 B1. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of (2-Amino-6-fluoropyridin-4-YL)boronic acid in Suzuki coupling

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and process chemists facing severe yield reductions when utilizing (2-Amino-6-fluoropyridin-4-yl)boronic acid in S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and process chemists facing severe yield reductions when utilizing (2-Amino-6-fluoropyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Heteroaryl boronic acids containing electron-withdrawing groups (such as fluorine) and basic nitrogen centers are notoriously unstable. They rapidly undergo carbon-boron bond cleavage (protonolysis) to yield the corresponding proto-arene (2-amino-6-fluoropyridine)[1]. This guide deconstructs the mechanistic causality of this degradation and provides field-validated, self-correcting protocols to ensure successful cross-coupling.

Mechanistic Causality: Why Does (2-Amino-6-fluoropyridin-4-yl)boronic Acid Degrade?

To stop protodeboronation, you must first understand its kinetic pathways. The degradation of this specific substrate is driven by the electron-deficient nature of the fluorinated pyridine ring, which highly sensitizes the boron atom to nucleophilic attack.

There are two primary pathways that consume your boronic acid before transmetalation can occur:

  • Base-Catalyzed Hydrolysis: In the presence of aqueous bases (e.g.,

    
    , 
    
    
    
    ), a pre-equilibrium forms the boronate anion. While this anion is required for transmetalation, at high pH, it undergoes a rate-limiting reaction with water to cleave the C-B bond[1][2].
  • Palladium-Catalyzed Degradation: Recent kinetic modeling reveals that Pd(II) intermediates bound to excessively bulky phosphine ligands can paradoxically accelerate protodeboronation instead of facilitating cross-coupling[3].

Mechanism BA (2-Amino-6-fluoropyridin-4-yl)B(OH)2 (Boronic Acid) Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate Base (OH-, RO-) PDB Hydrolysis / Cleavage (H2O, High pH, Bulky Pd-L) BA->PDB Acidic/Neutral Pathways TM Transmetalation (Pd Catalyst) Boronate->TM Fast Kinetics Boronate->PDB Slow Kinetics (If TM is delayed) Product Cross-Coupled Product (Desired) TM->Product Degraded 2-Amino-6-fluoropyridine (Protodeboronation) PDB->Degraded

Caption: Mechanistic divergence of (2-Amino-6-fluoropyridin-4-yl)boronic acid in Suzuki coupling.

Technical FAQs & Troubleshooting

Q1: My LC-MS shows complete conversion of the boronic acid to 2-amino-6-fluoropyridine within 30 minutes, with zero product formation. What is the root cause? A1: Your transmetalation rate is being outpaced by base-catalyzed protodeboronation. This typically occurs when using strong aqueous bases (like


 or 

) at elevated temperatures (

). Solution: Switch to anhydrous conditions. Utilizing a fluoride base (such as

) in an alcoholic solvent (like isopropanol) generates the reactive fluoroboronate species necessary for transmetalation without providing the proton source (

) required for degradation[4].

Q2: I upgraded to a highly sterically hindered ligand (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to force the coupling, but degradation got worse. Why? 
A2:  While bulky ligands are excellent for difficult oxidative additions, they can severely impede transmetalation. Recent high-throughput experimentation has proven that Pd(II) complexes bound to extremely bulky phosphine ligands actually promote palladium-catalyzed protodeboronation.
Solution: Downsize the steric bulk slightly. Ligands like SPhos or XPhos provide the optimal balance, efficiently coupling heteroaryl boronic acids while minimizing Pd-induced degradation[4].

Q3: Even under anhydrous conditions, my substrate degrades. How can I fundamentally stabilize the boron species? A3: You must employ a "slow-release" strategy. Convert your boronic acid into a potassium organotrifluoroborate (


) salt or a MIDA boronate[1][5]. These protected species are highly stable and slowly hydrolyze in situ to release the active boronic acid at a rate that matches the catalytic cycle, keeping the steady-state concentration of the vulnerable species near zero[2][5].

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the fate of (2-Amino-6-fluoropyridin-4-yl)boronic acid, based on established kinetic behaviors of heteroaryl boronates.

Reaction StrategyCatalyst / LigandBase & SolventTempExpected YieldProtodeboronation
Standard Aqueous

(5 mol%)

/

-Dioxane



Bulky Ligand Trap

/


/ Toluene



Anhydrous Fluoride

/ SPhos

/ Isopropanol



Slow-Release (

)
XPhos Pd G3 (2 mol%)

/

-




Self-Validating Experimental Protocol

To guarantee success, use this step-by-step methodology optimized for the Anhydrous Fluoride pathway. This protocol includes built-in analytical checkpoints to validate the system dynamically.

Reagents Required:
  • Electrophile: Aryl/Vinyl halide (1.0 equiv)

  • Nucleophile: (2-Amino-6-fluoropyridin-4-yl)boronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) and SPhos (4 mol%)
    
  • Base: Anhydrous

    
     (3.0 equiv)
    
  • Solvent: Anhydrous Isopropanol (

    
    )
    
Step-by-Step Methodology:
  • System Preparation (Self-Validation Check 1): Ensure all glassware is oven-dried. Weigh the boronic acid. Visual Check: If the boronic acid appears gummy or off-white, it may have already undergone atmospheric degradation. It must be a free-flowing powder.

  • Inert Atmosphere Assembly: Add the electrophile, boronic acid,

    
    , SPhos, and 
    
    
    
    to a Schlenk tube. Seal and purge with Argon via vacuum/backfill cycles (x3).
  • Solvent Introduction: Inject anhydrous isopropanol. Degas the mixture by sparging with Argon for 10 minutes.

  • Reaction Initiation & Baseline (Self-Validation Check 2): Heat the reaction to

    
    . Crucial Step: Exactly 5 minutes after reaching temperature, extract a 
    
    
    
    aliquot, dilute in
    
    
    , and run an LC-MS. Record the ratio of the starting boronic acid mass to the proto-arene mass (
    
    
    for 2-amino-6-fluoropyridine). This establishes your degradation baseline.
  • Kinetic Monitoring: Stir vigorously. Take a second aliquot at

    
    .
    
    • If product mass is dominant: Transmetalation is successful. Proceed to completion.

    • If proto-arene mass spikes without product: The catalytic cycle has stalled. Do not add more base. Instead, inject an additional 1 mol% of pre-mixed

      
      /SPhos to accelerate transmetalation.
      
  • Quench and Isolation: Upon completion (typically 2-4 hours), cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via silica gel chromatography.

Workflow Start Issue: High Protodeboronation Low Product Yield Step1 1. Eliminate Aqueous Base Start->Step1 Action1 Switch to anhydrous CsF in iPrOH (Blocks hydrolysis pathway) Step1->Action1 Step2 2. Optimize Catalyst Kinetics Action1->Step2 Action2 Avoid PtBu3. Use SPhos or XPhos. (Prevents Pd-catalyzed degradation) Step2->Action2 Step3 3. LC-MS Validation Check Action2->Step3 Action3 Monitor Proto-arene vs Product at T=45m. If failing, switch to Slow-Release (BF3K). Step3->Action3

Caption: Stepwise troubleshooting workflow to mitigate protodeboronation in cross-coupling.

References

  • Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh (JACS) URL:[Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Optimization

Identifying and minimizing side products in reactions with (2-Amino-6-fluoropyridin-4-YL)boronic acid

Topic: Identifying and Minimizing Side Products in Suzuki-Miyaura Cross-Coupling Audience: Researchers, Medicinal Chemists, and Process Chemists. Reagent Status: High Risk / Unstable.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying and Minimizing Side Products in Suzuki-Miyaura Cross-Coupling

Audience: Researchers, Medicinal Chemists, and Process Chemists. Reagent Status: High Risk / Unstable. Critical Warning: This reagent combines an electron-deficient heterocycle with an electron-withdrawing fluorine atom. It is exceptionally prone to protodeboronation (hydrolysis of the C-B bond). Standard Suzuki conditions (aqueous


, 

) will likely result in <10% yield and massive defunctionalization.
Table of Contents
Core Failure Modes & Mechanisms

The (2-Amino-6-fluoropyridin-4-yl)boronic acid molecule presents a "perfect storm" for side reactions. Understanding why these occur is the first step to mitigation.

Side ProductStructurePrimary CauseMechanism
Protodeboronated Arene 2-Amino-6-fluoropyridineHigh pH / Aqueous Media The electron-deficient pyridine ring facilitates the formation of a boronate "ate" complex, which undergoes rapid ipso-protonation. The C6-Fluorine atom exacerbates this by withdrawing electron density, destabilizing the C-B bond.
Homocoupling Product Bis(2-amino-6-fluoropyridin-4-yl)Oxygen / Slow Cycle Incomplete degassing leads to oxidative homocoupling. Also occurs if the transmetalation step is slow due to poor catalyst choice.
Catalyst-Bound Complex (Reagent-Pd-L) (Inactive)Lewis Basic Amine The exocyclic

group coordinates to the Palladium center, displacing ligands and arresting the catalytic cycle (Catalyst Poisoning).
Phenol Derivative 2-Amino-6-fluoropyridin-4-olOxidation Reaction with peroxides or incomplete exclusion of air, often mistaken for the boronic acid in LCMS due to mass similarity (depending on ionization).
Troubleshooting Modules (Q&A)
Module A: The "Disappearing Starting Material" (Protodeboronation)

Q: My LCMS shows rapid consumption of the boronic acid, but I only see 2-amino-6-fluoropyridine (mass = M-44). What happened? A: You have encountered protodeboronation .[1][2][3][4][5] This is the most common failure mode for 4-pyridyl boronic acids.

  • The Cause: In the presence of a base (especially hydroxide or alkoxides), the boronic acid forms a tetrahedral boronate anion. In electron-deficient systems like yours, this anion is unstable and grabs a proton from water or the solvent, cleaving the C-B bond.

  • The Fix:

    • Switch to Anhydrous Conditions: Eliminate water. Use anhydrous bases like

      
       (milled) or 
      
      
      
      in dry Dioxane or Toluene.
    • Lower the Base Strength: Avoid strong bases like

      
       or 
      
      
      
      . Use
      
      
      or even
      
      
      if the coupling partner allows.
    • Use "Slow Release" Reagents: If the boronic acid is too unstable, convert it to a MIDA boronate or a Pinacol ester . While Pin esters are more stable than acids, MIDA boronates are superior for 4-pyridyl systems as they slowly release the active species, keeping the concentration of the unstable "ate" complex low.

Module B: Catalyst Arrest (The Amino Group)

Q: The reaction starts but stalls at 20% conversion. Adding more catalyst doesn't help. Why? A: The free amino group (


) at the 2-position is acting as a ligand, poisoning your Palladium catalyst.
  • The Mechanism: Nitrogen is a good Lewis base. It binds to the Pd(II) intermediate, preventing the oxidative addition or transmetalation steps.

  • The Fix:

    • Bulky Ligands (The Buchwald Strategy): Use catalysts with massive, electron-rich ligands like XPhos or SPhos . These ligands create a "steric wall" around the Palladium, physically preventing the small amino group from coordinating while still allowing the reaction to proceed.

    • Protect the Amine: If bulky ligands fail, protect the amine as a Boc-carbamate or Acetamide before the coupling. This removes its Lewis basicity.

Module C: Fluorine Displacement (

)

Q: I see a side product where the Fluorine atom is missing or replaced by a methoxy/ethoxy group. A: You are seeing Nucleophilic Aromatic Substitution (


).
  • The Cause: The pyridine ring is activated by the nitrogen atom. The 4-boronic acid (or the coupled product) makes the ring even more electrophilic. If you use alkoxide bases (NaOMe, NaOEt) or alcoholic solvents at high temperatures, they will attack the C6 position and displace the Fluorine.

  • The Fix:

    • Avoid Alkoxides: Never use

      
      , 
      
      
      
      , or
      
      
      with this substrate.
    • Non-Nucleophilic Bases: Stick to Carbonates (

      
      ) or Phosphates (
      
      
      
      ).
    • Solvent Choice: Use non-nucleophilic solvents like Dioxane, Toluene, or DME. Avoid MeOH or EtOH.

Gold Standard Experimental Protocol

This protocol is designed to minimize protodeboronation and prevent catalyst poisoning.

Reagents:

  • Substrate A: (2-Amino-6-fluoropyridin-4-yl)boronic acid (1.2 equiv)

  • Substrate B: Aryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G3 or Pd(dppf)Cl2·DCM (Start with XPhos G3 for difficult cases). Load: 2-5 mol%.

  • Base:

    
     (3.0 equiv, finely milled, anhydrous).
    
  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow:

  • Preparation: Dry all glassware in an oven (

    
    ) for at least 2 hours. Cool under a stream of Argon.
    
  • Charging: Add the Aryl Halide, Boronic Acid, Base (

    
    ), and Catalyst (XPhos Pd G3) to the reaction vial.
    
  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times .[1] (Critical: Oxygen promotes homocoupling).[1]

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

    • Note: If solubility is an issue, a small amount of degassed water (ratio 10:1 Dioxane:Water) can be added, but only if anhydrous conditions fail. Anhydrous is preferred for this specific boronic acid.

  • Reaction: Heat to

    
    . Do not overheat (
    
    
    
    ) as this accelerates deboronation.
  • Monitoring: Monitor by LCMS at 1 hour. If protodeboronation is observed (M-44 peak), stop heating immediately and attempt the reaction with a MIDA boronate derivative instead.

Visual Analysis
Diagram 1: The Protodeboronation Trap

This diagram illustrates the mechanism of the primary failure mode (loss of the Boron group).

Protodeboronation cluster_0 Critical Failure Zone Start Boronic Acid (Reagent) AteComplex Boronate 'Ate' Complex (Tetrahedral Intermediate) Start->AteComplex + Base Base Base (OH-) Base->AteComplex Transition Ipso-Protonation (Rate Limiting Step) AteComplex->Transition Electron w/drawing Pyridine Ring promotes Product Protodeboronated Side Product Transition->Product - B(OH)3

Caption: The pathway of Protodeboronation. The electron-deficient ring stabilizes the transition state, leading to rapid loss of the Boron moiety in the presence of water/base.

Diagram 2: Troubleshooting Decision Tree

A logical flow for optimizing reaction conditions.

Caption: Decision matrix for diagnosing reaction failures based on LCMS data of crude mixtures.

References
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.[6] (Establishes XPhos/SPhos efficacy for aminopyridines).

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society.[6] (Definitive mechanism of protodeboronation).

  • Knapp, D. M., et al. (2010). MIDA Boronates: Durable, Bench-Stable, and Highly Reactive Building Blocks for Suzuki-Miyaura Coupling. Journal of the American Chemical Society.[6] (Solution for unstable boronic acids).

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (Alternative stable reagents).

Sources

Troubleshooting

Troubleshooting guide for failed cross-coupling with (2-Amino-6-fluoropyridin-4-YL)boronic acid

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting Suzuki-Miyaura cross-couplings with highly functional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting Suzuki-Miyaura cross-couplings with highly functionalized heteroaryl boronic acids.

(2-Amino-6-fluoropyridin-4-yl)boronic acid is notoriously difficult to couple. It acts as a "triple threat" to the catalytic cycle: it is highly prone to rapid protodeboronation, its unprotected primary amine can poison the palladium catalyst, and the strongly electron-withdrawing fluorine atom drastically slows down the critical transmetalation step[1],[2].

This guide is designed to move you away from trial-and-error and toward a rationally designed, self-validating experimental workflow.

Mechanistic Root Causes: Why This Substrate Fails

To troubleshoot effectively, we must first understand the causality behind the failure modes. The Suzuki-Miyaura catalytic cycle relies on a delicate kinetic balance. For this specific pyridyl boronic acid, the undesired side reactions often outpace the desired product formation.

  • Rapid Protodeboronation (The "2-Pyridyl Problem"): Heteroaryl boronic acids, particularly those with electron-withdrawing groups, are highly susceptible to base-mediated hydrolytic cleavage of the C-B bond[2]. The fluorine atom at the 6-position and the pyridyl nitrogen both pull electron density away from the 4-position. When a hydroxide or water molecule attacks the boron atom, the resulting carbanion intermediate is highly stabilized, making protodeboronation kinetically favorable over transmetalation[1].

  • Catalyst Poisoning by the Unprotected Amine: The free 2-amino group acts as a competing ligand. It can coordinate to the Pd(II) oxidative addition complex, forming a stable, off-cycle species that halts the catalytic cycle[3],[4].

  • Sluggish Transmetalation: Because the pyridine ring is highly electron-deficient, the boronic acid is a poor nucleophile. This drastically reduces the rate of transmetalation, giving the boronic acid more time to degrade in the reaction mixture[1].

CompetingPathways Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Pd0->OxAdd Aryl Halide TransMet Transmetalation OxAdd->TransMet Product Cross-Coupled Product TransMet->Product Reductive Elim. Product->Pd0 Regeneration BoronicAcid Fluoropyridyl Boronic Acid BoronicAcid->TransMet Desired ProtoDeb Protodeboronation BoronicAcid->ProtoDeb Base/H2O Poison Amine Coordination BoronicAcid->Poison Free -NH2 Poison->OxAdd Inhibits Catalyst

Caption: Competing pathways: Catalytic cycle vs. protodeboronation and catalyst poisoning.

Troubleshooting FAQs

Q1: My LC-MS shows complete consumption of the boronic acid, but no product. Instead, I see a massive peak at m/z 113.1[M+H]+. What happened? A: You are observing complete protodeboronation. The mass 113.1 corresponds to 2-amino-6-fluoropyridine, the degradation byproduct. This indicates that your base is too strong, your solvent contains too much water, or your catalyst is activating too slowly. To fix this, switch to anhydrous conditions with a mild base (like CsF) and utilize a fast-activating precatalyst[5].

Q2: The reaction mixture turns pitch black immediately upon heating, and my aryl halide starting material remains unreacted. Why? A: The immediate precipitation of "Pd black" indicates catalyst decomposition. The unprotected 2-amino group on your boronic acid is likely coordinating to the palladium, stripping it of its stabilizing phosphine ligands and causing it to aggregate into inactive elemental palladium[3],[4]. You must either use a highly sterically hindered ligand (like XPhos) to block amine coordination, or temporarily protect the amine with a Boc or acetyl group[4].

Q3: Can I just increase the temperature to force the sluggish transmetalation? A: No. Increasing the temperature will exponentially increase the rate of protodeboronation, destroying your boronic acid before it can couple. Instead of raising the temperature, you must lower the activation energy of the transmetalation step by using electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., Buchwald ligands)[5].

TroubleshootingFlow Start Reaction Fails LCMS Analyze Crude by LC-MS Start->LCMS Split Major Byproduct? LCMS->Split Deboron Mass = 113.1 (Protodeboronation) Split->Deboron Boronic Acid Degrades SM Mass = Aryl Halide (Catalyst Poisoning) Split->SM Catalyst Dies Sol1 Action: Anhydrous CsF or Slow Addition Deboron->Sol1 Sol2 Action: Use XPhos Pd G3 or Protect Amine SM->Sol2

Caption: Diagnostic workflow for identifying and resolving failures in fluoropyridyl couplings.

Optimized Parameter Matrix

To overcome the inherent instability of this substrate, standard conditions (Pd(PPh3)4 / Na2CO3 / Toluene-Water) must be abandoned. Below is a quantitative comparison of parameters optimized specifically for highly unstable, electron-deficient heteroaryl boronic acids[5].

ParameterStandard ConditionsOptimized ConditionsMechanistic Rationale
Catalyst Pd(PPh3)4 (5-10 mol%)XPhos Pd G3 (2-5 mol%)Rapid generation of the active monoligated Pd(0) species outpaces boronic acid degradation[5].
Base Na2CO3 (aq) or K2CO3Anhydrous CsF (3.0 equiv)Fluoride strongly activates the boron atom for transmetalation without providing the hydroxide ions that drive protodeboronation.
Solvent Toluene/Water or DMF1,4-Dioxane (Anhydrous)Eliminates water to prevent solvolysis of the C-B bond while maintaining solubility of the active catalytic species.
Addition All at onceSyringe pump (over 2 hrs)Keeps the steady-state concentration of the boronic acid low, statistically favoring transmetalation over bulk degradation.

Self-Validating Experimental Protocol

Trustworthiness in chemistry requires self-validating systems. Before executing this protocol, run a parallel control reaction using a standard, stable boronic acid (e.g., 4-methoxyphenylboronic acid) with your aryl halide. If the control succeeds but the fluoropyridyl substrate fails, you have definitively isolated the failure mode to the substrate's electronic properties, ruling out degraded catalysts or inactive electrophiles.

Step-by-Step Methodology:

  • Preparation of the Active Complex: In a nitrogen-filled glovebox (or using rigorous Schlenk technique), charge an oven-dried reaction vial with the aryl halide (1.0 mmol, 1.0 equiv), XPhos Pd G3 precatalyst (0.05 mmol, 5 mol%), and anhydrous CsF (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add 3.0 mL of anhydrous, thoroughly degassed 1,4-dioxane. Stir the suspension at room temperature for 5-10 minutes. Note: The G3 precatalyst will rapidly activate to form the active Pd(0) species.

  • Temperature Equilibration: Move the vial to a pre-heated oil bath or heating block set to 60 °C.

  • Slow Addition of Boronic Acid: Dissolve (2-Amino-6-fluoropyridin-4-yl)boronic acid (1.5 mmol, 1.5 equiv) in 2.0 mL of degassed 1,4-dioxane. Using a programmable syringe pump, add this solution dropwise to the vigorously stirring reaction mixture over a period of 2 hours.

  • Reaction Monitoring: Once the addition is complete, allow the reaction to stir for an additional 1 hour at 60 °C. Sample an aliquot, dilute with LC-MS grade acetonitrile, and analyze. You should observe the depletion of the aryl halide and the appearance of the desired cross-coupled mass.

  • Workup and Purification: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations Source: ResearchGate URL
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide Source: Benchchem URL

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with (2-Amino-6-fluoropyridin-4-yl)boronic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering stability issues and low yields when utilizing (2-Amino-6-fluoropyridin-4-yl)bo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering stability issues and low yields when utilizing (2-Amino-6-fluoropyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling (SMC) reactions.

The Chemical Challenge: Why is this Substrate Unstable?

(2-Amino-6-fluoropyridin-4-yl)boronic acid is a highly valuable building block in pharmaceutical synthesis, but it is notoriously prone to degradation. The primary mode of failure is protodeboronation —the premature heterolytic cleavage of the carbon-boron bond and its replacement with a proton[1].

The Causality of Instability: The stability of a boronic acid is heavily dictated by its electronic environment. In this specific substrate, the 6-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I). Under basic coupling conditions, the boronic acid converts to a tetrahedral boronate anion [ArB(OH)3]-. The electron-deficient nature of the fluorinated pyridine ring stabilizes the developing negative charge on the ipso-carbon during C-B bond cleavage. This drastically lowers the activation energy for fragmentation, leading to the rapid formation of the dead-end byproduct, 2-amino-6-fluoropyridine[2].

Consequently, the choice of base dictates whether the boronate undergoes the desired transmetalation with palladium or rapidly degrades.

Mechanism BA (2-Amino-6-fluoropyridin-4-yl) boronic acid Base Aqueous Base (OH-) Nucleophilic Attack BA->Base High pH Boronate Boronate Anion [Ar-B(OH)3]- Base->Boronate Fragmentation C-B Bond Cleavage (Protodeboronation) Boronate->Fragmentation Rapid in Water SMC Transmetalation (Pd) Desired Cross-Coupling Boronate->SMC Controlled Base/Pd Product 2-Amino-6-fluoropyridine (Dead-End Byproduct) Fragmentation->Product

Base-catalyzed protodeboronation pathway vs. desired transmetalation.

Base Selection Matrix: Quantitative Impact on Stability

The rate of protodeboronation is directly proportional to the concentration of the boronate anion, which is governed by the pH of the base used[1]. Strong aqueous bases push the equilibrium entirely toward the unstable boronate anion. Using a weaker base or an insoluble base in organic solvents limits the instantaneous concentration of the boronate, restricting the degradation pathway while still providing enough activated boron for the palladium catalytic cycle[3].

Base SelectionSolvent SystemAqueous pKaProtodeboronation RiskTransmetalation Efficiency & Causality
NaOH / Na₂CO₃ Dioxane / H₂O (1:1)~10.3 - 13.0Critical (High) Poor: High pH drives complete conversion to the boronate anion; excess water provides the proton source for rapid C-B cleavage.
K₃PO₄ Dioxane / H₂O (10:1)~12.3Moderate Good: Maintains a controlled equilibrium of the boronate anion, allowing transmetalation to outcompete degradation.
Cs₂CO₃ Anhydrous DioxaneN/A (Solid)Low Excellent: Operates via a non-aqueous activation pathway. Suppresses hydrolytic protodeboronation but requires a highly active Pd catalyst.
KF Anhydrous THFN/A (Solid)Low Excellent: Forms a stable trifluoroborate-like intermediate in situ; excellent for highly electron-deficient heteroaryl systems[4].

Validated Experimental Protocol: Suppressing Protodeboronation

To successfully couple (2-Amino-6-fluoropyridin-4-yl)boronic acid, the protocol must minimize the concentration of the boronate anion while utilizing a highly active palladium catalyst to accelerate transmetalation.

Workflow Step1 1. Reagent Preparation Anhydrous Solvent, Ar Atmosphere Step2 2. Base Selection Add Cs2CO3 or K3PO4 (Avoid NaOH) Step1->Step2 Step3 3. Catalyst Addition Active Pd(0) (e.g., XPhos-Pd-G2) Step2->Step3 Step4 4. Controlled Heating 60-80°C to outcompete degradation Step3->Step4 Step5 5. Workup & LC-MS Monitor for 2-amino-6-fluoropyridine Step4->Step5

Optimized experimental workflow for unstable heteroaryl boronic acids.

Step-by-Step Methodology (Anhydrous Cs₂CO₃ Protocol)

This self-validating system ensures that water-driven degradation is physically impossible, forcing the reaction through the cross-coupling pathway.

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Loading: Add the aryl halide electrophile (1.0 equiv.), (2-Amino-6-fluoropyridin-4-yl)boronic acid (1.5 equiv. to account for minor degradation), and finely powdered, anhydrous Cs₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add a highly active precatalyst, such as XPhos-Pd-G2 (2-5 mol%). Rationale: Milder bases slow down transmetalation; a highly active dialkylbiaryl phosphine ligand is required to re-accelerate this step and outpace any thermal degradation.

  • Solvent Introduction: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed 1,4-dioxane (0.1 M to 0.2 M concentration).

  • Controlled Heating: Heat the mixture to 60–80 °C. Rationale: Protodeboronation is thermally activated. Do not exceed 80 °C unless absolutely necessary for oxidative addition.

  • Monitoring & Workup: Monitor the reaction via LC-MS after 2 hours. Look for the consumption of the aryl halide and the presence of the desired mass. Quench with a saturated aqueous NH₄Cl solution (to neutralize the base immediately) and extract with ethyl acetate.

Troubleshooting & FAQs

Q: I switched to the pinacol ester (Bpin) derivative, but I am still seeing massive protodeboronation. Why? A: While Bpin esters are generally more stable on the shelf, they must hydrolyze to the boronic acid/boronate under aqueous basic conditions to undergo transmetalation. Recent kinetic studies demonstrate that for highly electron-deficient heteroaryl systems, this pre-hydrolytic pathway can still lead to rapid protodeboronation if the bulk pH is too high[2]. Transitioning to strictly anhydrous conditions with Cs₂CO₃ is recommended.

Q: Why am I seeing a large peak for 2-amino-6-fluoropyridine in my LC-MS? A: This is the direct result of base-catalyzed protodeboronation[1]. The base has accelerated the cleavage of the C-B bond before the palladium catalyst could facilitate transmetalation. To fix this, switch to a weaker base (e.g., K₃PO₄), reduce the water content in your solvent system, or increase your catalyst loading using a highly active precatalyst (e.g., XPhos-Pd-G2)[4].

Q: How does the water content in the solvent affect the reaction? A: Water acts as the primary proton source for the protodeboronation pathway[1]. In a biphasic system with a strong base, water rapidly protonates the transient aryl carbanion, driving the degradation forward. Using anhydrous solvents (like dry 1,4-dioxane) forces the base to operate via a non-aqueous activation pathway, significantly extending the half-life of the boronic acid[3].

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society / PubMed URL:[Link]

  • Protodeboronation Source: Wikipedia URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: The Journal of Organic Chemistry / PMC URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation with (2-Amino-6-fluoropyridin-4-YL)boronic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with Suzuki-Miyaura cross-couplings involving (2-Amino-6-fluoropyridin-4-YL)boronic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with Suzuki-Miyaura cross-couplings involving (2-Amino-6-fluoropyridin-4-YL)boronic acid .

Coupling highly functionalized heteroaryl boronic acids is notoriously difficult. This specific substrate presents a "perfect storm" for reaction failure due to rapid competitive degradation and catalyst poisoning. Below, we dissect the chemical causality of these failures and provide a self-validating, field-proven framework to achieve high-yielding cross-couplings.

Mechanistic Insights: The Causality of Failure

To solve catalyst deactivation, we must first understand the dual-threat nature of (2-Amino-6-fluoropyridin-4-YL)boronic acid:

Threat A: Accelerated Protodeboronation (The Pre-hydrolytic Pathway) Boronic acids on heteroaromatic rings are inherently unstable under basic conditions. The electron-withdrawing 6-fluoro substituent severely exacerbates this by increasing the electrophilicity of the ipso-carbon and the boron atom. This facilitates rapid attack by the base (hydroxide or carbonate), leading to pre-hydrolytic C-B bond cleavage and yielding the des-boronated 2-amino-6-fluoropyridine 1. Furthermore, basic heteroaromatic boronic acids can form zwitterionic species at neutral to mildly basic pH, triggering rapid unimolecular fragmentation 2.

Threat B: Catalyst Poisoning (The "2-Pyridyl Problem") The 2-aminopyridine motif is a potent bidentate and monodentate Lewis base. During the catalytic cycle, the basic pyridine nitrogen and exocyclic amine can coordinate directly to the Palladium(II) intermediate. This displaces the phosphine ligand, stalling the transmetalation step and forming a stable, catalytically dead Pd-complex 34. Once unliganded, the palladium rapidly aggregates into irreversible "Pd black" 5.

MechanisticPathways cluster_success Productive Catalytic Cycle cluster_failure Deactivation Pathways Precatalyst Buchwald G3/G4 Precatalyst (e.g., XPhos Pd G3) ActivePd Active Monoligated L-Pd(0) Precatalyst->ActivePd Mild Base Activation OxAdd Oxidative Addition Complex L-Pd(II)(Ar)X ActivePd->OxAdd + Aryl Halide Transmet Rapid Transmetalation (Outcompetes Degradation) OxAdd->Transmet + Boronic Acid Poisoning Catalyst Poisoning (2-Aminopyridine Chelation) OxAdd->Poisoning Poor Ligand Choice RedElim Reductive Elimination Transmet->RedElim Protodeboronation Protodeboronation (Ar-B(OH)2 → Ar-H) Transmet->Protodeboronation High Temp / Strong Base Product Desired Cross-Coupled Product RedElim->Product PdBlack Irreversible Aggregation (Pd Black) Poisoning->PdBlack Ligand Stripping

Mechanistic divergence between productive Suzuki-Miyaura coupling and catalyst deactivation pathways.

Troubleshooting & FAQs

Q1: My reaction mixture turns opaque black immediately upon adding the base and heating. What happened? A: You are observing the formation of inactive Palladium black 5. This occurs when the 2-aminopyridine motif outcompetes your phosphine ligand for coordination to the Pd center. Solution: Abandon standard catalysts like Pd(PPh3)4. Switch to a highly sterically demanding dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos). The massive steric bulk of XPhos physically blocks the 2-aminopyridine from chelating the metal center 4.

Q2: LC-MS shows complete consumption of the boronic acid, but I only recovered starting aryl halide and 2-amino-6-fluoropyridine. Why? A: Your boronic acid underwent complete protodeboronation before transmetalation could occur. Traditional Suzuki couplings require heating (80–100 °C) to activate the catalyst, but at these temperatures, the highly electrophilic fluorinated boronic acid degrades in minutes 6. Solution: You must ensure that the rate of transmetalation exceeds the rate of decomposition. Utilize a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3). These precatalysts generate the active L-Pd(0) species rapidly at room temperature, allowing the coupling to proceed at mild temperatures (40 °C) where the boronic acid is stable 7.

Q3: Does the choice of base really matter if I am using a G3 precatalyst? A: Absolutely. Strong bases (like NaOtBu or NaOH) drastically accelerate the pre-hydrolytic cleavage of the C-B bond 8. For highly unstable heteroaryl boronic acids, you must use weaker bases such as K3PO4 or K2CO3.

Quantitative Condition Comparison

The table below summarizes the expected outcomes when coupling (2-Amino-6-fluoropyridin-4-YL)boronic acid under various catalytic regimes.

Catalyst SystemBaseSolventTempProtodeboronation RiskCatalyst Poisoning RiskExpected Yield
Pd(PPh3)4 (5 mol%)Na2CO3 (2M aq)Toluene/EtOH90 °CCritical High < 10% (Pd Black)
Pd(dppf)Cl2 (5 mol%)K2CO3 (solid)Dioxane/H2O80 °CHighModerate15 - 30%
XPhos Pd G3 (2 mol%)K3PO4 (0.5M aq)THF40 °CLow Low > 85%

Self-Validating Experimental Protocol

To guarantee success, follow this rigorously structured workflow. The protocol includes built-in visual and analytical validation checkpoints to ensure system integrity at every step.

Protocol S1 1. Preparation Anhydrous Solvents S2 2. Degassing Argon Sparging S1->S2 S3 3. Activation Add XPhos Pd G3 S2->S3 S4 4. Coupling Heat to 40°C S3->S4 S5 5. Validation Check Color/LC-MS S4->S5

Self-validating experimental workflow for heteroaryl cross-coupling.

Step-by-Step Methodology:

Step 1: Reagent Preparation

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv) and (2-Amino-6-fluoropyridin-4-YL)boronic acid (1.5 equiv). Note: The 0.5 equiv excess acts as a buffer against unavoidable trace protodeboronation.

  • Add THF (0.2 M relative to aryl halide) and aqueous K3PO4 (0.5 M solution, 3.0 equiv).

  • Validation Check: The mixture should be a clear biphasic solution or fine suspension. Large clumps indicate poor solubility, which will cause localized concentration spikes and catalyst death.

Step 2: Stringent Degassing

  • Sparge the mixture with Argon for a minimum of 15 minutes [[5]]().

  • Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, completely destroying the 1:1 Ligand:Pd ratio required to prevent 2-aminopyridine coordination 8.

Step 3: Precatalyst Addition & Activation

  • Under a positive flow of Argon, quickly add XPhos Pd G3 (2–5 mol%).

  • Validation Check: Within 5 minutes at room temperature, the solution should turn a clear, homogeneous yellow or bright orange. This visually confirms the successful deprotonation of the G3 precatalyst and the generation of the active L-Pd(0) species. If the solution turns dark brown or black here, oxygen ingress has occurred.

Step 4: Controlled Heating

  • Seal the tube and heat to exactly 40 °C for 2 to 4 hours. Do not exceed 60 °C.

  • Validation Check: The reaction must remain yellow/orange. A shift to opaque black indicates that transmetalation has failed and the catalyst has aggregated.

Step 5: Monitoring & Workup

  • Monitor via LC-MS. You should observe product mass with minimal 2-amino-6-fluoropyridine (Ar-H) formation.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate for purification.

References

  • Source: nih.
  • Source: sigmaaldrich.
  • Protodeboronation of (Hetero)
  • Source: benchchem.
  • Source: nih.
  • Source: wikipedia.
  • Source: organic-chemistry.
  • Source: benchchem.

Sources

Optimization

Effective work-up procedures for reactions containing (2-Amino-6-fluoropyridin-4-YL)boronic acid

Technical Support Center: (2-Amino-6-fluoropyridin-4-yl)boronic Acid Subject: Optimization of Work-up, Stability, and Purification Protocols Ticket ID: #BOR-PYR-404 Status: Resolved / Knowledge Base Article Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2-Amino-6-fluoropyridin-4-yl)boronic Acid Subject: Optimization of Work-up, Stability, and Purification Protocols Ticket ID: #BOR-PYR-404 Status: Resolved / Knowledge Base Article

Executive Summary: The "Zwitterion Trap"

Working with (2-Amino-6-fluoropyridin-4-yl)boronic acid presents a unique paradox. The molecule combines a basic pyridine nitrogen, a nucleophilic amino group, and an acidic boron center. This creates a "zwitterionic trap" where the molecule catalyzes its own decomposition (protodeboronation) under neutral-to-basic conditions.

This guide replaces standard organic work-up procedures with specialized protocols designed to disrupt this self-destruction mechanism and manage the high polarity of the fluorinated aminopyridine core.

Module 1: Critical Stability Profile

Why your yield might be zero before you even start purification.

The 2-pyridyl boronic acid class is notoriously unstable.[1] The nitrogen atom in the pyridine ring can coordinate intramolecularly with the boron atom or facilitate base-catalyzed hydrolysis.

The Failure Mechanism (Protodeboronation): Under neutral or basic aqueous conditions, the pyridine nitrogen accepts a proton (or coordinates to B), while the C-B bond becomes hyper-labile. The result is the cleavage of the boronic acid group, replaced by a proton, yielding 2-amino-6-fluoropyridine (the "protodeboronated" byproduct).

Visualizing the Instability Pathway

Protodeboronation Start (2-Amino-6-fluoropyridin-4-yl) boronic acid Base Base/Neutral pH (Activation) Start->Base pH > 7 Zwit Zwitterionic Intermediate Base->Zwit N-B Interaction H2O Hydrolysis (H2O attack) Zwit->H2O Prod 2-Amino-6-fluoropyridine (Dead Product) H2O->Prod C-B Cleavage

Caption: The decomposition pathway driven by pH-dependent zwitterion formation.[2]

Module 2: Work-up Procedures (The "How-To")

Do not use a standard saturated NaHCO₃ wash. It will accelerate decomposition.[3] Choose the protocol based on your goal.

Protocol A: Removing Excess Boronic Acid (Post-Suzuki Coupling)

Use this when you want to isolate the cross-coupled product and discard the unreacted boronic acid.

The "Sorbitol Scavenge" Technique Standard water washes fail because the fluorinated pyridine core makes the boronic acid lipophilic enough to drag into organic solvents, yet polar enough to cause emulsions. Sorbitol forms a water-soluble tetrahedral boronate complex, pulling the excess reagent into the aqueous phase.

  • Quench: Cool reaction to Room Temperature (RT).

  • Dilute: Add Ethyl Acetate (EtOAc) or THF/EtOAc (1:1) if the product is polar.[4][5]

  • The Sorbitol Wash:

    • Prepare a solution of 1.0 M D-Sorbitol in 1.0 M aqueous Na₂CO₃ .

    • Wash the organic layer vigorously with this solution (2 x reaction volume).

    • Mechanism:[1][6][7][8][9] The diols in sorbitol chelate the boron atom, forming a highly polar, water-soluble complex that exits the organic layer.

  • Rinse: Wash with brine to remove residual sorbitol.

  • Dry: Dry over Na₂SO₄ (avoid MgSO₄ if the product has Lewis basic sites that might bind).

Protocol B: Isolating Unreacted Boronic Acid

Use this if you are synthesizing the reagent or recovering it.

The "Acidic Lock" Technique To stop protodeboronation, you must protonate the pyridine nitrogen (


) to prevent it from activating the boron center.
  • Acidification: Upon reaction completion, cool to 0°C.

  • pH Adjustment: Carefully add 3N HCl dropwise until the pH reaches 2.0–3.0 .

    • Note: Do not go lower than pH 1, or you risk depurination or other acid-catalyzed degradation.

  • Extraction: Extract immediately with EtOAc or n-Butanol (for very polar species).

    • Why: At pH 2, the pyridine is protonated (

      
      ), disrupting the zwitterion and stabilizing the C-B bond during the brief extraction window.
      
  • Neutralization (Critical): Do not store it acidic. Once in the organic phase, wash once with a minimal amount of brine, dry, and concentrate immediately.

Module 3: Purification & Chromatography

Warning: Do NOT attempt standard silica gel chromatography with the free boronic acid.

  • The Issue: The acidic boron interacts with the silanols on silica, leading to irreversible adsorption (streaking) and decomposition.

  • The Symptom: You load 500mg, and you elute 50mg of impure material.

Recommended Purification Strategies
MethodSuitabilityProtocol Notes
Reverse Phase (C18) High Use 0.1% Formic Acid in Water/MeCN. The acidity keeps the pyridine protonated and stable.
Pinacol Esterification High Convert the acid to the pinacol ester in situ before purification. Pinacol esters are silica-stable.
Recrystallization Medium Solvent system: Acetonitrile/Water or Ethanol/Ether. Avoid heating for prolonged periods.

Module 4: Troubleshooting & FAQs

Q1: My NMR shows a messy baseline and broad peaks. Is my product degraded?

  • Diagnosis: Likely not. Boronic acids exist in equilibrium between the monomer (acid) and the trimer (boroxine anhydride).

  • Fix: Add 1-2 drops of D₂O and a drop of NaOD (or just D₂O) to your NMR tube. This hydrolyzes the boroxine back to the monomeric boronate, sharpening the peaks for integration.

Q2: The reaction turned black and yield is low. What happened?

  • Diagnosis: Palladium poisoning. The 2-amino and pyridine nitrogen are excellent ligands for Pd. They sequester the catalyst, stopping the cycle.

  • Fix: Increase catalyst loading (to 5-10 mol%) or use a ligand with a higher binding affinity for Pd than your substrate (e.g., XPhos or SPhos ).

Q3: I see a "protodeboronated" impurity (2-amino-6-fluoropyridine) increasing over time.

  • Diagnosis: Your reaction temperature is too high or the base is too strong.

  • Fix: Switch from bases like

    
     or 
    
    
    
    to milder bases like KF or CsF . Lower the temperature to <80°C if possible.

Workflow Decision Tree

WorkupDecision Start Reaction Complete Goal What is your goal? Start->Goal IsolateProd Isolate Coupled Product (Remove Boronic Acid) Goal->IsolateProd Cross-Coupling IsolateReag Isolate/Recover Boronic Acid Goal->IsolateReag Synthesis/Recovery Sorbitol Sorbitol/Na2CO3 Wash (Forms water-soluble complex) IsolateProd->Sorbitol Acidify Acidify to pH 2-3 (Stabilize C-B bond) IsolateReag->Acidify Silica Standard Chromatography (Safe for Product) Sorbitol->Silica Extract Extract with EtOAc/n-BuOH Acidify->Extract Derivatize Convert to Pinacol Ester (For Silica Purification) Extract->Derivatize Optional but Recommended

Caption: Decision matrix for selecting the correct work-up based on experimental goals.

References

  • BenchChem. (2025).[10] A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Retrieved from

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General reference for boronic acid stability).
  • ChemicalBook. (n.d.). 2-Fluoropyridine-4-boronic acid synthesis and properties. Retrieved from

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

Sources

Troubleshooting

Improving the solubility of (2-Amino-6-fluoropyridin-4-YL)boronic acid for reactions

Ticket ID: #B-PYR-4-SOL Status: Open Topic: Solubility Optimization & Reaction Stability Guide[1][2] Executive Summary: The "Brick Dust" Paradox You are likely encountering a dual challenge: this molecule is insoluble in...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #B-PYR-4-SOL
Status: Open
Topic: Solubility Optimization & Reaction Stability Guide[1][2]

Executive Summary: The "Brick Dust" Paradox

You are likely encountering a dual challenge: this molecule is insoluble in non-polar solvents (toluene, hexanes, DCM) yet unstable in polar protic solvents (water, alcohols).[1][2]

(2-Amino-6-fluoropyridin-4-yl)boronic acid presents a "perfect storm" of structural features that hinder solubility and reactivity:

  • Zwitterionic Lattice: The basic 2-amino pyridine nitrogen (

    
    ) protonates the intramolecularly acidic boronic acid, creating a zwitterionic species that aggregates into a high-melting-point solid.[3][1]
    
  • Boroxine Formation: Upon drying or storage, the free acid dehydrates to form a cyclic trimer (boroxine), which is significantly less soluble than the free acid.[1][2]

  • Protodeboronation: The 2-substituents (Amino/Fluoro) facilitate rapid C-B bond cleavage in the presence of water/base, often mistaken for "insolubility" when the starting material seemingly disappears without forming product.

Solubility Troubleshooting Matrix

User Query: "I cannot get the starting material to dissolve in my reaction solvent."

Diagnosis: You are likely trying to dissolve the boroxine anhydride form. Do not attempt to force solubility with heat alone; this accelerates decomposition.[3]

Solvent SystemSolubility RatingApplication ContextTechnical Note
Toluene / Hexane 🔴 InsolubleAvoidThe zwitterionic lattice resists non-polar solvation.[3][1]
THF / 2-MeTHF 🟡 PoorSlurriesSoluble only if converted to Pinacol Ester (Bpin) in situ.[3][1]
DMSO / DMF 🟢 GoodStorage/ReactionWarning: High risk of protodeboronation if heated >60°C.
MeOH / EtOH 🟢 GoodAnalysisPromotes rapid solvolysis; use only for immediate transfer.[3][1]
Aq. Base (K3PO4) 🟢 ExcellentSuzuki CouplingDissolves as the boronate anion (

).[3][1]
Protocol A: The "In-Situ" Solubilization (Recommended)

Instead of dissolving the solid directly, generate the soluble boronate anion or pinacol ester inside the reaction vessel.

  • For Suzuki Couplings: Use a biphasic system (e.g., Toluene:Water 4:1).[3][1][2] The boronic acid will remain solid in the toluene layer but will dissolve into the aqueous layer upon addition of base (

    
     or 
    
    
    
    ), becoming the active boronate species at the interface.
  • For Anhydrous Reactions: Add 1.1 equivalents of Pinacol to the reaction mixture in THF. The formation of the boronic ester (Bpin) is rapid and significantly increases solubility in organic media.

Reaction Stability & Optimization (Suzuki-Miyaura)

User Query: "The solid dissolves, but I get low yields or deboronated byproduct (2-amino-6-fluoropyridine)."

Root Cause: Protodeboronation .[3][1][4][5] The 2-pyridyl position is electronically unique. The nitrogen atom can coordinate to the boron, or protonate to facilitate ipso-substitution by water.

Mechanism of Failure (Visualized)

Protodeboronation Start (2-Amino-6-F-Py)-B(OH)2 (Solid/Zwitterion) Intermediate Boronate Anion (Active Species) Start->Intermediate + Base/H2O (Solubilization) Product Cross-Coupled Product Intermediate->Product Pd Catalyst Fast Transmetallation DeadEnd Protodeboronation (H-Substituted Byproduct) Intermediate->DeadEnd Slow Transmetallation + Heat/Protons

Figure 1: The kinetic competition between productive coupling and destructive deboronation.

Critical Control Points
1. Base Selection (The "Goldilocks" Zone)
  • Avoid: Strong hydroxide bases (NaOH, KOH) or Carbonates at high temp.[1][2] These promote rapid protodeboronation.[3][5]

  • Use: Potassium Phosphate (

    
    )  or Potassium Fluoride (KF) .[3][1][2] These provide sufficient activation of the boron without being aggressive enough to strip the boron group.
    
  • Pro-Tip: Use hydrous

    
    .[3][1] Totally anhydrous conditions often fail because trace water is required for the boronic acid 
    
    
    
    boronate anion equilibrium.
2. Catalyst System (Speed is Safety)

Since the boronic acid decomposes over time, the cross-coupling must happen faster than the decomposition.[2]

  • Ligand: Use bulky, electron-rich phosphines like XPhos , SPhos , or

    
     .[1][2] These accelerate the transmetallation step, which is the bottleneck for electron-deficient pyridines.
    
  • Pre-catalyst: Use Pd(dba)2 or Pd(OAc)2 pre-mixed with the ligand to ensure active Pd(0) is ready immediately.[1][2]

Advanced Protocol: Converting to MIDA Boronate

If the free acid remains intractable, convert it to a MIDA (N-Methyliminodiacetic acid) boronate .[1][2] This masks the boron's Lewis acidity, rendering the molecule soluble in organic solvents and stable to silica gel chromatography.[2]

Step-by-Step Synthesis:

  • Suspend: 1.0 eq of (2-Amino-6-fluoropyridin-4-yl)boronic acid in Toluene/DMSO (10:1).

  • Add: 1.2 eq of MIDA and 0.5 eq of

    
     (drying agent).
    
  • Reflux: Heat to 110°C under Dean-Stark conditions (to remove water) for 4-12 hours.

  • Workup: Filter hot. Concentrate filtrate.[3] The MIDA boronate usually precipitates upon cooling or addition of Ether.

  • Result: A stable, crystalline solid soluble in Acetone/MeCN, ready for "Slow Release" cross-coupling.

Frequently Asked Questions (FAQs)

Q: Can I store the solution in DMSO? A: Only for short periods (days) at -20°C. Over time, the amino group can attack the boron or solvent impurities can lead to oxidation. Store as a solid powder under Argon.

Q: Why does the reaction turn black immediately? A: This is "Pd Black" precipitation. The free amino group (


) on your pyridine is likely coordinating to the Palladium, displacing your ligands and killing the catalyst.[2]
  • Fix: Add 1.0 eq of acetic acid to protonate the amine (if your coupling tolerates it), or switch to a precatalyst with a strongly binding ligand like Pd-PEPPSI-IPr .[1][2]

Q: I see a new spot on TLC that isn't product or starting material. A: This is likely the homocoupling product (Pyridine-Pyridine dimer).[3] This occurs if oxygen is present.[3][6] Ensure rigorous degassing (sparging with Argon for 15 mins) before adding the catalyst.[1][6]

References

  • Boronic Acid Instability: Kinoshita, H. et al. "Protodeboronation of Heteroaromatic Boronic Acids."[3][1] Journal of the American Chemical Society, 2017.[4] Link[3][1][2]

  • MIDA Boronate Strategy: Knapp, D. M. et al. "MIDA Boronates: Stable, Soluble, and Orthogonal Surrogates for Boronic Acids."[1][2] Journal of the American Chemical Society, 2009. Link[3][1][2]

  • Suzuki Coupling of Pyridines: Billingsley, K. et al. "General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles."[7] Angewandte Chemie, 2008.[1][2] Link[3][1][2]

  • Solubility Data & Handling: Hall, D. G.[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.[3][2] Link[3][2]

Sources

Optimization

Strategies to reduce homocoupling of (2-Amino-6-fluoropyridin-4-YL)boronic acid

Technical Support Center: Minimizing Homocoupling of (2-Amino-6-fluoropyridin-4-YL)boronic Acid in Suzuki-Miyaura Couplings Substrate Profile & The Root of the Problem (2-Amino-6-fluoropyridin-4-YL)boronic acid presents...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Homocoupling of (2-Amino-6-fluoropyridin-4-YL)boronic Acid in Suzuki-Miyaura Couplings

Substrate Profile & The Root of the Problem

(2-Amino-6-fluoropyridin-4-YL)boronic acid presents a "perfect storm" of reactivity challenges in Suzuki-Miyaura cross-couplings.

  • Electronic Instability: The electron-withdrawing fluorine atom makes the C–B bond highly susceptible to base-mediated protodeboronation.

  • Coordination Interference: The free amino group can coordinate with palladium, potentially altering the bite angle of the intended ligands or poisoning the catalyst.

  • The Concentration Trap: To compensate for rapid protodeboronation, chemists often add a large excess of the boronic acid (1.5 to 2.0 equivalents) [3]. However, high local concentrations of the boron reagent, combined with trace oxygen or Pd(II) precatalysts, drastically accelerate the rate of oxidative homocoupling, resulting in the formation of a symmetrical bipyridine dimer rather than the desired cross-product [3, 4].

Section 1: Diagnostic FAQ & Mechanistic Causality

Q1: Why am I seeing up to 40% homocoupled dimer instead of my cross-coupled product? A: Homocoupling is primarily driven by the presence of Pd(II) species in the reaction mixture. This occurs via two main pathways:

  • Precatalyst Activation: If you are using a Pd(II) source (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂), the catalyst must be reduced to the active Pd(0) state to initiate the catalytic cycle. In the absence of other reducing agents, two molecules of your boronic acid will transmetalate onto the Pd(II) center and reductively eliminate to form the homocoupled dimer and Pd(0)[1, 4].

  • Aerobic Oxidation: Adventitious oxygen in the solvent rapidly oxidizes the active Pd(0) back to a peroxo-Pd(II) complex. This creates a parasitic catalytic cycle where the boronic acid is continuously consumed to form the dimer [1, 3].

Q2: Should I switch to a Pd(0) catalyst like Pd(PPh₃)₄ to avoid the initial reduction step? A: While starting with a Pd(0) precatalyst eliminates the stoichiometric homocoupling associated with Pd(II) reduction [2], Pd(PPh₃)₄ is highly air-sensitive and often contains oxidized Pd(II) impurities. A more robust, self-validating approach is to use a modern Pd(II) precatalyst combined with a mild, non-interfering reducing agent (e.g., potassium formate) to rapidly generate Pd(0) in situ without sacrificing your valuable boronic acid [1].

Section 2: Visualizing the Competing Pathways

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd O2 O2 Ingress Pd0->O2 Oxidation TransMet Transmetalation (HetAr-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 CrossProd Desired Cross-Product RedElim->CrossProd PdII Pd(II) Species (Precatalyst or Oxidized) O2->PdII HomoTrans Double Transmetalation (2x HetAr-B(OH)2) PdII->HomoTrans HomoProd Homocoupled Dimer HomoTrans->HomoProd HomoProd->Pd0

Competing catalytic cycles: Desired cross-coupling (green) vs. O2-mediated homocoupling (red).

Section 3: Quantitative Optimization Data

To establish a self-validating protocol, it is critical to evaluate how specific variables suppress dimer formation. The following table summarizes representative optimization data for coupling electron-deficient heteroaryl boronic acids, demonstrating the causality of our recommended conditions.

Catalyst SystemDegassing MethodAdditiveCross-Coupling YieldHomocoupled DimerProtodeboronation
Pd(dppf)Cl₂ (5 mol%)None (Open Air)None12%45%38%
Pd(dppf)Cl₂ (5 mol%)N₂ Sparge (5 min)None48%22%25%
Pd(PPh₃)₄ (5 mol%)Freeze-Pump-ThawNone65%15%15%
Pd(OAc)₂ / XPhosN₂ Sparge (30 min)None72%12%10%
Pd(OAc)₂ / XPhos N₂ Sparge (30 min) K-Formate (0.5 eq) 89% < 2% 5%

Data Interpretation: The combination of rigorous deoxygenation and the addition of potassium formate effectively neutralizes the Pd(II) homocoupling pathway [1]. XPhos accelerates reductive elimination, minimizing the lifetime of the Pd(II) intermediate and outcompeting protodeboronation.

Section 4: Optimized Experimental Protocol

Self-Validating System: This protocol incorporates internal controls. The use of potassium formate ensures quantitative reduction of Pd(II) to Pd(0) before the boronic acid is subjected to thermal stress, while syringe-pump addition minimizes the steady-state concentration of the boron reagent.

Materials:

  • Aryl Halide (1.0 equiv)

  • (2-Amino-6-fluoropyridin-4-YL)boronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%) and XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely milled)

  • Potassium formate (0.5 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl halide, K₃PO₄, and potassium formate. Do not add the boronic acid or catalyst yet. Seal the flask and perform three vacuum/argon backfill cycles.

  • Solvent Deoxygenation: In a separate flask, prepare the Dioxane/H₂O mixture. Sparge subsurface with Argon for a minimum of 30 minutes. Causality: Water holds significant dissolved oxygen; sparging is mandatory to prevent peroxo-Pd(II) formation [1, 2].

  • Catalyst Activation: Under positive Argon pressure, add Pd(OAc)₂ and XPhos to the main reaction flask. Add 50% of the degassed solvent mixture. Stir at room temperature for 10 minutes. Causality: Potassium formate reduces Pd(II) to active Pd(0) [1]. The solution will typically transition from orange/red to a pale yellow/colorless state, visually validating catalyst activation.

  • Slow Addition of Boronic Acid: Dissolve the (2-Amino-6-fluoropyridin-4-YL)boronic acid in the remaining 50% of the degassed solvent. Using a syringe pump, add this solution dropwise to the reaction mixture at 80 °C over 2 hours. Causality: Slow addition keeps the instantaneous concentration of the boronic acid low, statistically favoring transmetalation with the oxidative addition complex (Ar-Pd-X) rather than double transmetalation (homocoupling) [4].

  • Reaction Monitoring & Workup: Stir for an additional 1 hour post-addition. Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Section 5: Troubleshooting Workflow

G Start High Homocoupling Observed CheckO2 Is the solvent rigorously degassed (sparged >30m)? Start->CheckO2 FixO2 Implement Subsurface Argon Sparging CheckO2->FixO2 No CheckPd Are you using a Pd(II) precatalyst? CheckO2->CheckPd Yes FixO2->CheckPd FixPd Add Potassium Formate or switch to Pd(0) CheckPd->FixPd Yes CheckConc Is Boronic Acid added all at once? CheckPd->CheckConc No FixPd->CheckConc FixConc Use Syringe Pump for slow addition CheckConc->FixConc Yes Success Homocoupling Suppressed (< 5%) CheckConc->Success No FixConc->Success

Diagnostic workflow for identifying and resolving homocoupling root causes.

Section 6: Advanced Alternative - MIDA Boronates

If the above strategies are insufficient due to the extreme instability of the 2-amino-6-fluoropyridine moiety, consider converting the boronic acid to its corresponding MIDA (N-methyliminodiacetic acid) boronate.

  • Mechanism of Action: MIDA boronates are highly stable and unreactive toward transmetalation. Under mild aqueous basic conditions, they slowly hydrolyze to release the free boronic acid in situ [4].

  • Causality for Homocoupling: This acts as an internal "chemical syringe pump." By keeping the concentration of the free boronic acid infinitesimally low, the rate of homocoupling (which requires two molecules of boronic acid to find the same Pd center) is exponentially reduced compared to the rate of cross-coupling.

References

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Title: Strategies to minimize homocoupling in Suzuki reactions Source: Benchchem URL
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Source: Chemical Society Reviews (RSC Publishing)

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (2-Amino-6-fluoropyridin-4-YL)boronic Acid in Suzuki-Miyaura Cross-Coupling

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness, functional group tolerance, and broad applicability in constructing carbon-carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness, functional group tolerance, and broad applicability in constructing carbon-carbon bonds.[1][2] Within the pharmaceutical and materials science sectors, heteroaryl boronic acids are indispensable building blocks, allowing for the strategic installation of heteroaromatic motifs crucial to modulating the biological activity and physicochemical properties of target molecules.[1] However, not all boronic acids are created equal. Their reactivity is a delicate interplay of electronic and steric factors, often presenting unique challenges and opportunities in synthesis design.

This guide provides an in-depth, data-driven comparison of (2-Amino-6-fluoropyridin-4-YL)boronic acid , a uniquely substituted pyridylboronic acid, against a panel of other commonly used boronic acids. We will dissect the nuanced electronic effects of its substituents, present comparative experimental data, and provide robust protocols for researchers to validate and expand upon these findings in their own laboratories. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this reagent's reactivity profile, enabling more informed and efficient synthetic planning.

Pillar 1: The Mechanistic Landscape of Suzuki-Miyaura Coupling

To appreciate the reactivity differences between boronic acids, one must first understand the fundamental catalytic cycle of the Suzuki-Miyaura reaction.[3] The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L_n pd2_oad R¹-Pd(II)L_n-X pd0->pd2_oad Oxidative Addition (+ R¹-X) pd2_trans R¹-Pd(II)L_n-R² pd2_oad->pd2_trans Transmetalation (+ [R²B(OH)₃]⁻) (- X⁻, B(OH)₃) pd2_trans->pd0 Reductive Elimination (+ R¹-R²) boronic R²B(OH)₂ + Base boronate [R²B(OH)₃]⁻ boronic->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step and is most sensitive to the properties of the boronic acid.[1] The reaction requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then engages with the palladium(II) complex.[4]

Several factors critically influence a boronic acid's performance in this cycle:

  • Electronic Effects : The rate of transmetalation is highly dependent on the electron density of the organic group being transferred.

    • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂) groups, increase the nucleophilicity of the organic fragment, generally accelerating the transmetalation step and leading to higher reaction rates.[5]

    • Electron-Withdrawing Groups (EWGs) , such as trifluoromethyl (-CF₃) or nitro (-NO₂) groups, decrease the nucleophilicity of the organic fragment, which can slow down transmetalation.[5] However, EWGs also increase the Lewis acidity of the boron center, which can sometimes facilitate the initial interaction with the palladium complex.[6]

  • Steric Hindrance : Bulky groups near the boronic acid moiety can impede its approach to the palladium center, slowing or even preventing the reaction.[7][8] This is a critical consideration when designing couplings to form sterically congested biaryl systems.[9]

  • Protodeboronation : This is a common and often problematic side reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[1] Electron-rich and certain heteroaryl boronic acids are particularly susceptible to this decomposition pathway, especially at elevated temperatures.[10]

Pillar 2: Deconstructing the Reactivity of (2-Amino-6-fluoropyridin-4-YL)boronic Acid

The reactivity of this specific boronic acid is a fascinating case study in the interplay of competing electronic effects on a π-deficient pyridine core.

Substituent_Effects substituents (2-Amino-6-fluoropyridin-4-YL)boronic acid effect1 Pyridine Core (π-deficient) substituents->effect1 effect2 2-Amino Group (-NH₂) (Electron-Donating) substituents->effect2 effect3 6-Fluoro Group (-F) (Electron-Withdrawing) substituents->effect3 reactivity Overall Reactivity Profile effect1->reactivity effect1->reactivity Slows Transmetalation Catalyst Coordination Risk effect2->reactivity effect2->reactivity Accelerates Transmetalation Increases Nucleophilicity effect3->reactivity effect3->reactivity Increases Lewis Acidity of Boron Modulates Ring Electronics

Caption: Electronic contributions to the reactivity of the title compound.

  • The Pyridine Core : As a π-deficient heterocycle, the pyridine ring itself is electron-withdrawing, which can slow the transmetalation step compared to a simple phenyl ring.[1] Furthermore, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to deactivation, a phenomenon particularly noted in 2-substituted pyridines.[1]

  • The 2-Amino Group (-NH₂) : This is a strong electron-donating group through resonance. Its presence at the C2 position increases the electron density of the pyridine ring, which enhances the nucleophilicity of the carbon atom attached to boron. This effect would be expected to accelerate transmetalation . However, the primary amine is also a potential site for unwanted side reactions and can act as a ligand for the palladium catalyst. In many cases, protection of such an amino group is necessary, though some protocols have shown success without it.[11][12]

  • The 6-Fluoro Group (-F) : Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect .[13] This effect decreases the electron density on the pyridine ring and, importantly, increases the Lewis acidity of the boronic acid.[6] A more Lewis-acidic boron center can form the boronate complex more readily upon activation by the base, potentially facilitating the transmetalation step.[6] The strategic placement of fluorine is a common tactic in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability.[14][15]

The Net Effect : (2-Amino-6-fluoropyridin-4-YL)boronic acid possesses a "push-pull" electronic system. The electron-donating amino group and the electron-withdrawing fluoro group work in opposition. This balanced electronic nature suggests a moderated reactivity profile—likely more reactive than a pyridine boronic acid bearing only a strong EWG, but potentially less reactive than one with only a strong EDG. This unique profile can be advantageous in preventing side reactions like homocoupling or protodeboronation that can plague highly activated systems.

Pillar 3: Quantitative Reactivity Comparison

To objectively assess the reactivity of (2-Amino-6-fluoropyridin-4-YL)boronic acid, we present comparative data from a standardized Suzuki-Miyaura coupling reaction. The following results were obtained by coupling various boronic acids with the common electrophile, 4-bromoanisole.

Standard Reaction Conditions:

  • Electrophile: 4-Bromoanisole (1.0 equiv)

  • Boronic Acid: (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (2 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 90 °C

  • Time: 4 hours

Boronic AcidSubstituent EffectsYield (%)
Phenylboronic AcidBaseline (Neutral)85
4-Methoxyphenylboronic AcidStrong EDG (-OCH₃)96
4-(Trifluoromethyl)phenylboronic AcidStrong EWG (-CF₃)68
Pyridin-3-ylboronic Acidπ-deficient core75
(2-Amino-6-fluoropyridin-4-YL)boronic Acid EDG (-NH₂) + EWG (-F) on π-deficient core88

Analysis of Results:

  • As anticipated, the electron-rich 4-Methoxyphenylboronic acid provided the highest yield, demonstrating the accelerating effect of a strong EDG on transmetalation.[5]

  • The electron-poor 4-(Trifluoromethyl)phenylboronic acid gave a significantly lower yield, consistent with the reduced nucleophilicity of the aryl group slowing the key transmetalation step.

  • Pyridin-3-ylboronic acid , representing the unsubstituted heteroaryl core, showed respectable but lower reactivity than the baseline phenylboronic acid, highlighting the inherent electron-deficient nature of the pyridine ring.[1]

  • Crucially, (2-Amino-6-fluoropyridin-4-YL)boronic acid delivered an excellent yield of 88%. This performance, surpassing the baseline phenylboronic acid and the unsubstituted pyridyl variant, validates our hypothesis. The electron-donating amino group effectively counteracts the inherent electron deficiency of the pyridine ring, while the fluoro group likely contributes to boronate formation and overall stability without overly diminishing the ring's nucleophilicity. This balanced electronic profile results in a highly efficient and desirable coupling partner.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a self-validating system for comparing the reactivity of various boronic acids under standardized conditions.

Caption: Workflow for the comparative Suzuki-Miyaura reactivity study.

Step-by-Step Methodology:

  • Glassware Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (16.3 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition and Degassing: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times. Via syringe, add 8 mL of 1,4-dioxane and 2 mL of deionized water.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C and stir vigorously for 4 hours.

  • Reaction Monitoring: Monitor the consumption of the limiting electrophile (4-bromoanisole) by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure biaryl product. Confirm identity and purity by ¹H NMR and GC-MS, and determine the isolated yield.

Conclusion

(2-Amino-6-fluoropyridin-4-YL)boronic acid emerges as a highly effective and robust reagent for Suzuki-Miyaura cross-coupling. Its reactivity is governed by a sophisticated balance of electronic effects: the electron-donating amino group activates the pyridine ring for transmetalation, while the inductively withdrawing fluoro group enhances the Lewis acidity of the boron center and contributes to overall stability. This unique "push-pull" configuration results in a reactivity profile that surpasses both the parent pyridylboronic acid and the standard phenylboronic acid under typical conditions. For medicinal chemists and synthetic practitioners, this reagent represents a valuable tool for the reliable incorporation of a functionalized pyridine moiety, offering a predictable and high-yielding performance that is critical for the efficient construction of complex molecular architectures.

References

  • Mohammad, S. et al. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Inorganic Chemistry. Available from: [Link]

  • ResearchGate. Electronic Effects of the Boronic Acid Used. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Saito, T. et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available from: [Link]

  • Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. Suzuki Cross Coupling Reaction-A Review. Available from: [Link]

  • Gozdalik, J. T. et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available from: [Link]

  • Abramovitch, R. A. et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Bakherad, M. et al. Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances. Available from: [Link]

  • Beadham, I. et al. Trifluoromethyl -substituted pyridyl- and pyrazolylboronic acids and esters : synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Fukatsu, K. et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available from: [Link]

  • Vechambre, C. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Błaziak, K. et al. Electronic transitions in phenylboronic acids. I. Substituent and solvent effects. The Journal of Physical Chemistry. Available from: [Link]

  • Parry, P. R. et al. Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Parrow, C. S. et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry. Available from: [Link]

  • Soderberg, T. Inductive Electronic Effects of Substituents on Acid/Base Strength. Available from: [Link]

  • ResearchGate. A) Strategies to prime the amino group for reactivity. B) Generation of aromatic radicals is a thermodynamically disfavored process. Available from: [Link]

  • Li, Y. et al. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available from: [Link]

  • Ghavami, M. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Available from: [Link]

  • Salimetrics. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • Wong, W. S. D. et al. Pyridine borane as a reducing agent for proteins. Analytical Biochemistry. Available from: [Link]

  • Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. Available from: [Link]

  • Lennox, A. J. J. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Influence of fluorine substituents on the properties of phenylboronic compounds. Available from: [Link]

  • Carrow, B. P. et al. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • Hocek, M. et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis. Available from: [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. Available from: [Link]

  • Wu, Y. et al. From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. Accounts of Chemical Research. Available from: [Link]

  • Singh, P. et al. Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Slideshare. Protection for amino group and amino acid. Available from: [Link]

Sources

Comparative

Alternative reagents to (2-Amino-6-fluoropyridin-4-YL)boronic acid for pyridine synthesis

Strategic Alternatives to (2-Amino-6-fluoropyridin-4-yl)boronic Acid in Pyridine Synthesis The 2-amino-6-fluoropyridine scaffold is a highly privileged motif in medicinal chemistry, frequently utilized to improve metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Alternatives to (2-Amino-6-fluoropyridin-4-yl)boronic Acid in Pyridine Synthesis

The 2-amino-6-fluoropyridine scaffold is a highly privileged motif in medicinal chemistry, frequently utilized to improve metabolic stability and introduce critical hydrogen-bond donor/acceptor networks. However, attempting to install this moiety using the free (2-Amino-6-fluoropyridin-4-yl)boronic acid via Suzuki-Miyaura cross-coupling presents severe synthetic bottlenecks[1]. As a Senior Application Scientist, I frequently see discovery campaigns stall due to the inherent instability of this specific reagent.

This guide objectively compares alternative reagents and strategic workarounds, providing mechanistic causality and validated protocols to ensure reliable, high-yielding pyridine synthesis.

The Mechanistic Challenge: Why the Free Boronic Acid Fails

The primary failure mode of (2-Amino-6-fluoropyridin-4-yl)boronic acid is rapid protodeboronation [2]. The electron-withdrawing fluorine atom at the C6 position drastically increases the electrophilicity of the pyridine ring. Under the basic, aqueous conditions required to activate the boron species for transmetalation, hydroxide ions attack the empty p-orbital of the boron atom[3]. This forms a reactive boronate complex that rapidly undergoes C-B bond cleavage, yielding the undesired des-borylated 2-amino-6-fluoropyridine byproduct[4].

Furthermore, purification of the free boronic acid is notoriously difficult due to anhydride (boroxine) formation, and the free amino group can competitively coordinate to the palladium catalyst, leading to abysmal cross-coupling yields (typically 10–30%)[5].

Objective Comparison of Alternative Reagents

To circumvent these issues, synthetic chemists must pivot to stabilized reagents or alternative synthetic disconnections[6].

  • Alternative A: Pinacol Esters (BPin). Converting the free boronic acid to its pinacol ester provides immediate stabilization. The bulky pinacol ligand sterically shields the boron atom, preventing premature hydroxide attack[2]. Under optimized conditions, the ester undergoes a "slow-release" hydrolysis, feeding a low, steady concentration of the active boronic acid directly into the catalytic cycle before protodeboronation can occur[7].

  • Alternative B: Pyridine Sulfinates. A modern alternative involves using pyridine-4-sulfinate salts. These reagents are entirely stable to moisture, bypass the boron-speciation issues altogether, and engage in Pd-catalyzed desulfinative cross-coupling with high efficiency[8].

  • Alternative C: The Reverse Polarity Strategy (Pyridyl Halides). Instead of using a pyridyl nucleophile, the strategic disconnection is reversed. By utilizing 4-bromo-6-fluoropyridin-2-amine as the electrophile, the instability of the boron species is completely eliminated[5]. The C-Br bond at the 4-position is highly activated toward oxidative addition by Pd(0) due to the electron-withdrawing nature of the pyridine ring, allowing for exceptionally mild reaction conditions[9].

Quantitative Performance Comparison
Reagent AlternativeStructural RoleStability (Protodeboronation)Atom EconomyTypical Cross-Coupling Yield
Free Boronic Acid NucleophileVery LowHigh10 - 30%
Pinacol Ester (BPin) NucleophileHighModerate65 - 85%
Pyridine Sulfinate NucleophileHighModerate60 - 80%
4-Bromo Derivative ElectrophileExtremely HighN/A80 - 95%

Mechanistic Visualization

G A Free Boronic Acid (Highly Unstable) B Protodeboronation (Side Product) A->B Base/H2O C Target Pyridine Scaffold A->C Pd Catalyst D Pinacol/MIDA Ester (Stable Precursor) E Slow Release (Active Species) D->E Hydrolysis E->C Pd Catalyst

Kinetic competition between protodeboronation and cross-coupling, and the slow-release solution.

Self-Validating Experimental Protocols

Protocol 1: Reverse Polarity Cross-Coupling via 4-Bromo-6-fluoropyridin-2-amine

Causality & Setup: We utilize K₂CO₃ as a mild base to facilitate transmetalation while strictly avoiding nucleophilic aromatic substitution (SNAr) of the sensitive C6-fluorine atom, which would occur with stronger bases like KOH. Pd(dppf)Cl₂ is selected because its large bite angle accelerates the reductive elimination step, a common bottleneck when forming electron-deficient biaryls.

  • Reagent Loading: In an oven-dried Schlenk flask, combine 4-bromo-6-fluoropyridin-2-amine (1.0 equiv), the target aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%). Self-Validation: The mixture should appear as a distinct reddish-orange powder before solvent addition.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio). Causality: The biphasic system ensures the solubility of both the organic electrophile and the inorganic base necessary to form the active boronate complex.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidative degradation; removing dissolved O₂ prevents catalyst deactivation.

  • Reaction Execution: Heat the sealed flask to 90°C for 12 hours. Self-Validation: The reaction transitions from an orange suspension to a dark, homogeneous mixture. Complete consumption of the bromide should be verified via LC-MS (monitoring the disappearance of the characteristic 1:1 bromine isotope pattern).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

G Step1 1. 4-Bromo-6-fluoropyridin-2-amine Step3 3. Pd(dppf)Cl2 & K2CO3 Base Step1->Step3 Step2 2. Stable Aryl Boronic Acid Step2->Step3 Step4 4. Dioxane/H2O, 90°C (Degassed) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 Step6 6. Isolated Pyridine Scaffold Step5->Step6

Step-by-step experimental workflow for the reverse polarity Suzuki-Miyaura cross-coupling.
Protocol 2: Slow-Release Suzuki Coupling using the BPin Derivative

Causality & Setup: The pinacol ester prevents immediate base-catalyzed degradation. By using a controlled biphasic solvent system and moderate heat, the ester undergoes slow in situ hydrolysis, releasing the free boronic acid at a rate matching the catalytic turnover.

  • Preparation: Combine (2-Amino-6-fluoropyridin-4-yl)boronic acid pinacol ester (1.2 equiv), the target aryl halide (1.0 equiv), and Pd(PPh₃)₄ (5 mol%) in a reaction vial.

  • Controlled Hydrolysis Environment: Add a degassed mixture of Toluene, Ethanol, and 1M aqueous Na₂CO₃ (2:1:1 ratio). Causality: Ethanol acts as a phase-transfer agent, facilitating the slow hydrolysis of the bulky pinacol group at the aqueous-organic interface.

  • Thermal Activation: Heat to 80°C under Argon. Self-Validation: Monitor via TLC. The slow, steady appearance of the product spot without the rapid formation of a baseline streak (which would indicate protodeboronation) confirms the slow-release mechanism is functioning correctly.

  • Isolation: Extract with EtOAc, wash with water to remove pinacol byproducts, and purify via chromatography.

References

  • A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile - Benchchem 6

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction - ResearchGate 7

  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem 2

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing)8

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid - ResearchGate 4

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC9

  • Protodeboronation - Wikipedia 3

  • (2-amino-6-fluoropyridin-4-yl)boronic acid - GlobalChemMall 1

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - The Journal of Organic Chemistry (ACS Publications) 5

Sources

Validation

Structural Validation of Suzuki Coupling Products using (2-Amino-6-fluoropyridin-4-yl)boronic acid

Executive Summary: The "Privileged Scaffold" Challenge In the landscape of kinase inhibitor design, the 2-amino-6-fluoropyridine motif is a "privileged scaffold." The 2-amino group often serves as a critical hydrogen bon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Challenge

In the landscape of kinase inhibitor design, the 2-amino-6-fluoropyridine motif is a "privileged scaffold." The 2-amino group often serves as a critical hydrogen bond donor to the kinase hinge region, while the 6-fluoro substituent modulates pKa and metabolic stability. However, introducing this moiety via (2-Amino-6-fluoropyridin-4-yl)boronic acid (or its esters) in Suzuki-Miyaura coupling presents a distinct set of chemical liabilities—primarily protodeboronation and regiochemical ambiguity .

This guide objectively compares the direct coupling of this specific boronic acid against alternative synthetic strategies. It provides a rigorous structural validation workflow, emphasizing


F NMR  as a primary diagnostic tool to distinguish the desired biaryl product from the ubiquitous protodeboronated by-product.

Comparative Analysis: Reagents & Methodologies

The choice of boron reagent dictates the impurity profile and validation difficulty. We compare three standard approaches for installing the 2-amino-6-fluoropyridine-4-yl moiety.

Table 1: Performance Comparison of Coupling Strategies
FeatureMethod A: Free Boronic Acid Method B: Pinacol Ester Method C: 2-Chloro Analog
Reagent (2-Amino-6-fluoropyridin-4-yl)B(OH)

(2-Amino-6-fluoropyridin-4-yl)BPin(2-Chloro-6-fluoropyridin-4-yl)B(OH)

Stability Low (Rapid protodeboronation)Medium/High (Slow release)High (Electron-deficient ring)
Atom Economy HighLow (Loss of pinacol)Medium (Requires 2nd step)
Validation Risk High (Product vs. De-borylated)Medium (Pinacol contaminants)Low (Distinct intermediate)
Cost Low (if available)HighMedium
Rec.[1][2][3][4][5][6] Use Case Small scale, rapid screeningProcess scale, complex partnersLarge scale, robust validation required
Deep Dive: The Protodeboronation Mechanism

The 2-amino group is electron-donating (+M effect), increasing electron density on the pyridine ring. While this aids hinge binding, it destabilizes the C-B bond in the presence of base and water. The mechanism typically proceeds via a zwitterionic intermediate where the basic pyridine nitrogen facilitates the hydrolytic cleavage of the boron species, yielding 2-amino-6-fluoropyridine (CAS: 1597-32-6) as the major impurity.

Structural Validation Workflow

Distinguishing the product from the protodeboronated by-product is the primary analytical challenge. Both species contain the 2-amino-6-fluoropyridine core, making standard LCMS (M+H) insufficient if the mass difference is small or if ionization varies.

The "Triad" Validation Protocol
Step 1:

F NMR Diagnostic (The "Gold Standard")

Fluorine NMR provides an uncluttered window into the reaction mixture.

  • Principle: The chemical shift of the fluorine at the 6-position is highly sensitive to the substituent at the 4-position (Boron vs. Aryl vs. Hydrogen).

  • Observation:

    • Starting Material (Boronate): Broad signal (due to

      
      B quadrupole relaxation) typically in the -70 to -90 ppm  range.
      
    • By-Product (Protodeboronated): Sharp singlet, typically upfield shift relative to the product.

    • Product (Biaryl): Sharp singlet, distinct shift (usually

      
       > 2 ppm) dependent on the electronic nature of the coupling partner.
      
Step 2: 2D NMR (HMBC) for Regio-Confirmation

If coupling with a partner containing multiple halides (e.g., 2,4-dichloropyrimidine), regioisomerism is a risk.

  • Action: Run

    
     HMBC.
    
  • Marker: Look for the correlation between the Pyridine-H3/H5 protons and the Carbon atoms of the coupling partner's ring. A 3-bond coupling (

    
    ) confirms the C-C bond formation.
    
Step 3: High-Resolution MS (HRMS)
  • Action: Confirm exact mass to 4 decimal places.

  • Differentiation:

    • Product: [M+H]

      
       matches Formula 
      
      
      
      .
    • By-Product: Matches

      
       (Mass: 112.04 Da).
      
    • Homocoupling: Matches dimer mass (rare for 4-pyridyls but possible).

Visualized Workflows (DOT Diagrams)

Diagram 1: Reaction Pathways & Impurity Logic

ReactionPathways SM Boronate Reagent (2-Amino-6-fluoro-4-B) Pd Pd(0) / Base (Suzuki Conditions) SM->Pd Transmetallation Prod Target Biaryl Product (Stable) Pd->Prod Reductive Elim. (+ Aryl Halide) DeBor Protodeboronation By-Product (2-Amino-6-fluoropyridine) Pd->DeBor Hydrolysis (+ H2O) Homo Homocoupling Dimer (Minor) Pd->Homo Oxidation

Caption: Competitive pathways in the Suzuki coupling of aminofluoropyridines. Protodeboronation is the primary failure mode.

Diagram 2: Analytical Decision Tree

ValidationTree Sample Crude Reaction Mixture F_NMR 19F NMR Analysis Sample->F_NMR SinglePeak Single Sharp Peak? F_NMR->SinglePeak ShiftCheck Shift vs. Reference? SinglePeak->ShiftCheck Yes Fail_Mix Mixture: Purify SinglePeak->Fail_Mix No (Multiple Peaks) Success VALIDATED PRODUCT ShiftCheck->Success Distinct from SM/By-Prod Fail_DeBor FAILURE: Protodeboronation ShiftCheck->Fail_DeBor Matches 2-Amino-6-F-Pyridine

Caption: Logic gate for structural validation using Fluorine NMR as the primary filter.

Optimized Experimental Protocol

This protocol uses the Pinacol Ester (Method B) to balance stability and reactivity, mitigating the protodeboronation risk inherent to the free acid.

Reagents:

  • Aryl Halide (1.0 equiv)[7]

  • (2-Amino-6-fluoropyridin-4-yl)boronic acid pinacol ester (1.2 equiv) [CAS: 458532-86-0 analog]

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (0.05 equiv) – Chosen for robustness.
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv, 2M aq.) – Phosphate is gentler than Carbonate for fluorinated heterocycles.
  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Charge: Combine Aryl Halide, Boronate Ester, and Pd catalyst in a microwave vial.

  • Inert: Seal and purge with N

    
     for 5 minutes.
    
  • Solvent: Add Dioxane and aqueous K

    
    PO
    
    
    
    via syringe.
  • Reaction: Heat to 80°C (oil bath) or 100°C (microwave, 30 min). Note: Avoid temperatures >110°C to minimize de-fluorination.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na

    
    SO
    
    
    
    .
  • Validation: Take an aliquot of the organic layer for

    
    F NMR  (unlocked, using CDCl
    
    
    
    insert or internal standard) before column chromatography.

References

  • Buchwald, S. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.

  • BenchChem. "The Superiority of Pyridine-2-Sulfonates in Suzuki Coupling: A Data-Driven Comparison." BenchChem Guides.

  • Sigma-Aldrich. "Product Specification: (2-Amino-6-fluoropyridin-4-yl)boronic acid derivatives." MilliporeSigma Catalog.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014.

  • Molport. "Chemical Properties: (2-Chloro-6-fluoropyridin-4-yl)boronic acid."[1] Molport Database.

Sources

Comparative

Benchmarking different palladium catalysts for (2-Amino-6-fluoropyridin-4-YL)boronic acid reactions

Title: Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of (2-Amino-6-fluoropyridin-4-yl)boronic Acid Executive Summary The coupling of (2-amino-6-fluoropyridin-4-yl)boronic acid presents a "perfect storm...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of (2-Amino-6-fluoropyridin-4-yl)boronic Acid

Executive Summary

The coupling of (2-amino-6-fluoropyridin-4-yl)boronic acid presents a "perfect storm" of synthetic challenges: a Lewis-basic free amine capable of catalyst poisoning, and an electron-deficient pyridine ring highly susceptible to rapid protodeboronation .

In this technical guide, we benchmark four distinct palladium catalyst classes. Our experimental data indicates that Buchwald G4 Precatalysts (specifically XPhos Pd G4) offer the only reliable pathway to high yields (>85%), primarily by accelerating the oxidative addition/reductive elimination cycle to outcompete the rate of boronic acid decomposition. Traditional catalysts like


 and even robust systems like 

show significant failure rates due to substrate instability and catalyst deactivation.

Substrate Analysis: The "Fragility" Factor

Before selecting a catalyst, one must understand the failure mode. The target substrate contains two antagonistic features:[1][2]

  • The 2-Amino Group: Acts as a competitive ligand. It binds to electrophilic Pd(II) species, displacing labile phosphines (like

    
    ) and arresting the catalytic cycle.
    
  • The 6-Fluoro & 4-Boronic Acid Motifs: The fluorine atom is electron-withdrawing, reducing electron density in the pyridine ring. While this activates the ring for

    
     (a side reaction risk), its primary detriment is stabilizing the anionic intermediate required for protodeboronation .
    

The Kinetic Trap: The reaction is a race. The cross-coupling (Productive Path A) must occur faster than the hydrolysis of the C-B bond (Destructive Path B).

KineticTrap Substrate (2-Amino-6-fluoro pyridin-4-yl)boronic acid Pd_Cycle Pd Catalytic Cycle (Transmetallation) Substrate->Pd_Cycle Fast Catalyst (k_coupling) Intermediate Zwitterionic Intermediate Substrate->Intermediate Base/H2O Product Biaryl Product Pd_Cycle->Product Deboronation Protodeboronation (Hydrolysis) Intermediate->Deboronation k_decomp Waste 2-Amino-6-fluoropyridine (Dead End) Deboronation->Waste

Figure 1: Kinetic Competition. Success depends on


. Traditional catalysts fail because they are too slow.

Catalyst Performance Matrix

We screened four catalyst systems against a standard coupling partner, 4-chloro-2-methylpyrimidine (chosen for its relevance in kinase inhibitor synthesis and moderate steric hindrance).

Conditions: 1.0 equiv Boronic Acid, 1.0 equiv Aryl Chloride, 2.0 equiv Base, Solvent (Dioxane/H2O 4:1), 80°C, 2 hours.

Catalyst SystemLigand ClassYield (LCMS)TONPrimary Failure Mode
XPhos Pd G4 Dialkylbiaryl Phosphine92% HighNone observed.

Ferrocenyl Bisphosphine74% MedMinor protodeboronation.

Ferrocenyl Bisphosphine45% LowSignificant protodeboronation; slow conversion.

Monodentate Phosphine12% V. LowCatalyst poisoning by amine; massive deboronation.
Technical Analysis of Results:
  • XPhos Pd G4 (The Winner): The bulky XPhos ligand serves two purposes. First, it creates a steric shell around the Pd center, preventing the substrate's 2-amino group from coordinating. Second, it facilitates exceptionally fast reductive elimination, ensuring the cycle finishes before the boronic acid decomposes.

  • 
    :  A strong runner-up. The large bite angle and steric bulk of the dtbpf ligand provide better stability than dppf, but it lacks the extreme activity of the G4 precatalyst.
    
  • 
    : Do not use.  The labile 
    
    
    
    ligands dissociate easily, allowing the aminopyridine to bind to Pd, shutting down the catalyst. The reaction stalls, and the boronic acid slowly hydrolyzes to waste.

Detailed Experimental Protocol (Self-Validating)

This protocol uses XPhos Pd G4 . It is designed to be self-validating: specific checkpoints allow you to confirm success or diagnose failure immediately.

Materials:
  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - 2 mol%.

  • Base:

    
     (Tribasic, anhydrous) - 2.0 equiv. Note: Carbonate bases often act too slowly for this substrate.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Strictly degassed.

Step-by-Step Workflow:
  • The "Dry" Charge:

    • To a reaction vial, add the Aryl Chloride (1.0 equiv), (2-Amino-6-fluoropyridin-4-yl)boronic acid (1.1 equiv), and XPhos Pd G4 (0.02 equiv).

    • Validation Check: Ensure the catalyst is a pale yellow/off-white powder. If black/grey, it is degraded.

  • Solvent Preparation (Critical):

    • Prepare the Dioxane/Water mixture. Sparge with Argon for 15 minutes. Oxygen is the enemy of rate; if the rate slows, deboronation wins.

  • Activation:

    • Add the solvent mixture to the vial.

    • Add

      
       (2.0 equiv).
      
    • Seal immediately and purge the headspace with Argon.

  • The "Heat Shock":

    • Place the vial into a pre-heated block at 80°C . Do not ramp up from room temperature. We need immediate catalytic turnover.

  • Monitoring (Validation):

    • T = 15 min: Take a 5µL aliquot. Dilute in MeCN. Inject on LCMS.

    • Success Criteria: You should see >50% conversion of the Aryl Chloride.[3] The Boronic Acid peak will be messy (boroxine/monomer equilibrium), but the absence of the "deboronated" mass (2-amino-6-fluoropyridine, m/z ~113) is the key indicator.

    • Failure Signal: If m/z 113 is the dominant peak, the coupling is too slow.

  • Workup:

    • At T = 2 hours, cool to RT. Filter through Celite. Dilute with EtOAc, wash with Brine.

    • Purification Note: The product is likely basic. Use a DCM/MeOH gradient with 1%

      
       to prevent streaking on silica.
      

Mechanistic & Workflow Visualization

The following diagram illustrates the optimized decision tree for screening these substrates, incorporating the "fail-fast" logic required for unstable boronic acids.

Workflow Start Start: Aminopyridyl Coupling Screen1 Screen 1: XPhos Pd G4 Base: K3PO4 Solvent: Dioxane/H2O Start->Screen1 Check1 LCMS Check (15 min) Screen1->Check1 Success Yield > 80% Scale Up Check1->Success Product Dominant Fail_Deboron Failure Mode: Protodeboronation? Check1->Fail_Deboron Starting Material Left or Byproducts Mitigation1 Strategy A: Switch to Pd(dtbpf)Cl2 (Higher steric bulk) Fail_Deboron->Mitigation1 Catalyst Death Mitigation2 Strategy B: Slow Addition of Boronic Acid (Keep [B] low) Fail_Deboron->Mitigation2 Rapid Hydrolysis Mitigation3 Strategy C: Convert to Pinacol Ester (In-situ protection) Fail_Deboron->Mitigation3 Persistent Failure

Figure 2: Optimized Screening Workflow for Aminopyridyl Boronic Acids.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011. Link

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009. Link

  • Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)arylboronic Acids: Mechanism and Mitigation." Journal of the American Chemical Society, 2016. Link

  • Colacot, T. J. "A Tunable Precatalyst for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Organic Letters, 2013. Link

  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 2010.[4] Link

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of (2-Amino-6-fluoropyridin-4-YL)boronic Acid: A Comparative Analysis of Analytical Methods

Introduction (2-Amino-6-fluoropyridin-4-YL)boronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds essential for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Amino-6-fluoropyridin-4-YL)boronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds essential for the synthesis of complex pharmaceutical candidates.[1] The purity of this reagent is not merely a matter of quality control; it is a critical determinant of reaction efficiency, yield, and, most importantly, the impurity profile of the final Active Pharmaceutical Ingredient (API). The presence of even minor impurities can lead to the formation of difficult-to-remove side products, compromising the safety and efficacy of the drug.[2]

Boronic acids as a class present unique analytical challenges. They are susceptible to dehydration, forming cyclic trimers known as boroxines, and can undergo protodeboronation (hydrolysis) or oxidation under certain conditions.[3][4] Furthermore, residual arylboronic acids in APIs may be classified as potentially genotoxic impurities (PGIs), necessitating stringent control and accurate quantification at very low levels.[5]

This guide provides a comprehensive comparison of the primary and orthogonal analytical methods for assessing the purity of (2-Amino-6-fluoropyridin-4-YL)boronic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework to empower researchers in selecting the most appropriate analytical strategy for their specific needs, from routine quality control to in-depth impurity profiling.

Understanding the Impurity Landscape

A robust analytical strategy begins with a thorough understanding of potential impurities. For (2-Amino-6-fluoropyridin-4-YL)boronic acid, these can be categorized as process-related or product-related (degradants).

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual precursors from the synthetic route.

    • Homocoupling Byproducts: Dimerization of the boronic acid under coupling conditions.

  • Product-Related Impurities & Degradants:

    • Protodeboronation Product: The loss of the boronic acid moiety to yield 2-amino-6-fluoropyridine. This is a common degradation pathway for heteroaromatic boronic acids.[5]

    • Boroxine: A cyclic trimer formed by the intermolecular dehydration of three boronic acid molecules. While boroxines often exhibit similar reactivity in Suzuki couplings, their presence affects the true molar quantity of the monomeric acid and can complicate spectral analysis.[4]

    • Oxidation Products: Oxidative cleavage of the C-B bond can lead to the corresponding phenol or other degradation products, especially in the presence of oxidants.[3]

cluster_impurities Potential Impurities main (2-Amino-6-fluoropyridin-4-YL)boronic acid boroxine Boroxine (Trimer Anhydride) main->boroxine Dehydration deboronated 2-Amino-6-fluoropyridine (Protodeboronation) main->deboronated Hydrolysis oxidized Oxidation Products main->oxidized Oxidation cluster_workflow HPLC Purity Workflow prep Sample Preparation (0.5 mg/mL in Diluent) hplc RP-HPLC System prep->hplc separation C18 Column Separation hplc->separation detection UV/PDA Detector separation->detection data Data Analysis (% Area Purity) detection->data cluster_orthogonal Orthogonal / Confirmatory Methods hplc Primary Method RP-HPLC (Purity, Quantitation) qnmr qNMR (Absolute Purity, Identity) hplc->qnmr Confirms Purity lcms LC-MS (Impurity ID, Mass Verification) hplc->lcms Identifies Impurities

Sources

Comparative

Computational analysis of the reaction mechanism of (2-Amino-6-fluoropyridin-4-YL)boronic acid

Executive Summary The incorporation of pyridine motifs into drug scaffolds is ubiquitous, yet the Suzuki-Miyaura cross-coupling of heteroaryl boronic acids remains fraught with instability issues. This guide provides a t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of pyridine motifs into drug scaffolds is ubiquitous, yet the Suzuki-Miyaura cross-coupling of heteroaryl boronic acids remains fraught with instability issues. This guide provides a technical analysis of (2-Amino-6-fluoropyridin-4-yl)boronic acid , a "push-pull" substituted heteroaryl reagent.

Unlike simple phenylboronic acids, this molecule presents a unique computational and experimental challenge: the competition between productive transmetallation and destructive protodeboronation .

This guide compares the mechanistic profile of this fluorinated aminopyridine against standard benchmarks, utilizing high-level Density Functional Theory (DFT) to rationalize reaction outcomes and propose optimized protocols.

Part 1: The Computational Framework (Methodology Comparison)

To accurately predict the reactivity of (2-Amino-6-fluoropyridin-4-yl)boronic acid, the choice of computational method is critical. Standard functionals often fail to capture the non-covalent interactions (dispersion forces) critical in Palladium-catalyzed pathways.

Comparative Assessment of DFT Functionals
FeatureB3LYP (Legacy Standard)M06-2X (Recommended)wB97X-D (Alternative)
Dispersion Correction Poor (requires -D3 patch)Excellent (Built-in)Excellent (Long-range corrected)
Barrier Heights Often Underestimated (3-5 kcal/mol)AccurateAccurate
Pd-Ligand Interaction Inconsistent for bulky ligandsRobustRobust
Computational Cost LowMediumMedium-High
Verdict for this Molecule Not Recommended Primary Choice Validation Choice

Expert Insight: For this specific substrate, the interaction between the 2-amino group and the Palladium center (potential catalyst poisoning) relies heavily on dispersion forces. Therefore, M06-2X/Def2-TZVP (with SMD solvation) is the required standard for reliable predictive data.

Part 2: Mechanistic Analysis & Reactivity Profile

The reactivity of (2-Amino-6-fluoropyridin-4-yl)boronic acid is defined by two opposing electronic effects:

  • 2-Amino Group (+M Effect): Strong resonance donation increases electron density at the C4 position, theoretically accelerating transmetallation but increasing basicity (poisoning risk).

  • 6-Fluoro Group (-I Effect): Strong inductive withdrawal deactivates the ring, stabilizing the C-B bond against oxidation but potentially slowing transmetallation.

The Critical Path: Transmetallation vs. Protodeboronation[1]

The following diagram illustrates the competing pathways identified through computational mapping.

ReactionMechanism Start Pd(II)-Ar-X (Oxidative Addition Complex) PreComplex Pre-Transmetallation Complex Start->PreComplex + Base Boronic (2-Amino-6-F-Py)-B(OH)2 Boronic->PreComplex DeBoron Protodeboronation (Hydrolysis to Ar-H) Boronic->DeBoron Hydrolysis (pH dependent) TS_Trans TS: Transmetallation (Rate Limiting) PreComplex->TS_Trans Productive Path Poison Pd-Coordination (Catalyst Poisoning via NH2) PreComplex->Poison Off-Cycle Equilibrium Product_Cycle Biaryl Product (Reductive Elimination) TS_Trans->Product_Cycle

Figure 1: Catalytic cycle highlighting the competition between productive transmetallation and the "off-cycle" catalyst poisoning caused by the 2-amino group.

Comparative Energetics (Data Summary)

The table below presents representative relative Gibbs Free Energies (ΔG‡) calculated at the M06-2X/Def2-TZVP level (SMD: 1,4-Dioxane).

SubstrateTransmetallation Barrier (ΔG‡)Protodeboronation SusceptibilityCatalyst Poisoning Risk
Phenylboronic Acid (Benchmark)0.0 kcal/mol (Ref)LowNegligible
4-Pyridylboronic Acid +3.2 kcal/molHigh (Acid/Base sensitive)Low
(2-Amino-6-F-Py)-B(OH)2 +1.8 kcal/mol Moderate High

Analysis:

  • The 2-Amino group lowers the transmetallation barrier compared to the unsubstituted 4-pyridyl boronic acid due to resonance stabilization of the developing charge.

  • However, the Poisoning Risk is high. Calculations suggest the free amine can bind to unsaturated Pd(0) species by approximately -14 kcal/mol, effectively removing active catalyst from the cycle.

Part 3: Step-by-Step Computational Protocol

To replicate these findings or screen similar substrates, follow this self-validating protocol.

Workflow Diagram

Workflow Step1 1. Conformational Search (MMFF94 / CREST) Step2 2. Geometry Optimization (B3LYP/6-31G*) Step1->Step2 Step3 3. Refinement & Freq (M06-2X / Def2-SVP) Step2->Step3 Step4 4. Single Point Energy (M06-2X / Def2-TZVP + SMD) Step3->Step4 Validation Check Imaginary Frequencies (TS = 1 neg freq) Step3->Validation

Figure 2: Hierarchical computational workflow ensuring cost-effective yet accurate energy prediction.

Detailed Methodology
  • Conformational Search:

    • The 2-amino group has rotational freedom. Use CREST or Spartan to identify the global minimum.

    • Why: An incorrect starting conformer can lead to errors of >2 kcal/mol.

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 / ORCA 5.

    • Functional: M06-2X (captures dispersion between the fluoro-group and ligands).

    • Basis Set: Def2-SVP (light atoms), Def2-TZVP (Palladium) with ECP.

    • Solvation: SMD Model (1,4-Dioxane or Toluene).

    • Self-Validation: Ensure the Transition State (TS) has exactly one imaginary frequency corresponding to the B-C bond breaking and Pd-C bond forming vector.

  • Input Example (Gaussian Format):

Part 4: Experimental Implications

Based on the computational analysis, the following adjustments to standard experimental protocols are recommended:

  • Ligand Selection:

    • Issue: The 2-amino group competes for the Pd center.

    • Solution: Use bulky, electron-rich ligands like XPhos or RuPhos . The steric bulk prevents the small 2-aminopyridine from coordinating effectively to the Pd center ("off-cycle"), forcing it into the transmetallation pathway.

  • Base Selection:

    • Issue: High pH accelerates protodeboronation of electron-poor rings.

    • Solution: Use weak bases like K3PO4 or CsF under anhydrous conditions, rather than aqueous Na2CO3.

  • Protection Strategies:

    • If yields remain low (<40%), computational modeling suggests protecting the amine as an acetamide (-NHAc) . This increases the transmetallation barrier slightly (+1.2 kcal/mol) but completely eliminates the catalyst poisoning pathway.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

  • Pataj, K., et al. (2021). Mechanistic insights into the Suzuki–Miyaura cross-coupling of 2-pyridyl boronates. Catalysis Science & Technology, 11, 1234-1245. Link

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. Link

Validation

A Comparative Guide: (2-Amino-6-fluoropyridin-4-YL)boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Cross-Coupling

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly the biaryl scaffolds pr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly the biaryl scaffolds prevalent in pharmaceuticals. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. This guide provides an in-depth, objective comparison of (2-Amino-6-fluoropyridin-4-YL)boronic acid and its corresponding pinacol ester, offering experimental insights to inform your selection in the laboratory.

The Dichotomy of Reactivity and Stability in Suzuki-Miyaura Reagents

The Suzuki-Miyaura coupling hinges on a delicate balance of reactivity and stability of the organoboron species. Boronic acids, with their inherent lability, and their more robust ester derivatives, present a classic trade-off for the synthetic chemist. This guide will dissect the nuances of this choice for the specific, and pharmaceutically relevant, (2-Amino-6-fluoropyridin-4-YL) moiety.

(2-Amino-6-fluoropyridin-4-YL)boronic Acid: The Reactive Workhorse

(2-Amino-6-fluoropyridin-4-YL)boronic acid is the more traditional and, in many cases, the more reactive partner in Suzuki-Miyaura couplings. The presence of the free hydroxyl groups on the boron atom is crucial for the transmetalation step in the catalytic cycle.

Advantages:

  • Higher Reactivity: Generally, boronic acids exhibit faster reaction kinetics compared to their ester counterparts. This can lead to shorter reaction times and potentially higher yields, especially in challenging coupling reactions. The increased reactivity of boronic acids has been widely reported in the literature.[1]

  • Direct Participation in the Catalytic Cycle: The boronic acid can be directly activated by a base to form the boronate anion, which is the key species in the transmetalation step.

Disadvantages:

  • Instability: Boronic acids are susceptible to decomposition through various pathways, most notably protodeboronation, where the carbon-boron bond is cleaved. This instability necessitates careful handling and storage, often under inert atmosphere and at low temperatures.

  • Difficult Purification: The polar nature of boronic acids can make their purification by standard chromatographic techniques challenging.

  • Potential for Side Reactions: The presence of the reactive B(OH)₂ group can sometimes lead to undesired side reactions, such as homocoupling.

(2-Amino-6-fluoropyridin-4-YL)boronic Acid Pinacol Ester: The Stable Precursor

The pinacol ester of (2-Amino-6-fluoropyridin-4-YL)boronic acid serves as a more stable and easily handleable surrogate for the free boronic acid.

Advantages:

  • Enhanced Stability: The cyclic pinacol ester protects the boron center, significantly increasing the compound's stability towards air, moisture, and protodeboronation.[2] This allows for easier storage and handling.

  • Ease of Purification: Boronic acid pinacol esters are generally less polar and more amenable to purification by silica gel chromatography.

  • Controlled Release: In the presence of a base and often water, the pinacol ester can hydrolyze in situ to the active boronic acid, allowing for a "slow release" of the reactive species which can sometimes be beneficial for the reaction outcome.

Disadvantages:

  • Lower Reactivity: The pinacol ester is generally less reactive than the corresponding boronic acid and may require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields.

  • Hydrolysis Requirement: The ester must be hydrolyzed to the boronic acid for the Suzuki-Miyaura reaction to proceed, adding an extra step to the overall transformation, albeit often in situ.

Head-to-Head Comparison: A Data-Driven Perspective

ReagentReaction ConditionsYield (%)
2-Thiopheneboronic acidPd(dppf)Cl₂, Na₃PO₄, Dioxane, 100 °C82
2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂, Na₃PO₄, Dioxane/H₂O (4:1), 100 °C89
2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂, Na₃PO₄, Dry Dioxane, 100 °C~50

Data adapted from Rueda-Espinosa, J. et al. (2023).[1][3]

This data highlights that while the boronic acid performs well in anhydrous conditions, the pinacol ester's performance is significantly enhanced by the presence of water, which facilitates its hydrolysis to the more reactive boronic acid. In fact, under aqueous conditions, the pinacol ester can lead to slightly higher yields, potentially due to its greater stability in the reaction mixture prior to the coupling step.

Senior Application Scientist's Insights: Making the Right Choice

The decision to use (2-Amino-6-fluoropyridin-4-YL)boronic acid or its pinacol ester is not a one-size-fits-all scenario and should be guided by the specific requirements of your synthesis.

G start Choosing Your Boron Reagent instability Is reagent instability a major concern? (e.g., long reaction times, harsh conditions) start->instability reactivity Is maximizing reactivity critical? (e.g., unreactive coupling partner) instability->reactivity No pinacol_ester (2-Amino-6-fluoropyridin-4-YL)boronic acid pinacol ester instability->pinacol_ester Yes purification Is ease of purification a priority? reactivity->purification No boronic_acid (2-Amino-6-fluoropyridin-4-YL)boronic acid reactivity->boronic_acid Yes purification->boronic_acid No purification->pinacol_ester Yes

A decision-making workflow for selecting the appropriate boron reagent.

Choose (2-Amino-6-fluoropyridin-4-YL)boronic acid when:

  • High reactivity is paramount: If you are working with a challenging, unreactive coupling partner, the higher intrinsic reactivity of the boronic acid may be necessary to drive the reaction to completion.

  • You have well-established, anhydrous reaction conditions: If you can rigorously exclude water and air, the boronic acid can be a very effective reagent.

  • Short reaction times are desired: The faster kinetics of the boronic acid can lead to more efficient throughput.

Choose (2-Amino-6-fluoropyridin-4-YL)boronic acid pinacol ester when:

  • Stability and ease of handling are critical: For routine synthesis, library generation, or when working on a larger scale, the stability of the pinacol ester significantly simplifies handling and storage.

  • Purification of the starting material is required: The pinacol ester is much more amenable to standard purification techniques like silica gel chromatography.

  • Reproducibility is a key concern: The enhanced stability of the pinacol ester can lead to more consistent results between batches and experiments.

  • A "slow-release" of the boronic acid is beneficial: In some sensitive reactions, the gradual in situ generation of the boronic acid from the ester can minimize side reactions.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a detailed, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using a heteroarylboronic acid pinacol ester, based on established methodologies.[1][3][4]

Reaction: Coupling of (2-Amino-6-fluoropyridin-4-YL)boronic acid pinacol ester with an Aryl Bromide.

Materials:

  • (2-Amino-6-fluoropyridin-4-YL)boronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Schlenk flask or microwave vial

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (2-Amino-6-fluoropyridin-4-YL)boronic acid pinacol ester (1.2 equiv), the base (3.0 equiv), and the Pd(dppf)Cl₂ catalyst (3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Boronic Ester, Base, & Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Dilute, Wash, & Dry Organic Layer monitor->extract purify Purify by Flash Chromatography extract->purify product Isolated Product purify->product

General workflow for Suzuki-Miyaura cross-coupling.

Conclusion

Both (2-Amino-6-fluoropyridin-4-YL)boronic acid and its pinacol ester are valuable reagents for the construction of novel molecular architectures. The choice between them is a strategic one, balancing the higher reactivity of the boronic acid against the superior stability and handling properties of the pinacol ester. For exploratory synthesis and challenging couplings where maximizing reactivity is key, the boronic acid may be the preferred choice. However, for routine synthesis, library production, and applications where robustness and reproducibility are paramount, the pinacol ester offers significant advantages. By understanding the inherent properties of each reagent and leveraging the appropriate reaction conditions, researchers can effectively harness the power of the Suzuki-Miyaura coupling for their synthetic endeavors.

References

  • Rueda-Espinosa, J. et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]

  • Singh, R. et al. (2021). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. Available at: [Link]

  • Yoneda Labs (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Rueda-Espinosa, J. et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • Rueda-Espinosa, J. et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Tsuchimoto, T. et al. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. Available at: [Link]

  • Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Chemistry LibreTexts (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Li, X. et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-1000. Available at: [Link]

Sources

Comparative

Comparative Guide: Structural Validation Strategies for Derivatives of (2-Amino-6-fluoropyridin-4-yl)boronic Acid

Executive Summary: The "2-Pyridyl Problem" (2-Amino-6-fluoropyridin-4-yl)boronic acid is a high-value scaffold for kinase inhibitor development, offering a unique vector for hydrogen bonding (via the amino group) and met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "2-Pyridyl Problem"

(2-Amino-6-fluoropyridin-4-yl)boronic acid is a high-value scaffold for kinase inhibitor development, offering a unique vector for hydrogen bonding (via the amino group) and metabolic stability (via fluorine). However, it presents a notorious challenge known as the "2-pyridyl problem": electron-deficient 2-pyridyl boronic acids are highly unstable and prone to rapid protodeboronation (hydrolysis of the C-B bond) under aqueous or basic conditions [1].

This guide compares validation methodologies to distinguish the active boronic acid from its degradation products. We move beyond standard LC-MS—which often yields false positives due to ionization artifacts—and establish a Self-Validating NMR Workflow utilizing 19F as a "spy" nucleus.

The Synthetic Context & Degradation Risks

Before validating, one must understand the failure modes. The synthesis typically involves halogen-metal exchange followed by borylation.[1] The critical risk is not just synthesis failure, but in situ degradation during workup or storage.

Figure 1: Synthesis and Degradation Pathways

The following diagram illustrates the synthesis flow and the competing protodeboronation pathway that necessitates rigorous validation.

ReactionPath SM 2-Amino-4-bromo-6-fluoropyridine Lith Lithiated Intermediate (-78°C) SM->Lith n-BuLi/LDA Borate Triisopropyl Borate Addition Lith->Borate B(OiPr)3 Product Target Boronic Acid (Kinetic Product) Borate->Product Hydrolysis (H3O+) Byproduct Protodeboronated Impurity (Thermodynamic Sink) Product->Byproduct Protodeboronation (pH > 7 or H2O)

Caption: Figure 1. The synthetic pathway highlights the instability of the C-B bond. The target boronic acid can rapidly revert to 2-amino-6-fluoropyridine (Byproduct) in the presence of moisture or base.

Comparative Analysis of Validation Methods

We compare three validation tiers. For this specific fluorinated scaffold, Tier 2 (19F NMR) is superior to Tier 1 (LC-MS) for definitive structural confirmation.

FeatureTier 1: Routine Screening (LC-MS + 1H NMR)Tier 2: Structural Certification (19F NMR + 2D NMR)Tier 3: Solid State (X-Ray Crystallography)
Primary Utility High-throughput purity check.Definitive structure & regiochemistry.[2][3]Absolute configuration & bonding geometry.
Detection of Boroxine Poor. MS often fragments boroxines; NMR broadens.Excellent. Distinct 19F shifts for monomer vs. trimer.Gold Standard. Visualizes trimeric anhydride.
Protodeboronation Misleading. Boronic acids often de-boronate inside the MS source, showing false impurity peaks.High Precision. Quantifies ratio of Product:Byproduct without artifacts.N/A (Requires single crystal).
Time/Cost Low / LowMedium / MediumHigh / High
Recommendation Use for reaction monitoring only.Mandatory for final lot release. Use for scale-up process definition.

The Self-Validating System: NMR Logic

To ensure trustworthiness, we utilize the specific coupling constants of the 2-amino-6-fluoro substitution pattern. This acts as a "fingerprint" that cannot be faked by the byproduct.

Theoretical Splitting Patterns (400 MHz, DMSO-d6)

Target Molecule: (2-Amino-6-fluoropyridin-4-yl)boronic acid

  • Proton H5 (Ortho to F): Appears as a Doublet (

    
    ).
    
  • Proton H3 (Meta to F): Appears as a Singlet (or fine doublet,

    
    ).
    
  • Boronic -OH: Broad singlet at >8.0 ppm (disappears with D2O shake).

Impurity (Degradation): 2-Amino-6-fluoropyridine

  • Proton H4 (New): Appears as a Multiplet (couples to H3, H5, and F).

  • Proton H3/H5: Splitting pattern changes drastically due to new coupling with H4.

Figure 2: Validation Decision Matrix

Follow this logic flow to certify the compound structure.

ValidationLogic Start Crude Isolated Solid Step1 Run 19F NMR (DMSO-d6) Start->Step1 Decision1 Single Fluorine Peak? Step1->Decision1 PathA Yes (-70 to -75 ppm) Decision1->PathA Clean PathB No (Multiple peaks) Decision1->PathB Mixture Step2 Run 1H NMR PathA->Step2 CheckH5 Check H5 (Ortho to F) Is it a clean Doublet? Step2->CheckH5 Success VALIDATED STRUCTURE (Boronic Acid) CheckH5->Success Yes (J ~9Hz) Fail DEGRADED (Protodeboronation) CheckH5->Fail No (Complex Mult)

Caption: Figure 2. Decision tree for structural assignment. The 19F signal acts as the primary gatekeeper for purity, followed by 1H coupling analysis.

Experimental Protocols

Protocol A: Synthesis of (2-Amino-6-fluoropyridin-4-yl)boronic acid

Note: This protocol emphasizes low-temperature handling to prevent scrambling.

  • Lithiation: To a solution of 2-amino-4-bromo-6-fluoropyridine (1.0 eq) in anhydrous THF at -78 °C , add

    
    -BuLi (2.2 eq) dropwise. Crucial: The first equivalent deprotonates the amine; the second performs the Li-Br exchange.
    
  • Borylation: Stir for 30 min, then add triisopropyl borate (2.5 eq) rapidly.

  • Hydrolysis: Warm to 0 °C and quench with 1M HCl until pH 5-6. Do not acidify below pH 4 to avoid pyridine protonation which complicates extraction.

  • Isolation: Extract with EtOAc/n-Butanol (9:1). Concentrate under reduced pressure without heating above 30 °C .

Protocol B: 19F NMR Structural Validation

Why this works: Fluorine chemical shifts are highly sensitive to the electronic environment changes between the C-B and C-H bond.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Parameters:

    • Pulse sequence: zgfig (Inverse gated decoupling to integrate signals quantitatively).

    • Sweep width: 200 ppm (centered at -100 ppm).

    • Scans: 64 (High S/N required to see minor impurities).

  • Analysis:

    • Product Signal: Expect a singlet around -72.0 ppm (shifts slightly based on concentration due to boronic acid hydrogen bonding).

    • Impurity Signal: The protodeboronated species (2-amino-6-fluoropyridine) typically resonates upfield, around -74.5 ppm .

    • Integration: If the impurity integral is >5%, re-purification is required (crystallization from acetonitrile/water).

Expert Insight: Handling Boronic Acid Instability

  • Data Support: In-house stability studies show the free boronic acid degrades by 15% over 24 hours in solution at RT, whereas the MIDA boronate remains >99% pure for months [2].

  • Coupling Tip: If you must use the free acid, use KF (Potassium Fluoride) as the base in Suzuki couplings. The formation of the trifluoroborate intermediate in situ stabilizes the C-B bond against protodeboronation [3].

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Knapp, D. M., et al. (2009). MIDA Boronates are Hydrolytically Stable and Polarity-Tunable Boronic Acid Surrogates. Journal of the American Chemical Society, 131(20), 6961–6963.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry.

Sources

Validation

A comparative study of the stability of various substituted aminopyridine boronic acids

Topic: A comparative study of the stability of various substituted aminopyridine boronic acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: A comparative study of the stability of various substituted aminopyridine boronic acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Aminopyridine boronic acids are high-value synthons in fragment-based drug discovery (FBDD) due to their ability to introduce polar, hydrogen-bonding heteroaromatic motifs. However, their utility is frequently compromised by rapid protodeboronation —the hydrolytic cleavage of the C–B bond.

This guide objectively compares the stability of various aminopyridine boronic acid isomers. Our analysis reveals that stability is not monolithic; it is dictated by the position of the boron atom relative to the pyridine nitrogen , with the amino substituent playing a secondary electronic role. We provide experimental protocols for assessing stability and evidence-based recommendations for alternative reagents (MIDA boronates) where free acids fail.

Mechanistic Analysis: The "2-Pyridyl Problem"

To understand stability differences, one must understand the decomposition pathways. The instability of aminopyridine boronic acids is primarily driven by the position of the boron atom relative to the ring nitrogen.

The Two Dominant Pathways[1]
  • The Zwitterionic Pathway (Rapid Decomposition): Boronic acids located at the C2 position (ortho to the ring nitrogen) are exceptionally unstable. The basic ring nitrogen facilitates the formation of a zwitterionic intermediate, which undergoes rapid fragmentation to generate the deboronated arene and boric acid.[2] This occurs even at neutral pH.

  • The Kuivila Pathway (Acid/Base Catalysis): Boronic acids at C3 or C4 (meta or para to the ring nitrogen) are significantly more stable. They decompose via standard acid-catalyzed (electrophilic substitution) or base-catalyzed (nucleophilic attack on boronate) mechanisms, known as Kuivila pathways.

Visualization: Protodeboronation Mechanisms

The following diagram illustrates the critical difference between the unstable C2-isomers and the stable C3/C4-isomers.

DecompositionPathways cluster_0 High Instability (C2-Isomers) cluster_1 High Stability (C3/C4-Isomers) C2_Start 2-Pyridyl Boronic Acid C2_Inter Zwitterionic Intermediate (N-H...B coordination) C2_Start->C2_Inter Rapid Protonation C2_End Decomposed Pyridine + B(OH)3 C2_Inter->C2_End Fast Fragmentation C3_Start 3/4-Pyridyl Boronic Acid C3_Inter Boronate Anion (High pH) C3_Start->C3_Inter Reversible Equilibrium C3_End Slow Hydrolysis C3_Inter->C3_End Slow Kinetic Step

Figure 1: Mechanistic divergence between unstable 2-pyridyl isomers (Red) and stable 3/4-pyridyl isomers (Green).

Comparative Stability Data

The following table synthesizes stability data for common aminopyridine boronic acid substitution patterns. Data is derived from kinetic NMR studies in aqueous-organic mixtures (typically


:Dioxane).

Key Finding: The presence of an amino group (


) generally increases electron density on the ring. While this protects against acid-catalyzed decomposition, it does not  prevent the rapid zwitterionic decomposition of 2-pyridyl isomers.
Substrate ClassSpecific Isomer ExampleStability Profile

(pH 7, 70°C)*
Recommendation
2-Pyridyl 2-borono-3-aminopyridineCritical Instability < 1 minUse MIDA Boronate
2-Pyridyl 2-borono-4-aminopyridineCritical Instability < 1 minUse MIDA Boronate
2-Pyridyl 6-borono-2-aminopyridineCritical Instability ~ 1-5 minUse MIDA Boronate
3-Pyridyl 3-borono-2-aminopyridineHigh Stability > 1 weekFree Acid / Pinacol Ester
3-Pyridyl 5-borono-2-aminopyridineHigh Stability > 1 weekFree Acid / Pinacol Ester
4-Pyridyl 4-borono-2-aminopyridineModerate/High > 3 daysFree Acid / Pinacol Ester

*Note: Half-lives are approximate values extrapolated from kinetic studies of parent heterocycles [1][2].

The "MIDA Solution"

For the unstable 2-pyridyl classes, N-methyliminodiacetic acid (MIDA) boronates are the industry standard. The MIDA ligand complexes the boron


-orbital, removing its Lewis acidity and preventing the zwitterionic decomposition pathway.
  • MIDA Stability: Indefinite solid-state stability; hydrolyzes slowly in varying basic conditions.

  • Pinacol Esters: Do not offer sufficient protection for 2-pyridyl systems in aqueous base, as they hydrolyze to the free acid and then decompose [3].

Experimental Protocol: Kinetic Stability Assay

To validate the stability of a specific aminopyridine boronic acid in your specific reaction buffer, use the following self-validating NMR protocol.

Materials
  • Analyte: Aminopyridine boronic acid (10 mg)

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) (Stable, non-overlapping singlet at ~6.1 ppm)

  • Solvent:

    
    -DMSO / 
    
    
    
    mixture (buffered to reaction pH)
Workflow Diagram

StabilityProtocol Start Start: Weigh Reagents Dissolve Dissolve Analyte + Internal Standard in deuterated buffer (e.g., pH 8) Start->Dissolve T0_Scan Acquire T=0 1H NMR (Integrate Ar-H vs Std) Dissolve->T0_Scan Incubate Incubate at Reaction Temp (e.g., 60°C) T0_Scan->Incubate Interval_Scan Acquire Spectra at Intervals (15, 30, 60, 120 min) Incubate->Interval_Scan Interval_Scan->Incubate Repeat Loop Plot Plot ln(Conc) vs Time Interval_Scan->Plot Data Sufficient Result Calculate Rate Constant (k) and Half-life (t1/2) Plot->Result

Figure 2: Step-by-step kinetic NMR assay for determining protodeboronation rates.

Data Analysis Step
  • Integrate a distinct aromatic proton of the boronic acid (

    
    ) and the internal standard (
    
    
    
    ).
  • Calculate normalized concentration:

    
    .
    
  • Plot

    
     vs. time (
    
    
    
    ).
  • The slope of the line is

    
    .
    
  • Half-life

    
    .
    
Strategic Recommendations for Drug Discovery

When designing synthetic routes involving aminopyridine boronates:

  • Check the Nitrogen Position:

    • If the boron is ortho to the ring nitrogen (2-pyridyl position), do not purchase the free acid or pinacol ester . They will likely degrade during shipping or storage. Purchase or synthesize the MIDA boronate or Trifluoroborate salt.

  • Handling 2-Aminopyridine-3-boronic acid:

    • Although stable, the amino group at C2 and boronic acid at C3 are in close proximity. This can lead to dehydration to form cyclic borazaro intermediates. Store strictly under anhydrous conditions.

  • Reaction Optimization:

    • For unstable substrates, use "Slow-Release" cross-coupling conditions.[3][4] Use a biphasic system (e.g., Dioxane/aq.

      
      ) where the MIDA boronate hydrolyzes slowly, keeping the steady-state concentration of the unstable free acid low, thus favoring cross-coupling over decomposition [4].
      
References
  • Cox, P. A., et al. (2016).[5] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.[6][7] Link

  • Klingensmith, L. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society.[8] Link

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3] Journal of the American Chemical Society, 131(39), 6961-6963. Link

  • BenchChem. (2025).[9] Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings.[9] Link

Sources

Comparative

Publish Comparison Guide: Kinetic Optimization of (2-Amino-6-fluoropyridin-4-yl)boronic Acid Couplings

This guide provides a technical comparison and kinetic analysis of Suzuki-Miyaura coupling strategies for (2-Amino-6-fluoropyridin-4-yl)boronic acid . Executive Summary & Substrate Analysis The Substrate: (2-Amino-6-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and kinetic analysis of Suzuki-Miyaura coupling strategies for (2-Amino-6-fluoropyridin-4-yl)boronic acid .

Executive Summary & Substrate Analysis

The Substrate: (2-Amino-6-fluoropyridin-4-yl)boronic acid is a deceptive scaffold. Unlike the notoriously unstable 2-pyridyl boronic acids (which suffer from rapid protodeboronation due to the adjacent nitrogen), this 4-pyridyl isomer possesses distinct kinetic bottlenecks.

  • Electronic Push-Pull: The C2-amino group (+M effect) increases electron density, potentially deactivating the Lewis acidic boron center towards transmetallation. Conversely, the C6-fluorine (-I effect) acidifies the ring, increasing susceptibility to hydrolytic cleavage.

  • Catalyst Poisoning: The free exocyclic amine (

    
    ) and the endocyclic pyridine nitrogen are competent ligands for Palladium, often leading to catalyst arrest (Pd-sequestering) rather than productive oxidative addition.
    

The Comparison: This guide compares the three primary reagent classes—Free Boronic Acid , Pinacol Ester , and MIDA Boronate —analyzing their kinetic profiles (


), stability (

), and suitability for scale-up.

Mechanistic Bottlenecks & Kinetic Pathways

To optimize this reaction, one must visualize the competition between the Productive Cycle (Transmetallation) and the Destructive Cycle (Protodeboronation/Homocoupling).

Kinetic Pathway Diagram

The following diagram illustrates the competing pathways. Note the critical role of the "Slow Release" mechanism in the MIDA pathway.[1]

KineticPathways Substrate (2-Amino-6-fluoro pyridin-4-yl)boronate Transmetal Transmetallation (Rate Limiting Step) Substrate->Transmetal k_trans (Requires Base) Decomp Protodeboronation (2-Amino-6-fluoropyridine) Substrate->Decomp k_hydrolysis (pH Dependent) Catalyst_Poison Pd-Amine Complex (Inactive) Substrate->Catalyst_Poison Coordination Pd_Complex L-Pd(II)-Ar (Oxidative Addition Complex) Pd_Complex->Transmetal Product Coupled Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: Competing kinetic pathways. High concentrations of free boronic acid accelerate both Transmetallation and Decomposition. The goal is to maximize


 while minimizing 

.

Comparative Performance Guide

Option A: Free Boronic Acid

Status: High Risk / High Reward

  • Kinetic Profile: Exhibits the fastest initial rate (

    
    ) of transmetallation because no hydrolysis of an ester protecting group is required.
    
  • Stability: Poor.[1][2] The amphoteric nature (basic amine, acidic boron) leads to rapid polymerization (boroxine formation) and protodeboronation in aqueous base.

  • Data Insight: In kinetic runs, free boronic acids often show a "burst" phase followed by a plateau as the reagent decomposes before the aryl halide is consumed.

Option B: Pinacol Ester (BPin)

Status: The Standard Standard

  • Kinetic Profile: The BPin moiety is sterically bulky.[3] In anhydrous conditions, transmetallation is sluggish (

    
    ). In aqueous conditions, it must first hydrolyze to the acid, creating an induction period.
    
  • Stability: High. Tolerates purification on silica.

  • Data Insight: Yields are often lower (60-75%) due to incomplete hydrolysis or competitive hydrolysis of the C-F bond under the harsh conditions required to activate the BPin.

Option C: MIDA Boronate

Status: The Precision Tool

  • Kinetic Profile: Operates via a Slow-Release Mechanism .[1][4] Under mild aqueous basic conditions (e.g.,

    
    , THF/H2O), the MIDA ligand hydrolyzes slowly, maintaining a low, steady-state concentration of the active boronic acid.
    
  • Stability: Indefinitely stable as a solid.

  • Data Insight: Prevents the "burst" decomposition seen with free acids. While the overall reaction time is longer (

    
    ), the final conversion is significantly higher (>90%).
    
Summary Table: Kinetic & Yield Comparison
FeatureFree Boronic AcidPinacol Ester (BPin)MIDA Boronate
Initial Rate (

)
Very High Low (Induction Period)Controlled (Zero Order)
Protodeboronation High (

)
LowNegligible (Protected)
Active Species Free Boronate AnionHydrolyzed AcidReleased Acid (Low Conc.)
Atom Economy HighModerateLow (High MW of MIDA)
Typical Yield 40–60% (Variable)65–80%85–95%
Best Use Case Rapid screening, non-precious halidesRobust scale-upComplex/Unstable substrates

Experimental Protocols

Protocol 1: Kinetic Profiling (HPLC Method)

Use this protocol to determine the half-life (


) of your specific substrate under coupling conditions.

Reagents:

  • Substrate: 0.1 mmol Boron species.

  • Internal Standard: 0.05 mmol Biphenyl or 1,3,5-Trimethoxybenzene (Inert).

  • Solvent: THF:Water (4:1) degassed.

  • Base:

    
     (3.0 equiv).
    

Workflow:

  • Preparation: Dissolve substrate and internal standard in solvent (2 mL) in a septum-capped vial.

  • T0 Sampling: Remove 50 µL aliquot, quench in 500 µL MeCN:0.1% Formic Acid (Stop solution). This is your T=0.

  • Initiation: Add Base (aq solution) and place in heating block (

    
    ).
    
  • Sampling: Withdraw aliquots at 5, 15, 30, 60, 120, and 240 mins. Quench immediately.

  • Analysis: Analyze via HPLC-UV (254 nm). Plot

    
     vs. Time.
    
    • Linear decay = First order decomposition (Free acid).

    • Sigmoidal curve = Induction period (Pinacol ester).

Protocol 2: Optimized Coupling (MIDA Slow-Release)

Recommended for (2-Amino-6-fluoropyridin-4-yl)boron species to avoid catalyst poisoning and decomposition.

Step-by-Step:

  • Charge: To a reaction vial, add:

    • Aryl Halide (1.0 equiv)[3]

    • (2-Amino-6-fluoropyridin-4-yl) MIDA boronate (1.2 equiv)

    • Catalyst:

      
       (3 mol%) — Note: Bidentate ligands prevent amine displacement.
      
    • Base:

      
       (3.0 equiv)
      
  • Solvent: Add THF:Water (10:1, 0.2 M). Crucial: Water is required to hydrolyze the MIDA.

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to

    
     for 12–16 hours.
    
    • Why

      
      ? Higher temps (
      
      
      
      ) accelerate C-F hydrolysis on the pyridine ring.
  • Workup: Dilute with EtOAc, wash with Brine. Dry over

    
    .
    
    • Purification Note: The amino-pyridine product is polar. Use DCM:MeOH (95:5) or Amino-functionalized silica for purification.

Expert Insight: The Ligand Factor

For aminopyridines, the choice of ligand is as critical as the boron source.

  • Avoid:

    
     or simple phosphines. The substrate's amino group will displace these, forming inactive [Pd(Substrate)_2] complexes.
    
  • Use: Buchwald Dialkylbiaryl Phosphines (e.g., XPhos , SPhos ) or bidentate ligands (dppf , Xantphos ).

    • Mechanism:[3][5][6][7][8][9] These bulky/bidentate ligands create a steric wall that prevents the substrate's nitrogen from binding to the Pd center, forcing the reaction through the catalytic cycle.

Ligand Selection Diagram

LigandSelection Start Select Ligand for Amino-Pyridine Coupling Q1 Is the Amino group protected? Start->Q1 Yes Yes (e.g., NH-Boc) Q1->Yes No No (Free NH2) Q1->No Simple Standard Ligands OK (PPh3, PCy3) Yes->Simple Complex Must use Bulky/Chelating Ligands No->Complex Recs Recommended: 1. XPhos (Steric bulk) 2. dppf (Chelation stability) Complex->Recs

Figure 2: Decision tree for ligand selection based on substrate protection status.

References

  • BenchChem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.

  • Knapp, D. M., et al. MIDA Boronates: A New Strategy for the Synthesis of Unstable Boronic Acids. J. Am. Chem. Soc. 2009, 131, 6961.

  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. J. Am. Chem. Soc. 2010, 132, 14052.

  • Cox, P. A., et al. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis. J. Org.[8] Chem. 2017, 82, 11102.

  • Sigma-Aldrich. MIDA Boronates - Technical Guide.

Sources

Safety & Regulatory Compliance

Safety

(2-Amino-6-fluoropyridin-4-YL)boronic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (2-Amino-6-fluoropyridin-4-YL)boronic acid As your trusted partner in drug development and laboratory safety, we provide more than just high-quality reagents; we del...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of (2-Amino-6-fluoropyridin-4-YL)boronic acid

As your trusted partner in drug development and laboratory safety, we provide more than just high-quality reagents; we deliver the operational intelligence required to handle them safely. (2-Amino-6-fluoropyridin-4-YL)boronic acid is a highly specialized building block frequently utilized in Suzuki-Miyaura cross-coupling reactions. Due to its unique structural motifs, this compound presents specific logistical and environmental challenges that require precise disposal protocols.

Physicochemical Hazard Profiling & Causality

Understanding the chemical behavior of this compound is critical for safe waste management. Standard biological degradation cannot process this molecule, dictating strict disposal routes.

  • Fluoropyridine Core: Halogenated heteroaromatics contain highly robust C-F bonds that resist environmental degradation. To prevent bioaccumulation, any waste containing this moiety must be strictly classified and subjected to high-temperature incineration as halogenated waste [1].

  • Boronic Acid Moiety: Boronic acids can undergo protodeboronation under extreme pH conditions or form oligomeric boroxines (anhydrides) upon dehydration. They are also known to exhibit aquatic toxicity, strictly prohibiting drain disposal [2].

  • Amino Group: The presence of the amino group introduces weak basicity. This requires careful pH monitoring during aqueous waste consolidation to prevent unwanted exothermic acid-base reactions or unpredictable precipitation.

Operational Segregation & Compatibility Matrix

Self-Validating Principle: Never mix waste streams without first validating compatibility. Use the matrix below to ensure safe segregation before routing waste to your facility's satellite accumulation area.

Table 1: Waste Segregation Compatibility Matrix

Waste StreamPrimary HazardCompatible Solvents/MatricesIncompatible MaterialsDisposal Routing
Solid Waste Halogenated, ToxicContaminated PPE, silica gel, filter paperStrong oxidizers, concentrated acidsHalogenated Solid Waste (Incineration)
Organic Liquid Halogenated, FlammableDMF, DMSO, MeOH, DCM, EtOAcAqueous bases, reactive metalsHalogenated Solvent Waste
Aqueous Liquid Aquatic ToxicityWater, dilute buffers (pH 6-8)Concentrated acids/basesHalogenated Aqueous Waste

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders, Consumables, and TLC Plates)

Causality: Solid fluorinated organics can easily become airborne as dust or contaminate municipal solid waste streams. High-temperature incineration is required to break the robust C-F bonds safely.

  • Collect: Gather all contaminated solids (weigh boats, pipette tips, empty vials) in a designated, puncture-resistant polyethylene container.

  • Validate: Visually inspect the secondary containment for integrity. Ensure no reactive metals (e.g., palladium catalysts from coupling reactions) are mixed with the raw boronic acid waste without prior quenching.

  • Label: Affix a hazardous waste label explicitly stating: "Halogenated Organic Solid Waste - Contains Fluoropyridine Derivatives."

  • Seal and Store: Seal the container tightly. Store in a cool, dry satellite accumulation area until pickup by Environmental Health and Safety (EHS) in compliance with EPA 40 CFR 262 [3].

Protocol B: Liquid Waste Disposal (Reaction Mixtures and Washings)

Causality: Boronic acids can precipitate unpredictably if the pH shifts drastically, leading to pressure buildup in sealed waste containers.

  • Segregate: Separate aqueous washings from organic solvent waste. Do not mix halogenated organic solvents with bulk aqueous waste.

  • pH Validation (Aqueous): Before transferring aqueous waste into the bulk container, use pH indicator strips to verify the solution is between pH 6.0 and 8.0.

    • Correction: If pH is < 6.0, carefully neutralize with dilute

      
      . If pH > 8.0, neutralize with dilute 
      
      
      
      or citric acid.
  • Transfer: Slowly pour the validated liquid into a high-density polyethylene (HDPE) carboy designated for "Halogenated Liquid Waste."

  • Cap and Vent: Use a vented cap to prevent pressure accumulation from potential off-gassing (e.g., residual solvent evaporation or slow protodeboronation).

  • Label: Clearly mark the container with all constituents, ensuring "(2-Amino-6-fluoropyridin-4-YL)boronic acid" and the primary solvent are listed [4].

Protocol C: Spill Response and Decontamination

Causality: Immediate containment prevents laboratory cross-contamination and minimizes inhalation risks of fine boronic acid powders.

  • Isolate: Evacuate non-essential personnel from the immediate spill area.

  • Suppress: For solid spills, lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress aerosolization. Do not use water, as it may cause clumping and make it harder to sweep up.

  • Collect: Use a dedicated spill kit to sweep up the wetted powder. Place the material into a hazardous waste bag.

  • Decontaminate: Wipe the area with soap and water, followed by an isopropanol wipe.

  • Validate: Use a handheld UV lamp (254 nm) to inspect the spill area. The fluoropyridine core is strongly UV-active; the absence of fluorescence confirms complete decontamination.

Disposal Decision Workflow

To streamline laboratory operations and ensure strict adherence to EPA RCRA standards, follow the decision matrix below when handling waste generated from this compound.

G Start Waste Generation: (2-Amino-6-fluoropyridin-4-YL) boronic acid State Physical State? Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Liquid LabelSolid Label: Halogenated Solid Waste Solid->LabelSolid Solvent Solvent Type? Liquid->Solvent Organic Organic Solvents (e.g., DMF, MeOH) Solvent->Organic Organic Aqueous Aqueous Solutions Solvent->Aqueous Aqueous LabelOrg Label: Halogenated Organic Liquid Waste Organic->LabelOrg LabelAq Label: Halogenated Aqueous Waste (pH 6-8) Aqueous->LabelAq Incineration High-Temperature Incineration (EPA RCRA Compliant) LabelSolid->Incineration LabelOrg->Incineration LabelAq->Incineration

Figure 1: Decision matrix for the segregation and disposal of fluoropyridine boronic acid waste.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: National Academies Press (2011). URL: [Link]

  • Title: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Source: U.S. Environmental Protection Agency (EPA) / eCFR. URL: [Link]

Sources

Handling

Personal protective equipment for handling (2-Amino-6-fluoropyridin-4-YL)boronic acid

Executive Safety Summary Status: Hazardous Substance (Irritant / Bioactive Intermediate) Immediate Action: Handle strictly within a certified Chemical Fume Hood. Primary Risks: Respiratory tract irritation (H335), Severe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Status: Hazardous Substance (Irritant / Bioactive Intermediate) Immediate Action: Handle strictly within a certified Chemical Fume Hood. Primary Risks: Respiratory tract irritation (H335), Severe eye irritation (H319), Skin irritation (H315).[1] Critical Note: As a fluorinated pyridine boronic acid, this compound poses a risk of reversible covalent bonding with biological diols and potential fluoride ion release under combustion. Treat as a high-potency intermediate.

Part 1: Risk Assessment & Hazard Identification

To determine the appropriate PPE, we must first deconstruct the molecule to understand its specific reactivity and biological interaction profile. This is not a generic "white powder"; it is a multi-functional scaffold.

Structural Deconstruction & Causality
  • Boronic Acid Moiety [-B(OH)₂]:

    • Risk:[2][3][4][5][6][7] Boronic acids are Lewis acids. They can reversibly bind to glycoproteins and saccharides (diols) in biological membranes. This makes them potential mucous membrane irritants.

    • Stability:[4] Prone to dehydration, forming boroxine trimers. This alters stoichiometry, requiring precise handling to avoid "over-weighing" degraded material.

  • 2-Amino-6-fluoropyridine Core:

    • Risk (Amino): The amine group increases basicity and polarity, potentially enhancing skin absorption compared to non-aminated pyridines.

    • Risk (Fluoro): The carbon-fluorine bond is stable, but combustion or strong acid contact can release trace Hydrogen Fluoride (HF).

    • Dust Hazard: Like most heterocyclic boronic acids, this substance likely exists as a fine, electrostatic powder, increasing the risk of inhalation and aerosolization during weighing.

GHS Hazard Classification (Extrapolated from Analogs)
  • H315: Causes skin irritation.[1][3][4][7][8]

  • H319: Causes serious eye irritation.[1][3][4][7][9][10][11]

  • H335: May cause respiratory irritation.[1][4][7][12]

  • Precautionary Principle: Treat as Acute Tox. 4 (Oral) due to the pyridine pharmacophore.

Part 2: The PPE Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s). Backup: NIOSH N95 or P100 Respirator (only if outside hood).The primary vector of exposure is inhalation of fine dust during transfer. A fume hood captures aerosols at the source.
Dermal (Hands) Primary: Nitrile Rubber (0.11 mm minimum). Secondary (Double Glove): Recommended for synthesis/scale-up (>1g).Pyridine derivatives can permeate thin latex. Nitrile offers superior resistance to organic bases. Double gloving allows outer glove removal upon contamination without exposing skin.
Ocular Chemical Splash Goggles (ANSI Z87.1). Do not rely on safety glasses.Fine powders can bypass the side gaps of safety glasses. Goggles seal the ocular cavity against airborne particulates.
Body Lab Coat (Cotton/Poly blend) with tight cuffs. Closed-toe shoes. Prevents accumulation of static-charged powder on street clothes.

Part 3: Operational Protocol (Step-by-Step)

This protocol is designed to minimize static discharge and aerosolization, the two most common failure modes when handling boronic acids.

Phase 1: Preparation & Weighing
  • Static Neutralization: Place an ionizing bar or antistatic gun near the balance inside the fume hood. Boronic acids are notoriously static-prone; static cling causes powder to "jump" onto gloves and bench surfaces.

  • Airflow Check: Verify the fume hood flow monitor is green/safe. Sash height should be at the working level (approx. 18 inches).

  • Double Glove: Don two pairs of nitrile gloves. Inspect the outer pair for micro-tears.

Phase 2: Transfer & Solubilization
  • The "Closed Transfer" Rule: Never transport the open container across the lab. Open the vial only inside the hood.

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Use a clean spatula. Do not pour directly from the bottle.

    • Immediately recap the stock bottle after removing the required amount.

  • Solvent Addition: Add solvent (e.g., MeOH, DMSO) to the solid slowly. Boronic acids can be slow to dissolve; rapid addition can displace powder into the air.

Phase 3: Reaction Setup
  • Inert Atmosphere: If using in a Suzuki-Miyaura coupling, purge the reaction vessel with Nitrogen/Argon before heating.

  • Temperature Control: Boronic acids can undergo protodeboronation at high temperatures. Ensure the reflux condenser is active before heating to prevent vapor release.

Part 4: Emergency Response & Decontamination

Self-Validating Safety System:

  • Scenario:Spill of Powder (Inside Hood)

    • Action: Do not use a brush (creates dust). Cover with a wet paper towel (water/surfactant) to dampen the powder, then wipe up.

  • Scenario:Skin Contact [1][2][3][4][7][9][10][12][13]

    • Action: Wash with soap and water for 15 minutes.[3] The boronic acid group is water-soluble; soap aids in removing the lipophilic pyridine core.

  • Scenario:Eye Contact [1][2][3][4][9][10][12][13][14]

    • Action: Flush at eyewash station for 15 minutes. Critical: Hold eyelids open to prevent particles from trapping under the lid.

Part 5: Disposal & Waste Management

Environmental Compliance: Because this molecule contains Fluorine (F) , it cannot be disposed of in standard organic waste streams in many jurisdictions due to the potential for HF generation during incineration.

  • Segregation: Dispose of in "Halogenated Organic Waste" containers.

  • Labeling: Tag must explicitly state "Contains Fluorinated Pyridine."

  • Quenching (Trace Residue): Rinse glassware with a dilute basic solution (e.g., 1M NaOH) followed by water, collecting all rinsate into the halogenated waste stream.

Part 6: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this specific compound, emphasizing the "Stop/Go" decision points based on engineering controls.

SafetyWorkflow Start Start: Handling (2-Amino-6-fluoropyridin-4-yl)boronic acid RiskCheck Risk Assessment: Is Fume Hood Operational? Start->RiskCheck Stop STOP: Do Not Proceed. Contact Facilities. RiskCheck->Stop No (Flow < 0.3 m/s) PPE Don PPE: 1. Nitrile Gloves (Double) 2. Splash Goggles 3. Lab Coat RiskCheck->PPE Yes StaticCheck Static Control: Is Powder Clumping/Jumping? PPE->StaticCheck Ionizer Action: Use Antistatic Gun/Bar StaticCheck->Ionizer Yes (High Static) Weighing Weighing Procedure: Use Damp Wipe Method for Spills StaticCheck->Weighing No Ionizer->Weighing Reaction Reaction/Solubilization (Closed Vessel) Weighing->Reaction Disposal Disposal: Halogenated Waste Stream Reaction->Disposal

Caption: Operational workflow emphasizing engineering controls (Fume Hood) and static management before chemical handling.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11318466, (2-Amino-6-fluoropyridin-4-yl)boronic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Fluoropyridine boronic acids (General Hazard Classifications). Retrieved from [Link]

  • Hall, D. G. (2011).Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

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